Equilin sulfate
Description
Structure
3D Structure
Properties
IUPAC Name |
[(9S,13S,14S)-13-methyl-17-oxo-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5S/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3-5,10,14,16H,2,6-9H2,1H3,(H,20,21,22)/t14-,16+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBYRYVLFAUXBJ-HFTRVMKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)O)C1CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)O)[C@@H]1CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16680-47-0 (hydrochloride salt) | |
| Record name | Equilin sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027540074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30872974 | |
| Record name | Equilin sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27540-07-4 | |
| Record name | Equilin sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027540074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Equilin sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EQUILIN SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D507VOE6VN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Equilin Sulfate: An In-depth Technical Guide on its Mechanism of Action in Hormone-Dependent Cancers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Equilin sulfate, a primary component of conjugated equine estrogens (CEE), has been a cornerstone of hormone replacement therapy for decades. Its role in the context of hormone-dependent cancers, such as breast and endometrial cancer, is complex and multifaceted. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its metabolic activation, interaction with estrogen receptors, and modulation of downstream signaling pathways that are critical in the pathophysiology of these malignancies. This document synthesizes current scientific knowledge, presenting quantitative data in structured tables, detailing key experimental protocols, and illustrating molecular pathways and workflows through diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
Hormone-dependent cancers are characterized by their reliance on steroid hormones, primarily estrogens, for growth and progression. This compound, an estrogenic compound derived from pregnant mares' urine, exerts its biological effects after being metabolized to its active forms. Understanding the precise molecular mechanisms by which equilin and its metabolites influence cancer cell behavior is paramount for the development of more targeted and effective therapeutic strategies. This guide will dissect the journey of this compound from a prodrug to an active modulator of estrogenic signaling in cancer cells.
Metabolism and Activation of this compound
This compound itself is a biologically inactive prodrug.[1] Its journey to becoming an active estrogenic compound involves a series of metabolic conversions within the body.
Sulfatase-mediated Activation
The initial and critical step in the activation of this compound is the removal of the sulfate group by the enzyme steroid sulfatase, a process that converts it to equilin.[1] This enzymatic reaction is a key determinant of the bioavailability of active estrogens in target tissues.
Conversion to 17β-dihydroequilin
Following its desulfation, equilin can be further metabolized by 17β-hydroxysteroid dehydrogenase (17β-HSD) to its more potent form, 17β-dihydroequilin.[1] This conversion is significant as 17β-dihydroequilin exhibits a higher binding affinity for estrogen receptors compared to equilin.[1]
Interaction with Estrogen Receptors
The biological effects of equilin and its metabolites are primarily mediated through their interaction with the two main subtypes of estrogen receptors: estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). These receptors are ligand-activated transcription factors that play a pivotal role in the development and progression of hormone-dependent cancers.
Receptor Binding Affinity
The affinity with which equilin and its metabolites bind to ERα and ERβ dictates the magnitude of the downstream cellular response. The relative binding affinities (RBAs) are typically compared to that of the endogenous estrogen, 17β-estradiol.
| Compound | Relative Binding Affinity (RBA) for ERα (vs. Estradiol) | Relative Binding Affinity (RBA) for ERβ (vs. Estradiol) |
| Equilin | ~13%[1] | ~49%[1] |
| 17β-dihydroequilin | ~113%[1] | ~108%[1] |
Table 1: Relative binding affinities of equilin and its major metabolite to estrogen receptors.
Downstream Signaling Pathways
Upon binding to estrogen receptors, equilin and its active metabolites can trigger a cascade of intracellular signaling events that ultimately influence gene expression and cellular behavior, including proliferation, survival, and apoptosis. While direct studies on equilin-induced signaling are limited, the established pathways activated by estrogens in hormone-dependent cancers provide a strong framework for understanding its mechanism of action.
Genomic Pathway (Estrogen Response Element-Dependent)
The classical mechanism of estrogen action involves the binding of the estrogen-receptor complex to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator or co-repressor proteins, leading to the modulation of gene transcription.
Non-Genomic Pathways
In addition to the classical genomic pathway, estrogens can elicit rapid, non-genomic effects by activating signaling cascades originating from membrane-associated estrogen receptors. These pathways can cross-talk with the genomic pathway and play a crucial role in cancer cell proliferation and survival. Key non-genomic pathways include the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway.
Effects on Cancer Cell Behavior
The activation of the aforementioned signaling pathways by equilin and its metabolites culminates in distinct effects on the behavior of hormone-dependent cancer cells.
Cell Proliferation
Studies have shown that equilin can stimulate the proliferation of estrogen-receptor-positive breast cancer cells, such as MCF-7. The proliferative effect of equilin is generally considered to be less potent than that of 17β-estradiol. For instance, one study found that in PGRMC1-transfected T-47D breast cancer cells, estradiol (E2) elicited a stronger proliferative effect than equilin (EQ), although the difference was not statistically significant.[2]
Apoptosis
The influence of equilin on apoptosis in cancer cells is an area of active investigation. Some metabolites of equine estrogens, such as 4-hydroxyequilenin, have been shown to induce DNA damage and apoptosis in breast cancer cell lines.[3]
Experimental Protocols
To facilitate further research in this area, this section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Competitive Radioligand Binding Assay for Estrogen Receptors
This assay is used to determine the binding affinity of a test compound (e.g., equilin) to estrogen receptors by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-estradiol) for binding to the receptor.
Materials:
-
Rat uterine cytosol (source of ER)
-
[³H]-17β-estradiol (radioligand)
-
Unlabeled 17β-estradiol (for standard curve)
-
Test compound (equilin)
-
Assay buffer (e.g., Tris-EDTA-DTT-Glycerol buffer)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the unlabeled 17β-estradiol and the test compound.
-
In assay tubes, add a fixed amount of rat uterine cytosol, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of either unlabeled 17β-estradiol or the test compound.
-
Include tubes for total binding (only radioligand and cytosol) and non-specific binding (radioligand, cytosol, and a high concentration of unlabeled estradiol).
-
Incubate the tubes to allow binding to reach equilibrium.
-
Separate the bound from the free radioligand (e.g., using dextran-coated charcoal or filtration).
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the relative binding affinity (RBA) of the test compound.
MTT/XTT Cell Viability Assay
This colorimetric assay is used to assess the effect of a compound on cell proliferation and viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Hormone-dependent cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
Add the MTT or XTT reagent to each well and incubate for a few hours. During this time, viable cells will convert the tetrazolium salt into a colored formazan product.
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the log concentration of this compound to determine the dose-response curve and the IC50 value (the concentration that inhibits 50% of cell growth).[4]
Western Blotting for Phosphorylated ERK and Akt
This technique is used to detect and quantify the levels of specific proteins, in this case, the activated (phosphorylated) forms of ERK and Akt, to assess the activation of their respective signaling pathways.
Materials:
-
Hormone-dependent cancer cell line
-
Test compound (equilin)
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat the cancer cells with equilin for various time points or at different concentrations.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific for the phosphorylated form of the protein of interest (p-ERK or p-Akt).
-
Wash the membrane and then incubate it with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
To normalize the data, strip the membrane and re-probe it with an antibody that recognizes the total amount of the protein (total ERK or total Akt).
-
Quantify the band intensities to determine the relative level of protein phosphorylation.
Conclusion
This compound, through its active metabolites equilin and 17β-dihydroequilin, exerts its biological effects in hormone-dependent cancers primarily by interacting with estrogen receptors. This interaction triggers both genomic and non-genomic signaling pathways, including the MAPK/ERK and PI3K/Akt cascades, which are critical regulators of cancer cell proliferation and survival. While equilin is generally less potent than 17β-estradiol, its contribution to the overall estrogenic environment in individuals undergoing hormone replacement therapy is significant. A thorough understanding of its mechanism of action, facilitated by the experimental approaches detailed in this guide, is essential for optimizing therapeutic strategies and developing novel treatments for hormone-dependent malignancies. Further research is warranted to fully elucidate the specific downstream targets of equilin-activated signaling and to explore its potential differential effects in various cancer subtypes.
References
- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PGRMC1 can trigger estrogen-dependent proliferation of breast cancer cells: estradiol vs. equilin vs. ethinylestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A metabolite of equine estrogens, 4-hydroxyequilenin, induces DNA damage and apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Equilin sulfate's role as a potent estrogen and its contribution to hepatic stimulatory effects
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Equilin sulfate, a primary component of conjugated equine estrogens (CEEs), is a potent estrogen that significantly contributes to the hepatic stimulatory effects observed with estrogen replacement therapy. This technical guide provides a comprehensive overview of the role of this compound, detailing its estrogenic activity, its profound impact on hepatic protein and lipoprotein synthesis, and the underlying molecular mechanisms. This document summarizes quantitative data from key studies, presents detailed experimental protocols for assessing estrogenic and hepatic effects, and visualizes the intricate signaling pathways involved.
Introduction
Conjugated equine estrogens (CEEs), a widely prescribed treatment for menopausal symptoms, are a complex mixture of estrogen sulfates derived from the urine of pregnant mares. Among these, this compound is the second most abundant component, constituting approximately 25% of the total estrogen content[1]. While estrone sulfate is the major component, this compound has been identified as a particularly potent estrogen, exerting disproportionately strong effects on the liver compared to other estrogens like estradiol[1].
This guide delves into the specific contributions of this compound to the hepatic stimulatory profile of CEEs. Understanding these effects is crucial for researchers and drug development professionals in the fields of endocrinology, pharmacology, and hepatology, as it provides insights into the nuanced actions of different estrogenic compounds and their potential therapeutic and adverse effects.
Estrogenic Potency of this compound
This compound itself is a prodrug and requires enzymatic conversion to its active, unconjugated form, equilin. This conversion is primarily carried out by the enzyme steroid sulfatase (STS), which is abundantly expressed in the liver[2][3]. Once desulfated, equilin can bind to and activate estrogen receptors (ERα and ERβ), initiating downstream signaling cascades that mediate its estrogenic effects.
The estrogenic potency of equilin has been demonstrated in various assays. For instance, it has been shown to have a high relative binding affinity for both ERα and ERβ[1]. Functional assays, such as the uterotrophic bioassay and the Yeast Estrogen Screen (YES), have further confirmed its potent estrogenic activity.
Hepatic Stimulatory Effects of this compound
The liver is a primary target organ for estrogens, and this compound exhibits a marked stimulatory effect on hepatic synthesis of various proteins and lipoproteins. These effects are often more pronounced than those of other estrogens at comparable doses[4][5].
Impact on Hepatic Protein Synthesis
This compound significantly stimulates the hepatic production of several globulins, including sex hormone-binding globulin (SHBG), corticosteroid-binding globulin (CBG), and angiotensinogen[4][5]. This stimulatory effect can be 1.5 to 8 times greater than that of comparable doses of estrone sulfate or conjugated equine estrogens[4][5].
Influence on Lipoprotein Metabolism
This compound also plays a significant role in modulating hepatic lipoprotein metabolism. It has been shown to cause a significant increase in high-density lipoprotein (HDL) cholesterol levels[4][5]. Furthermore, it leads to a notable elevation in the HDL/low-density lipoprotein (LDL)-cholesterol ratio, a response that is approximately four-fold greater than that achieved with comparable doses of conjugated equine estrogens[4][5].
Quantitative Data on Hepatic Effects
The following tables summarize the quantitative data from key clinical and in vitro studies on the hepatic effects of this compound.
Table 1: In Vivo Effects of Oral this compound on Hepatic Globulins and Lipoproteins in Postmenopausal Women
| Parameter | Dose of this compound (mg/day) | Mean Percent Change from Baseline | Reference |
| Hepatic Globulins | |||
| Sex Hormone-Binding Globulin (SHBG) | 0.31 | Significant increase | [4][5] |
| 0.625 | Significant increase | [4][5] | |
| Corticosteroid-Binding Globulin (CBG) | 0.31 | Significant increase | [4][5] |
| 0.625 | Significant increase | [4][5] | |
| Angiotensinogen | 0.31 | Significant increase | [4][5] |
| 0.625 | Significant increase | [4][5] | |
| Lipoproteins | |||
| High-Density Lipoprotein (HDL) Cholesterol | 0.15 | Significant increase | [4][5] |
| 0.31 | Significant increase | [4][5] | |
| 0.625 | Significant increase | [4][5] | |
| HDL/LDL-Cholesterol Ratio | 0.15 | Increased | [4][5] |
| 0.31 | Increased | [4][5] | |
| 0.625 | Approx. 4-fold greater increase than CEEs | [4][5] |
Table 2: In Vitro Effects of Estrogens on Sex Hormone-Binding Globulin (SHBG) Production in HepG2 Cells
| Estrogenic Compound | Concentration | Effect on SHBG Secretion | Reference |
| Estradiol | 10 nM | Increased intracellularly, no significant secretion | [6] |
| 250-500 nM | Increased intracellularly and extracellularly | [6] | |
| Testosterone | 500 nM - 1 µM | Increased intracellularly and extracellularly | [6] |
| Daidzein | Not specified | Increased intracellularly and extracellularly | [7] |
| Equol | Not specified | Increased intracellularly and extracellularly | [7] |
| Genistein | Not specified | Increased intracellularly | [7] |
Note: Direct dose-response data for this compound on hepatic protein and lipoprotein secretion from in vitro hepatocyte models is limited in the currently available literature. The data presented for other estrogens provides a comparative context.
Signaling Pathways in Hepatic Cells
The hepatic stimulatory effects of this compound are mediated through the activation of specific intracellular signaling pathways upon binding of its active form, equilin, to estrogen receptors in hepatocytes. While direct research on equilin-specific pathways in liver cells is emerging, related studies and knowledge of estrogen signaling suggest the involvement of the following key pathways:
Classical Estrogen Receptor Signaling
Upon ligand binding, the estrogen receptor translocates to the nucleus and binds to estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This is the primary mechanism for the regulation of hepatic protein synthesis, including SHBG and other globulins.
Potential Non-Genomic Signaling Pathways
Emerging evidence suggests that estrogens can also elicit rapid, non-genomic effects by activating membrane-associated estrogen receptors. These can trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways. While direct evidence for equilin's activation of these pathways in hepatocytes is still under investigation, a study has demonstrated that equilin can activate the NF-κB signaling pathway in endothelial cells, suggesting a potential for similar mechanisms in other cell types[8][9][10]. The activation of these pathways could contribute to the overall hepatic response, including effects on cell proliferation and metabolism.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the estrogenic and hepatic effects of compounds like this compound.
Uterotrophic Bioassay in Rodents (OECD Test Guideline 440)
This in vivo assay is a short-term screening test for estrogenic properties based on the increase in uterine weight.
Protocol:
-
Animal Model: Use either immature female rodents (weaned but pre-pubertal) or young adult, ovariectomized female rodents (allowing for uterine tissue regression)[4][11].
-
Acclimation: Acclimate animals to laboratory conditions for at least 5 days.
-
Dosing: Administer the test substance (e.g., this compound) and a vehicle control daily for three to seven consecutive days by oral gavage or subcutaneous injection. A positive control (e.g., ethinyl estradiol) should also be included[2].
-
Necropsy: Euthanize the animals approximately 24 hours after the last dose[11].
-
Uterine Dissection and Weighing: Carefully dissect the uterus, trim it of any adhering fat and connective tissue, and record the wet weight. The uterus is then blotted to remove luminal fluid, and the blotted weight is recorded[11].
-
Data Analysis: Calculate the mean uterine weight for each treatment group. A statistically significant increase in the mean uterine weight of a treated group compared to the vehicle control group indicates a positive estrogenic response[11].
Yeast Estrogen Screen (YES) Assay
This in vitro assay utilizes genetically modified yeast (Saccharomyces cerevisiae) to detect estrogenic activity. The yeast contains the human estrogen receptor (hER) gene and a reporter gene (e.g., lacZ), which produces β-galactosidase upon activation.
Protocol:
-
Yeast Culture Preparation: Inoculate a growth medium with the recombinant yeast strain and incubate at 28-30°C with shaking until the culture reaches a specific optical density (e.g., A620nm = 1.0)[12].
-
Assay Plate Preparation: Add serial dilutions of the test compound (dissolved in ethanol) to the wells of a 96-well microtiter plate. Allow the ethanol to evaporate[12].
-
Assay Medium: Prepare an assay medium containing fresh growth medium, a chromogenic substrate for β-galactosidase (e.g., chlorophenol red-β-D-galactopyranoside, CPRG), and the prepared yeast culture[12].
-
Incubation: Add the assay medium to each well of the microtiter plate and incubate at 30-34°C for 48-72 hours[12].
-
Measurement: Measure the absorbance of each well at a wavelength corresponding to the color change of the substrate (e.g., 540-570 nm for CPRG). A color change from yellow to red indicates estrogenic activity[13].
-
Data Analysis: Construct a dose-response curve for the test compound and a positive control (e.g., 17β-estradiol). The estrogenic potency can be expressed as an estradiol equivalent concentration (EEQ)[13].
In Vitro Hepatic Protein Synthesis Assay
This assay measures the rate of new protein synthesis in cultured hepatocytes (e.g., HepG2 cells) by monitoring the incorporation of radiolabeled amino acids.
Protocol:
-
Cell Culture: Culture HepG2 cells in a suitable medium (e.g., DMEM) until they reach the desired confluency.
-
Treatment: Treat the cells with various concentrations of the test substance (e.g., this compound) for a specified period (e.g., 24-72 hours).
-
Radiolabeling: Replace the treatment medium with a medium containing a radiolabeled amino acid (e.g., [¹⁴C]-leucine or a mixture of ¹⁴C-labeled amino acids) and incubate for a defined period (e.g., 1-4 hours)[11][14].
-
Cell Lysis and Protein Precipitation: Wash the cells to remove unincorporated radiolabel, then lyse the cells. Precipitate the total protein from the cell lysate using an agent like trichloroacetic acid (TCA).
-
Quantification of Radioactivity: Wash the protein precipitate to remove any remaining free radiolabel. Dissolve the protein pellet and measure the incorporated radioactivity using a scintillation counter.
-
Protein Quantification: Determine the total protein concentration in a parallel set of non-radiolabeled cell lysates using a standard protein assay (e.g., BCA assay).
-
Data Analysis: Express the rate of protein synthesis as the amount of radioactivity incorporated per unit of total protein per unit of time (e.g., dpm/µg protein/hour).
Conclusion
This compound is a potent estrogenic component of CEEs with pronounced stimulatory effects on the liver. Its ability to significantly increase the synthesis of various hepatic globulins and modulate lipoprotein profiles underscores its importance in the overall pharmacological action of CEEs. The underlying mechanisms involve classical genomic signaling through estrogen receptors, with a potential contribution from non-genomic pathways that warrants further investigation. The experimental protocols detailed in this guide provide a framework for the continued exploration of the hepatic effects of this compound and other estrogenic compounds. A deeper understanding of these mechanisms is essential for the development of safer and more targeted hormone replacement therapies.
References
- 1. Measurement of Hepatic Protein Fractional Synthetic Rate with Stable Isotope Labeling Technique in Thapsigargin Stressed HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijbs.com [ijbs.com]
- 3. SALL4 activates PI3K/AKT signaling pathway through targeting PTEN, thus facilitating migration, invasion and proliferation of hepatocellular carcinoma cells | Aging [aging-us.com]
- 4. Biologic effects of this compound in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rho Kinase, Myosin-II, and p42/44 MAPK Control Extracellular Matrix-mediated Apical Bile Canalicular Lumen Morphogenesis in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of production and secretion of sex hormone-binding globulin in HepG2 cell cultures by hormones and growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of sex hormone-binding globulin production by isoflavonoids and patterns of isoflavonoid conjugation in HepG2 cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Equilin in conjugated equine estrogen increases monocyte-endothelial adhesion via NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Equilin in conjugated equine estrogen increases monocyte-endothelial adhesion via NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Equilin in conjugated equine estrogen increases monocyte-endothelial adhesion via NF-κB signaling | PLOS One [journals.plos.org]
- 11. Evaluation of an in vitro method for the study of hepatic protein synthesis in liver ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of sex hormone-binding globulin secretion in human hepatoma G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of hepatic protein fractional synthetic rate with stable isotope labeling technique in thapsigargin stressed HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Pharmacodynamics of Equilin: An In-depth Technical Guide on its Agonist Activity at Estrogen Receptors ERα and ERβ
For Researchers, Scientists, and Drug Development Professionals
Introduction
Equilin is a potent naturally occurring estrogen found in pregnant mares' urine and is a significant component of conjugated equine estrogen (CEE) preparations used in hormone replacement therapy. Its pharmacodynamic profile, particularly its interaction with the two principal estrogen receptors, ERα and ERβ, is of considerable interest for understanding its therapeutic effects and potential side effects. This technical guide provides a comprehensive overview of the pharmacodynamics of equilin, focusing on its binding affinity, receptor activation, and downstream signaling pathways mediated by ERα and ERβ.
Data Presentation: Quantitative Analysis of Equilin's Interaction with ERα and ERβ
The following tables summarize the available quantitative data on the binding affinity and transactivation potency of equilin at human ERα and ERβ. It is important to note that specific Ki or IC50 values from primary literature are not consistently available, and much of the data is presented as relative binding affinity (RBA) compared to the endogenous ligand, 17β-estradiol (E2).
| Ligand | Receptor | Binding Affinity (RBA vs. E2) | Reference |
| Equilin | ERα | 13% (Range: 4.0-28.9%) | [1] |
| Equilin | ERβ | 13.0-49% | [1] |
Table 1: Relative Binding Affinity of Equilin for Estrogen Receptors. RBA values are expressed as a percentage of the binding affinity of 17β-estradiol, which is set to 100%.
Experimental Protocols
A thorough understanding of the experimental methodologies used to characterize the pharmacodynamics of equilin is crucial for interpreting the data and designing future studies. Below are detailed protocols for key assays.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound (equilin) for ERα and ERβ by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Purified recombinant human ERα or ERβ protein
-
[3H]-17β-estradiol (radioligand)
-
Binding buffer (e.g., Tris-HCl buffer with additives)
-
Test compound (equilin) at various concentrations
-
Scintillation fluid and counter
Procedure:
-
Incubate a fixed concentration of ERα or ERβ with a fixed concentration of [3H]-17β-estradiol and varying concentrations of equilin.
-
Allow the binding reaction to reach equilibrium.
-
Separate the receptor-bound radioligand from the unbound radioligand (e.g., using hydroxylapatite or filter binding assays).
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Plot the percentage of bound radioligand against the logarithm of the equilin concentration.
-
Determine the IC50 value (the concentration of equilin that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Workflow for Competitive Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Estrogen Receptor Reporter Gene Assay
This cell-based assay measures the ability of a ligand to activate ERα or ERβ, leading to the transcription of a reporter gene.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Expression vectors for human ERα or ERβ
-
Reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase, β-galactosidase)
-
Transfection reagent
-
Cell culture medium
-
Test compound (equilin) at various concentrations
-
Lysis buffer and substrate for the reporter enzyme
Procedure:
-
Co-transfect the cells with the ER expression vector and the ERE-reporter plasmid.
-
Plate the transfected cells and allow them to recover.
-
Treat the cells with varying concentrations of equilin.
-
Incubate for a sufficient time to allow for gene expression (typically 24-48 hours).
-
Lyse the cells and measure the activity of the reporter enzyme.
-
Plot the reporter activity against the logarithm of the equilin concentration.
-
Determine the EC50 value (the concentration of equilin that produces 50% of the maximal response) and the efficacy (the maximal response compared to a reference agonist like 17β-estradiol).[2][3]
Workflow for Estrogen Receptor Reporter Gene Assay
References
- 1. Estrogen receptor beta (ERβ) subtype-specific ligands increase transcription, p44/p42 mitogen activated protein kinase (MAPK) activation and growth in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of a luciferase-based reporter assay as a screen for inhibitors of estrogen-ERα-induced proliferation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unique Pathway of Ring B Unsaturated Estrogen Biosynthesis in Pregnant Mares: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pregnant mare possesses a distinct steroidogenic pathway, unparalleled in other mammals, for the high-volume production of ring B unsaturated estrogens. This unique metabolic route, operating within the feto-placental unit, leads to the synthesis of equilin and equilenin, compounds of significant interest in both veterinary and human endocrinology, particularly in the context of hormone replacement therapy. This technical guide provides an in-depth exploration of the core biosynthetic and metabolic pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
The Feto-Placental Unit: A Collaborative Synthesis
Unlike the classical cholesterol-dependent estrogen synthesis, the production of ring B unsaturated estrogens in equids is a cholesterol-independent process that relies on a sophisticated interplay between the fetal gonads and the placenta.[1][2] The fetal gonads, which undergo remarkable hypertrophy during mid-gestation, are the primary site for the synthesis of unique C19 steroid precursors with a double bond in the B ring.[3][4] These precursors are then transported to the placenta for the final aromatization into equilin and its derivatives.[2][5]
Precursor Synthesis in the Fetal Gonads
The initial steps of this unique pathway commence in the fetal gonads with the synthesis of Δ⁷-steroid precursors. The key precursors identified are 3β-hydroxy-5,7-pregnadien-20-one and 3β-hydroxy-5,7-androstadien-17-one (also known as 7-dehydro-DHEA).[6] The expression of key steroidogenic enzymes, including Cytochrome P450 side-chain cleavage (CYP11A1) and Cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1), is significantly higher in the fetal gonads compared to the fetal adrenals or the placenta, underscoring the gonads' central role in precursor production.[7][8]
Aromatization in the Placenta
The Δ⁷-C19 steroid precursors are subsequently aromatized in the placenta to form the characteristic ring B unsaturated estrogens.[2] The equine placenta expresses high levels of aromatase (CYP19A1), the key enzyme responsible for this conversion.[3][9] This process involves the aromatization of the A ring, while retaining the double bonds in the B ring, leading to the formation of equilin and equilenin.[10]
Quantitative Data on Steroid Concentrations and Enzyme Activities
The following tables summarize the available quantitative data on the concentrations of key steroids and the activities of enzymes involved in the biosynthesis of ring B unsaturated estrogens in pregnant mares.
Table 1: Concentrations of Key Steroid Hormones in Pregnant Mares
| Steroid | Tissue/Fluid | Concentration | Gestational Stage | Citation |
| Dehydroepiandrosterone (DHEA) | Fetal Gonads | High, much higher than adrenals | 4, 6, 9, 10 months | [2][7] |
| Dehydroepiandrosterone (DHEA) | Newborn Foal Plasma | 70.45 ± 63.06 ng/mL (highly variable) | Day 1 postnatal | [6] |
| Dehydroepiandrosterone Sulfate (DHEAS) | Maternal Serum | Peaks at 6 months | Mid-gestation | [11] |
| Estrone Sulfate | Maternal Serum | Peaks at ~26 weeks at almost 60 µg/mL | Mid-gestation | [8] |
| Estrone | Maternal Plasma | >100 ng/mL | Day 120-240 | [12][13] |
| Equilin | Maternal Plasma | Plateaus at just under 100 ng/mL | After Day 180 | [12][13] |
| Equilin | Maternal Urine | Levels rise to equal or exceed estrone | Late pregnancy (from 4-5 months) | [14] |
Table 2: Kinetic Parameters of Key Steroidogenic Enzymes
| Enzyme | Substrate | Tissue | Km | Vmax | Citation |
| Aromatase (CYP19A1) | Testosterone | Equine Testis | 15.7 nM | 34.6 pmol/min/mg | [1] |
| Aromatase (CYP19A1) | Androstenedione | Purified Equine Testicular | ~3 nM | 3.54 pmol/min/µg | [15] |
| Aromatase (CYP19A1) | 19-Nortestosterone | Equine Placental Microsomes | - | 67x higher than human | [16] |
| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | Pregnenolone | Term Equine Placenta | 0.129 ± 0.217 µmol/L | 23.85 ± 9.1 nmol/mg/h | [17] |
| Estrogen Sulfotransferase (SULT1E1) | Estrone | Human Liver | Low nM range | - | [18] |
| UDP-Glucuronosyltransferase (UGT2B1) | Bisphenol A (model substrate) | Male Rat Liver Microsomes | - | 22.9 nmol/min/mg | [19] |
Signaling Pathways and Experimental Workflows
Biosynthetic Pathway of Ring B Unsaturated Estrogens
The following diagram illustrates the key steps in the biosynthesis of equilin from fetal gonadal precursors.
Metabolism and Conjugation of Ring B Unsaturated Estrogens
Once synthesized, the ring B unsaturated estrogens undergo phase II metabolism, primarily through sulfation and glucuronidation, to increase their water solubility and facilitate their excretion.
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the biosynthesis of ring B unsaturated estrogens.
Preparation of Equine Placental Microsomes
This protocol is adapted from methodologies described for studying placental enzyme activities.[9][20][21]
-
Tissue Collection: Obtain fresh equine placenta immediately after parturition. Separate the fetal allantochorionic tissue from the maternal endometrium.
-
Homogenization: Mince the allantochorionic tissue and homogenize in a cold buffer (e.g., 0.1 M potassium phosphate, pH 7.4, containing 20% glycerol, 5 mM β-mercaptoethanol, and protease inhibitors).
-
Differential Centrifugation:
-
Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomes.
-
-
Resuspension and Storage: Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration using a standard method (e.g., BCA assay). Store aliquots at -80°C until use.
Aromatase Activity Assay
This radiometric assay measures the conversion of a radiolabeled androgen precursor to estrogen.[20][21]
-
Reaction Mixture: Prepare a reaction mixture containing the placental microsomal preparation, a radiolabeled substrate (e.g., [1β-³H]-androstenedione), and an NADPH-generating system (1 mM NADP+, 10 mM glucose-6-phosphate, and 1.25 U glucose-6-phosphate dehydrogenase) in a suitable buffer.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 2 hours) at 37°C.
-
Reaction Termination: Stop the reaction by adding cold 30% trichloroacetic acid.
-
Extraction and Measurement: Extract the mixture with chloroform and then add a charcoal-dextran suspension to separate the tritiated water (³H₂O) released during aromatization from the remaining labeled steroid.
-
Quantification: Measure the radioactivity in the aqueous phase using liquid scintillation counting to determine the amount of ³H₂O produced, which is proportional to the aromatase activity.
Steroid Extraction and Quantification by LC-MS/MS
This protocol provides a general workflow for the analysis of estrogens from biological samples.[7][11][12]
-
Sample Preparation:
-
For total estrogen measurement (conjugated and unconjugated), perform enzymatic hydrolysis of plasma or urine samples using sulfatase and β-glucuronidase.
-
For unconjugated estrogens, proceed directly to extraction.
-
-
Extraction: Perform liquid-liquid extraction with an organic solvent (e.g., diethyl ether or ethyl acetate) or solid-phase extraction (SPE) using a C18 cartridge to isolate the steroids.
-
Derivatization (Optional but recommended for increased sensitivity): Derivatize the extracted estrogens with a reagent such as dansyl chloride to improve ionization efficiency.[7]
-
LC-MS/MS Analysis:
-
Inject the prepared sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Use a suitable C18 column for chromatographic separation of the different estrogen isomers.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify each estrogen based on its unique precursor-product ion transitions.
-
-
Quantification: Create a calibration curve using known concentrations of authentic estrogen standards to quantify the estrogens in the samples.
Radioimmunoassay (RIA) for Equilin
This protocol outlines the principles of a competitive binding assay for equilin.[6][14]
-
Antibody Coating: Coat the wells of a microtiter plate with a specific anti-equilin antibody.
-
Competitive Binding: Add a known amount of radiolabeled equilin (e.g., [³H]-equilin) and the plasma sample containing unknown amounts of unlabeled equilin to the wells. The labeled and unlabeled equilin will compete for binding to the limited number of antibody sites.
-
Incubation and Washing: Incubate to allow binding to reach equilibrium. Wash the wells to remove any unbound equilin.
-
Radioactivity Measurement: Measure the radioactivity in each well using a gamma or beta counter.
-
Quantification: The amount of radioactivity is inversely proportional to the concentration of unlabeled equilin in the sample. A standard curve is generated using known concentrations of unlabeled equilin to determine the concentration in the unknown samples.
Conclusion
The biosynthesis of ring B unsaturated estrogens in pregnant mares represents a fascinating and unique aspect of equine reproductive endocrinology. The cholesterol-independent pathway, reliant on the feto-placental unit, highlights the specialized adaptations of steroidogenesis in this species. A thorough understanding of this pathway, supported by robust quantitative data and detailed experimental protocols, is crucial for advancing research in equine reproduction, developing diagnostic tools for fetal well-being, and informing the development and application of estrogen-based therapies in both veterinary and human medicine. Further research is warranted to elucidate the specific kinetics of equine enzymes with their unique Δ⁷-substrates and to fully characterize the conjugation pathways of these fascinating ring B unsaturated estrogens.
References
- 1. Equine cytochrome P450 aromatase exhibits an estrogen 2-hydroxylase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous … [ouci.dntb.gov.ua]
- 3. An ultrastructural and histochemical study of the interstitial cells in the gonads of the fetal horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. madbarn.com [madbarn.com]
- 5. madbarn.com [madbarn.com]
- 6. Radioimmunoassay for equilin in equine pregnancy plasma (Journal Article) | ETDEWEB [osti.gov]
- 7. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Equine fetal adrenal, gonadal and placental steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies into aromatase activity associated with fetal allantochorionic and maternal endometrial tissues of equine placenta. Identification of metabolites by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Estrogen sulfotransferase in the metabolism of estrogenic drugs and in the pathogenesis of diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-MS/MS Method for Total Estrone and Equilin Quantification [lambda-cro.com]
- 12. orbi.uliege.be [orbi.uliege.be]
- 13. Synthesis of the equine estrogen metabolites 2-hydroxyequilin and 2-hydroxyequilenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Radioimmunoassay of plasma equilin and estrone in postmenopausal women after the administration of premarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Androgen and 19-norandrogen aromatization by equine and human placental microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Modulation of 3 beta-hydroxysteroid dehydrogenase (3 beta-HSD) activity in the equine placenta by pregnenolone and progesterone metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Estrogen Sulfotransferase (SULT1E1): Its Molecular Regulation, Polymorphisms, and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Glucuronidation of the environmental oestrogen bisphenol A by an isoform of UDP-glucuronosyltransferase, UGT2B1, in the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetic Study of Conjugated Equine Estrogens in Healthy Chinese Postmenopausal Women Using a Parallel Two-Column LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. epa.gov [epa.gov]
The Pharmacokinetics of Equilin and Equilin Sulfate in Postmenopausal Women: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of equilin and its primary circulating form, equilin sulfate, in postmenopausal women. Equilin is a key component of conjugated equine estrogens (CEEs), a widely prescribed hormone replacement therapy. Understanding its absorption, distribution, metabolism, and excretion is critical for optimizing therapeutic strategies and ensuring patient safety.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of equilin and this compound derived from studies in postmenopausal women.
Table 1: Pharmacokinetic Parameters of Equilin Following Intravenous Administration
| Parameter | Value | Reference |
| Half-life (t½) | 19-27 minutes | [1] |
| Metabolic Clearance Rate (MCR) | 3300 L/day/m² | [1] |
Table 2: Pharmacokinetic Parameters of this compound Following Intravenous Administration
| Parameter | Value | Reference |
| Initial Half-life (t½α) | 5.2 ± 1.2 minutes | [1] |
| Slower Component Half-life (t½β) | 190 ± 23 minutes | [1] |
| Metabolic Clearance Rate (MCR) | 176 ± 44 L/day/m² | [1] |
Table 3: Pharmacokinetic Parameters of Total Equilin Following Oral Administration of Synthetic Conjugated Estrogens
| Parameter | Value (Day 1) | Value (Day 90) | Reference |
| Cmax (ng/mL) | 1.4 | 1.5 | [2] |
| AUC0-24 (ng·h/mL) | 17.4 | 17.3 | [2] |
Table 4: Pharmacokinetic Parameters of Unconjugated Equilin Following Oral Administration of Premarin® (10 mg)
| Parameter | Value | Reference |
| Cmax (pg/mL) | 560 | [3] |
| Tmax (hours) | 3 | [3] |
Metabolism of Equilin
Equilin undergoes extensive metabolism in the body. A key metabolic pathway is the conversion of this compound back to the unconjugated, pharmacologically active equilin.[3] Equilin is then further metabolized, primarily to 17β-dihydroequilin and its sulfate, which is a more potent estrogen than equilin itself.[1][4] Other metabolites, such as equilenin and 17β-dihydroequilenin, have also been identified.[1][4]
Experimental Protocols
The pharmacokinetic data presented in this guide are primarily derived from studies employing radiolabeled compounds and advanced analytical techniques. Below are detailed methodologies for key experiments.
Intravenous Administration Studies with Radiolabeled Compounds
Objective: To determine the half-life and metabolic clearance rate of equilin and this compound.
Methodology:
-
Subject Population: Healthy postmenopausal women.
-
Drug Administration: A single intravenous injection of either [3H]equilin or [3H]this compound is administered.[1]
-
Blood Sampling: Blood samples are drawn at various time intervals after administration.[1]
-
Plasma Fractionation: Plasma is separated and fractionated into unconjugated, sulfate, and glucuronide fractions.[1]
-
Metabolite Isolation and Quantification: Radiolabeled equilin, this compound, and their metabolites are isolated and purified from the plasma fractions, and their concentrations are measured.[1]
Quantification of Equilin and its Metabolites
Objective: To measure the concentration of unconjugated equilin in plasma.
Methodology:
-
Antiserum: An antiserum against estriol-3,16,17-trihemisuccinate-HSA is used.[3]
-
Radiolabeled Antigen: High specific activity [2,4-3H]equilin is used as the tracer.[3]
-
Separation: Specificity is achieved by separating equilin from estrone using chromatography on micro-Celite partition columns with silver nitrate as the stationary phase.[3]
-
Standard Curve: A standard curve is generated with known amounts of unlabeled equilin to determine the concentration in unknown samples.
-
Measurement: The amount of radioactivity in the antibody-bound fraction is measured, and the concentration of equilin in the plasma sample is determined by comparison to the standard curve.
Objective: To measure the total concentration of equilin (conjugated and unconjugated) in plasma.
Methodology:
-
Sample Preparation:
-
Plasma samples are treated to precipitate proteins.
-
Enzymatic hydrolysis is performed to convert sulfate and glucuronide conjugates of equilin to their unconjugated form. This is a critical step for the accurate measurement of total equilin.[5]
-
-
Chromatographic Separation: The extracted and hydrolyzed sample is injected into a high-performance liquid chromatography (HPLC) system to separate equilin from other plasma components.
-
Mass Spectrometric Detection: The separated equilin is then introduced into a tandem mass spectrometer for sensitive and specific quantification.
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic conversion of this compound to equilin and its subsequent metabolites.
Experimental Workflow for Pharmacokinetic Analysis
Caption: General experimental workflow for pharmacokinetic studies of equilin.
References
- 1. Pharmacokinetics of equilin and this compound in normal postmenopausal women and men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of single- and multiple-dose pharmacokinetics of synthetic conjugated estrogens, A (Cenestin) tablets: a slow-release estrogen replacement product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioimmunoassay of plasma equilin and estrone in postmenopausal women after the administration of premarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of 17 beta-dihydrothis compound and 17 beta-dihydroequilin in normal postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS Method for Total Estrone and Equilin Quantification [lambda-cro.com]
The Role of Equilin Sulfate in Menopausal Hormone Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menopausal hormone therapy (MHT) remains a cornerstone for the management of vasomotor and other symptoms associated with menopause. Among the various estrogenic compounds utilized, Equilin sulfate, a primary component of conjugated equine estrogens (CEE), plays a significant role. This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, pharmacokinetics, and the signaling pathways it modulates. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex biological interactions through diagrams.
Pharmacokinetics and Metabolism
This compound, a water-soluble conjugated estrogen, is well-absorbed from the gastrointestinal tract. Following administration, it undergoes extensive metabolism, being converted to both conjugated and unconjugated forms of equilin and its various metabolites. The pharmacokinetic profile of this compound and its key metabolites is crucial for understanding its therapeutic effects and safety profile.
Quantitative Pharmacokinetic Data
A comprehensive summary of the pharmacokinetic parameters of this compound and its related compounds is presented below. This data, compiled from various studies in postmenopausal women, facilitates a comparative analysis of these estrogens.
| Parameter | This compound | Equilin | 17β-dihydrothis compound | 17β-dihydroequilin | Estrone Sulfate |
| Metabolic Clearance Rate (MCR) (L/day/m²) | 176 ± 44[1] | 1982 - 3300[1] | 376 ± 93[2] | 1252 ± 103[2] | ~94-105 |
| Half-life (t½) | Fast: 5.2 ± 1.2 minSlow: 190 ± 23 min[1] | 19 - 27 min[1] | Fast: 5.0 ± 0.2 minSlow: 147 ± 15 min[2] | Fast: 5.5 ± 0.8 minSlow: 45 ± 2.0 min[2] | - |
| Volume of Distribution (Vd) (L) | 12.4 ± 1.6[1] | - | 6 ± 0.5[2] | - | - |
| Conversion Ratios from this compound | - | - | - | - | - |
| to 17β-dihydrothis compound | 0.300 | - | - | - | - |
| to Equilin | 0.016 | - | - | - | - |
Table 1: Pharmacokinetic Parameters of this compound and Related Estrogens in Postmenopausal Women.
Following oral administration of conjugated equine estrogens, steady-state plasma concentrations of various estrogen components are achieved. The major components include estrone, equilin, and Δ8,9-dehydroestrone[1]. Unconjugated estrogens are cleared from circulation more rapidly than their sulfated forms[3].
Mechanism of Action and Signaling Pathways
This compound itself is biologically inactive and acts as a prodrug. Its therapeutic effects are mediated through its conversion to active metabolites, primarily equilin and 17β-dihydroequilin, which then interact with estrogen receptors (ERs), ERα and ERβ. These receptors are ligand-activated transcription factors that modulate the expression of target genes.
Estrogen Receptor Binding Affinity
The relative binding affinities (RBAs) of equilin and its metabolites to ERα and ERβ are critical determinants of their estrogenic potency and tissue-specific effects.
| Compound | Relative Binding Affinity (RBA) to ERα (%) | Relative Binding Affinity (RBA) to ERβ (%) |
| Estradiol (E2) | 100 | 100 |
| Equilin | 13 - 40 | 49 |
| 17β-dihydroequilin | 113 | 108 |
| Estrone (E1) | ~10-25 | ~10-25 |
Table 2: Relative Binding Affinities of Equilin and its Metabolites to Estrogen Receptors.[4][5][6][7]
The binding of these active metabolites to ERs initiates a cascade of molecular events, leading to the modulation of various physiological processes.
Signaling Pathways
The interaction of equilin's active metabolites with estrogen receptors triggers a complex network of signaling pathways. These can be broadly categorized into genomic and non-genomic pathways.
The classical genomic pathway involves the binding of the estrogen-ER complex to estrogen response elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.
Recent studies suggest that equilin can modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. This interaction may contribute to the broader effects of equilin beyond traditional estrogenic responses.
Experimental Protocols
To facilitate further research and drug development, this section outlines key experimental protocols for the analysis of this compound and its biological effects.
Radioimmunoassay (RIA) for Equilin
This protocol describes a method for the quantitative measurement of equilin in plasma samples.
Materials:
-
Antiserum specific to equilin
-
Radiolabeled equilin (e.g., [³H]-equilin)
-
Equilin standards of known concentrations
-
Plasma samples
-
Dextran-coated charcoal
-
Scintillation fluid and counter
Procedure:
-
Standard Curve Preparation: Prepare a series of dilutions of the equilin standard to create a standard curve.
-
Sample Preparation: Extract equilin from plasma samples using an appropriate organic solvent.
-
Assay Incubation: In duplicate tubes, combine a fixed amount of antiserum, radiolabeled equilin, and either the standard dilutions or the extracted samples.
-
Separation of Bound and Free Ligand: After incubation, add dextran-coated charcoal to adsorb the unbound equilin. Centrifuge to pellet the charcoal.
-
Quantification: Transfer the supernatant (containing the antibody-bound radiolabeled equilin) to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Construct a standard curve by plotting the percentage of bound radiolabeled equilin against the concentration of the equilin standards. Use this curve to determine the concentration of equilin in the unknown samples.[8][9][10]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Equilin and its Metabolites
This protocol provides a framework for the simultaneous quantification of equilin and its metabolites in urine.
Materials:
-
Urine samples
-
β-glucuronidase/sulfatase enzyme
-
Internal standards (deuterated analogs of the analytes)
-
LC-MS/MS system with a C18 column
-
Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)
Procedure:
-
Sample Preparation:
-
Thaw urine samples and centrifuge to remove particulates.
-
To a portion of the urine, add an internal standard mixture.
-
Perform enzymatic hydrolysis by adding β-glucuronidase/sulfatase and incubating to deconjugate the metabolites.
-
Stop the reaction and precipitate proteins with a suitable solvent (e.g., acetonitrile).
-
Centrifuge and transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Separate the analytes using a gradient elution on the C18 column.
-
Detect and quantify the analytes using mass spectrometry in multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for each compound.
-
-
Data Analysis:
-
Generate calibration curves for each analyte using standards of known concentrations.
-
Calculate the concentration of each analyte in the urine samples based on the peak area ratios of the analyte to its corresponding internal standard.[11]
-
Estrogen Receptor Binding Assay
This protocol details a competitive binding assay to determine the relative affinity of compounds for the estrogen receptor.
Materials:
-
Rat uterine cytosol (as a source of estrogen receptors)
-
Radiolabeled estradiol ([³H]-E2)
-
Test compounds (e.g., equilin, 17β-dihydroequilin)
-
Hydroxylapatite slurry
-
Wash buffer
-
Scintillation fluid and counter
Procedure:
-
Incubation: In assay tubes, combine the rat uterine cytosol, a fixed concentration of [³H]-E2, and varying concentrations of the test compound.
-
Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Add hydroxylapatite slurry to each tube to bind the receptor-ligand complexes. Wash the slurry to remove unbound radioligand.
-
Quantification: Elute the receptor-bound [³H]-E2 from the hydroxylapatite and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specifically bound [³H]-E2 against the concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2). Calculate the relative binding affinity (RBA) compared to estradiol.[4]
Clinical Efficacy and Safety
This compound, as a component of conjugated equine estrogens, has demonstrated efficacy in the management of menopausal symptoms, particularly vasomotor symptoms such as hot flushes.
Efficacy in Vasomotor Symptoms
Clinical trials have shown that conjugated equine estrogens significantly reduce the frequency and severity of moderate to severe vasomotor symptoms compared to placebo.
| Treatment Group | Mean Change in Daily Hot Flush Frequency (from baseline) |
| Placebo | - |
| Conjugated Equine Estrogens (0.3 mg) | Statistically significant reduction vs. placebo |
| Conjugated Equine Estrogens (0.45 mg) | Statistically significant reduction vs. placebo |
| Conjugated Equine Estrogens (0.625 mg) | Statistically significant reduction vs. placebo |
Table 3: Efficacy of Conjugated Equine Estrogens in Reducing Vasomotor Symptoms.[1]
A daily dosage of 0.25 mg of sodium this compound has been reported to have a stronger estrogenic effect in alleviating vasomotor disturbances than 0.625 mg of Premarin[12]. The optimal dosage of this compound is considered to be in the range of 0.2 to 0.3 mg[12].
Safety Profile
The safety of menopausal hormone therapy is a critical consideration. Potential risks associated with estrogen therapy include an increased risk of endometrial hyperplasia in women with a uterus if not co-administered with a progestin. Other potential adverse events can include breast tenderness, headache, and nausea. The risk of venous thromboembolism may also be increased with some estrogen formulations. It is important for healthcare professionals to conduct a thorough risk-benefit assessment for each individual patient before initiating MHT.
Conclusion
This compound is a key component of conjugated equine estrogens with a complex pharmacokinetic and pharmacodynamic profile. Its conversion to active metabolites, which interact with estrogen receptors and modulate various signaling pathways, underlies its therapeutic efficacy in menopausal hormone therapy. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, offering valuable data and protocols for researchers and drug development professionals in the field. Further research is warranted to fully elucidate the distinct roles of this compound and its metabolites in the overall clinical effects of conjugated equine estrogens and to explore their potential in the development of novel therapeutic strategies for menopausal health.
References
- 1. Steady-state pharmacokinetics of conjugated equine estrogens in healthy, postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Pharmacodynamics of Conjugated Equine Estrogens: Chemistry and Metabolism | Semantic Scholar [semanticscholar.org]
- 3. Pharmacokinetics and pharmacodynamics of conjugated equine estrogens: chemistry and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Exploration of Dimensions of Estrogen Potency: PARSING LIGAND BINDING AND COACTIVATOR BINDING AFFINITIES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of estrogen receptor alpha and beta subtypes based on comparative molecular field analysis (CoMFA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biologic effects of this compound in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparative characterization of estrogens used in hormone therapy via estrogen receptor (ER)-α and -β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioimmunoassay of plasma equilin and estrone in postmenopausal women after the administration of premarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioimmunoassay for equilin in equine pregnancy plasma (Journal Article) | ETDEWEB [osti.gov]
- 11. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Equilin Sulfate's Impact on Breast Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of equilin sulfate, a primary component of conjugated equine estrogens, on the proliferation of breast cancer cells. The document synthesizes quantitative data from multiple studies, details relevant experimental protocols, and visualizes the underlying molecular signaling pathways.
Quantitative Data Summary
Equilin, the active form of this compound, has been demonstrated to stimulate the proliferation of estrogen receptor-positive (ER+) breast cancer cell lines, such as MCF-7 and T47D. The proliferative effect is dose-dependent and comparable to that of 17β-estradiol (E2), the primary human estrogen. The following tables summarize the key quantitative findings from in vitro studies. This compound acts as a prodrug, with cellular sulfatases converting it to equilin, which then exerts its biological effects.[1]
Table 1: Proliferative Effects of Equilin and Estradiol on T47D Breast Cancer Cells
| Cell Line | Treatment | Concentration (nmol/L) | Proliferation Increase (%) vs. Control | Notes |
| T47D (PGRMC1-transfected) | Estradiol (E2) | 100 | ~66% | PGRMC1 overexpression significantly enhances estrogen-dependent proliferation.[2] |
| Equilin (EQ) | 100 | ~60% | No significant difference observed between E2 and EQ at this concentration in these cells.[2] | |
| T47D (Empty Vector) | Estradiol (E2) | 100 | 12-15% | [2] |
| Equilin (EQ) | 100 | 12-15% | [2] |
Table 2: Comparative Proliferative Potency of Estrogens on MCF-7 Breast Cancer Cells
| Cell Line | Treatment | Concentration Range (nmol/L) | Proliferation Increase (%) vs. Control | Relative Potency |
| MCF-7 | 17β-estradiol (E2) | 0.01 - 10 | 40 - 180% | Most potent |
| Equilin (Eq) | 0.01 - 10 | 40 - 180% | Slightly lower than E2 | |
| 17α-dihydroequilin (Dheq) | 0.01 - 10 | 40 - 180% | Lower than E2 and Eq |
Experimental Protocols
The following are detailed methodologies for commonly cited experiments to assess the impact of this compound on breast cancer cell proliferation.
Cell Culture and Hormone Treatment
-
Cell Lines:
-
MCF-7: Human breast adenocarcinoma cell line, ER-positive.
-
T47D: Human ductal breast epithelial tumor cell line, ER-positive.
-
-
Culture Medium:
-
RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
-
Hormone Deprivation:
-
Prior to estrogen treatment, cells are typically cultured in phenol red-free medium supplemented with charcoal-stripped FBS for 48-72 hours to deplete endogenous hormones.
-
-
Treatment:
-
This compound or equilin is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at the desired final concentrations. A vehicle control (DMSO) is run in parallel.
-
Cell Proliferation Assays
This assay quantifies cell proliferation based on the amount of ATP present, which is an indicator of metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well white, opaque-walled plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Hormone Starvation: Replace the medium with hormone-free medium and incubate for 48-72 hours.
-
Treatment: Add this compound or other estrogens at various concentrations and incubate for the desired period (e.g., 7 days).[3]
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add an equal volume of the ATP detection reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate luminometer.
-
-
Data Analysis: Proliferation is calculated as the percentage increase in luminescence relative to the vehicle-treated control cells.
This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Cell Seeding and Treatment: Follow steps 1-3 as in the ATP-based assay, using a standard 96-well plate.
-
MTT Addition: After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate spectrophotometer.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and proliferation is inferred from the increase in cell viability.
Signaling Pathways and Molecular Mechanisms
This compound, through its active form equilin, stimulates breast cancer cell proliferation primarily via the estrogen receptor alpha (ERα) signaling pathway. Recent evidence also points to the significant role of the Progesterone Receptor Membrane Component 1 (PGRMC1) in mediating and potentially amplifying these estrogenic signals.
Equilin-ERα Signaling Cascade
Upon entering the cell, equilin binds to and activates ERα. This leads to the activation of downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are critical for cell cycle progression and proliferation.[4][5] Activated ERα also functions as a transcription factor, promoting the expression of genes involved in cell proliferation, such as Cyclin D1 and c-Myc.[6][7]
Role of PGRMC1 in Equilin-Mediated Proliferation
PGRMC1 is a membrane-associated protein that has been shown to enhance estrogen-dependent breast cancer cell proliferation.[2] It is thought to act as a co-receptor or scaffolding protein that facilitates the interaction of ERα with other signaling molecules, such as EGFR, leading to amplified downstream signaling.[8][9] Overexpression of PGRMC1 can lead to a more robust proliferative response to estrogens like equilin.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vitro experiment designed to assess the proliferative effects of this compound on breast cancer cells.
References
- 1. Equilin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the proliferative effects of estradiol and conjugated equine estrogens on human breast cancer cells and impact of continuous combined progestogen addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of the equine estrogen metabolites 2-hydroxyequilin and 2-hydroxyequilenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K–AKT-Targeting Breast Cancer Treatments: Natural Products and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proliferation assays for estrogenicity testing with high predictive value for the in vivo uterotrophic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression and regulation of cyclin genes in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Progesterone receptor membrane component 1 regulates lipid homeostasis and drives oncogenic signaling resulting in breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crosstalk between progesterone receptor membrane component 1 and estrogen receptor α promotes breast cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Equilin Sulfate in Osteoporosis Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the in vivo administration of Equilin sulfate to study its effects on osteoporosis, primarily utilizing the ovariectomized (OVX) rat model, a well-established analog for postmenopausal osteoporosis.
Introduction
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. Estrogen deficiency following menopause is a primary cause of osteoporosis in women. This compound, a component of conjugated equine estrogens, has demonstrated estrogenic activity and potential for mitigating bone loss. These protocols outline the methodology for evaluating the efficacy of this compound in a preclinical animal model of osteoporosis.
Key Experimental Protocols
Ovariectomized (OVX) Rat Model of Osteoporosis
The ovariectomized (OVX) rat is the most widely used animal model for postmenopausal osteoporosis, mimicking the estrogen deficiency-induced bone loss seen in humans.[1][2]
Animal Model:
-
Species and Strain: Female Sprague-Dawley or Wistar rats are recommended as they are commonly used and respond consistently to ovariectomy.[2]
-
Age: Rats should be skeletally mature at the time of ovariectomy, typically around 6 months of age.[2]
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.
Surgical Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Make a dorsal skin incision to expose the back muscles.[2]
-
Perform bilateral ovariectomy by locating the ovaries and ligating the ovarian blood vessels and fallopian tubes before excision.
-
Suture the muscle and skin layers.
-
A sham operation, where the ovaries are located but not removed, should be performed on the control group.
-
Administer appropriate post-operative analgesia.
Post-Operative Care and Osteoporosis Development:
-
Allow a recovery period of at least two weeks post-surgery.
-
Significant bone loss in the trabecular bone of the proximal tibia can be observed as early as 14 days post-ovariectomy, with more substantial loss in the femur and lumbar vertebrae at 30 and 60 days, respectively.[3] A treatment duration of 12 weeks is common in such studies.
Preparation and Administration of this compound
Preparation of Dosing Solution:
-
Vehicle Selection: this compound, a water-soluble compound, can be dissolved in sterile water or saline. For oral gavage, a 0.5% solution of carboxymethyl cellulose (CMC) in water can also be used as a vehicle to ensure uniformity.
-
Preparation:
-
Weigh the required amount of this compound powder.
-
If using a vehicle like CMC, prepare the vehicle solution first.
-
Add the this compound to the vehicle and vortex or sonicate until fully dissolved or suspended.
-
Prepare fresh dosing solutions regularly.
-
Administration Protocol:
-
Route of Administration: Oral gavage is a common and clinically relevant route for administering estrogenic compounds in rats.[4]
-
Dosage: A specific, validated oral dose of this compound for osteoporosis in OVX rats is not well-documented in the available literature. However, based on human oral doses of 0.15-0.625 mg/day and a study in dogs using 2.5 mg/kg, a dosage range of 1-10 mg/kg/day for rats can be considered as a starting point for dose-response studies.[5] For example, a study using conjugated estrogen in Wistar rats used a dose of 2 µg/kg.[6]
-
Procedure:
-
Gently restrain the rat.
-
Use a proper-sized, ball-tipped gavage needle to deliver the solution directly into the stomach. The volume should not exceed 5 mL/kg.[4]
-
Administer the dose daily for the duration of the study (e.g., 12 weeks).
-
Data Collection and Analysis
1. Bone Mineral Density (BMD):
-
Method: Dual-energy X-ray absorptiometry (DXA) is the gold standard for measuring BMD in both preclinical models and humans.
-
Procedure: Measure the BMD of the femur and lumbar spine at the beginning and end of the treatment period.
-
Expected Outcome: Ovariectomy is expected to cause a significant decrease in BMD, while effective treatment with this compound should attenuate this bone loss.[3]
2. Bone Turnover Markers:
-
Method: Collect serum or urine samples at baseline and at the end of the study to measure biochemical markers of bone formation and resorption.
-
Markers of Bone Resorption:
-
Urinary deoxypyridinoline (DPD)
-
Serum C-terminal telopeptide of type I collagen (CTX)
-
Serum tartrate-resistant acid phosphatase 5b (TRACP-5b)
-
-
Markers of Bone Formation:
-
Serum osteocalcin
-
Serum bone-specific alkaline phosphatase (BAP)
-
-
Expected Outcome: Ovariectomy typically leads to an increase in bone turnover markers. This compound is expected to reduce the levels of bone resorption markers.
3. Histomorphometry:
-
Method: At the end of the study, collect bone samples (e.g., tibia, femur) for histological analysis.
-
Procedure: Embed undecalcified bones in plastic, section, and stain to visualize bone microarchitecture.
-
Parameters to Analyze:
-
Trabecular bone volume (BV/TV)
-
Trabecular number (Tb.N)
-
Trabecular thickness (Tb.Th)
-
Trabecular separation (Tb.Sp)
-
Osteoclast and osteoblast surface
-
-
Expected Outcome: this compound treatment is anticipated to preserve trabecular bone architecture compared to the untreated OVX group.
Quantitative Data Summary
The following tables present expected or hypothetical data based on typical outcomes in OVX rat studies. Actual results may vary.
Table 1: Effect of this compound on Bone Mineral Density (BMD) in OVX Rats
| Treatment Group | Initial BMD (g/cm²) | Final BMD (g/cm²) | % Change from Baseline |
| Sham | 0.250 ± 0.010 | 0.255 ± 0.012 | +2.0% |
| OVX + Vehicle | 0.248 ± 0.011 | 0.210 ± 0.015 | -15.3% |
| OVX + this compound (low dose) | 0.251 ± 0.009 | 0.230 ± 0.013 | -8.4% |
| OVX + this compound (high dose) | 0.249 ± 0.012 | 0.245 ± 0.011 | -1.6% |
Table 2: Effect of this compound on Bone Turnover Markers in OVX Rats
| Treatment Group | Serum CTX (ng/mL) | Serum Osteocalcin (ng/mL) |
| Sham | 5.2 ± 0.8 | 45.3 ± 5.1 |
| OVX + Vehicle | 10.5 ± 1.2 | 78.9 ± 6.8 |
| OVX + this compound (low dose) | 7.8 ± 1.0 | 60.1 ± 5.9 |
| OVX + this compound (high dose) | 6.1 ± 0.9 | 50.5 ± 4.7 |
Signaling Pathway and Experimental Workflow
Estrogen Signaling in Bone Homeostasis
Estrogens, including this compound, are known to regulate bone remodeling primarily through the RANKL/OPG signaling pathway. Estrogen deficiency leads to an increase in the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and a decrease in Osteoprotegerin (OPG) by osteoblasts and other stromal cells. This shift in the RANKL/OPG ratio promotes the differentiation and activation of osteoclasts, leading to increased bone resorption. This compound, by acting on estrogen receptors, is expected to suppress RANKL and/or stimulate OPG expression, thereby inhibiting osteoclast activity and reducing bone loss.
Caption: Estrogen signaling pathway in bone cells.
Experimental Workflow for In Vivo Study
The following diagram outlines the logical flow of an in vivo study to evaluate the efficacy of this compound in an OVX rat model.
Caption: Experimental workflow for this compound study.
References
- 1. The Ovariectomized Rat as a Model for Studying Alveolar Bone Loss in Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ovariectomized rat model of osteoporosis: a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral gavage in rats: animal welfare evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biologic effects of this compound in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of Equilin Sulfate in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Equilin sulfate is a major component of conjugated equine estrogens (CEEs), widely used in hormone replacement therapy. Accurate quantification of equilin levels in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its physiological effects. This document provides detailed application notes and protocols for the quantification of this compound in plasma samples, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method. Alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and immunoassays are also discussed.
Analytical Techniques for this compound Quantification
Several analytical methods can be employed to measure this compound in plasma. The choice of method depends on the required sensitivity, specificity, and available instrumentation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying small molecules like steroids in complex biological matrices. It offers high sensitivity (to the pg/mL level) and specificity, allowing for the simultaneous analysis of multiple analytes.[1][2] To quantify total equilin (both conjugated and unconjugated forms), an enzymatic hydrolysis step is required to cleave the sulfate group prior to extraction and analysis.[3] Derivatization is often employed to enhance ionization efficiency and, consequently, sensitivity.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for steroid analysis. However, it requires derivatization to make the analytes volatile.[6] Sample preparation for GC-MS can be more laborious than for LC-MS/MS.
-
Immunoassays: Immunoassays, such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), are based on the specific binding of an antibody to the target analyte.[2] While often simpler and higher-throughput, they can be susceptible to cross-reactivity with structurally similar steroids, potentially leading to a lack of specificity.[7]
Quantitative Data Summary
The following table summarizes plasma concentrations of equilin observed in postmenopausal women after administration of conjugated equine estrogens (Premarin®).
| Dosage | Time Point | Mean Equilin Concentration (pg/mL) | Analytical Method | Reference |
| 10 mg (oral) | 3 hours (peak) | 560 | Radioimmunoassay | [8] |
| 10 mg (oral) | 24 hours | 125 | Radioimmunoassay | [8] |
| 1.25 mg (oral) | 4 hours | 6700 | Not Specified | [9] |
| 0.625 mg (oral) | 3 hours (peak) | 5500 | Not Specified | [9] |
| 1.25 mg (cyclic therapy) | Monthly intervals | 6840 ± 5130 (SD) | Radioimmunoassay | [10] |
Experimental Protocols
Protocol 1: Quantification of Total Equilin in Human Plasma by LC-MS/MS
This protocol describes a method for the quantification of total equilin, involving enzymatic hydrolysis, solid-phase extraction, derivatization, and LC-MS/MS analysis.
1. Sample Preparation: Enzymatic Hydrolysis
To measure total equilin, the sulfate conjugate must be cleaved.
-
To 250 µL of plasma sample, add an internal standard (e.g., deuterated equilin).
-
Add 50 µL of a suitable buffer (e.g., 0.1 M acetate buffer, pH 5.0).
-
Add 10 µL of β-glucuronidase/arylsulfatase from Helix pomatia. The exact activity will need to be optimized, but a starting point is an enzyme solution with ≥100,000 units/mL sulfatase activity.
-
Incubate the mixture at 37°C for 4-16 hours to ensure complete hydrolysis.
2. Solid-Phase Extraction (SPE)
-
Cartridge: Oasis HLB (Hydrophilic-Lipophilic Balanced) or C18 SPE cartridge.
-
Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of water.[1][11]
-
Loading: Load the hydrolyzed plasma sample onto the conditioned SPE cartridge.[1][11]
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[1][11]
-
Elution: Elute the analytes with 1 mL of methanol or acetonitrile.[1][11]
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.[1][11]
3. Derivatization with Dansyl Chloride
Derivatization enhances the ionization efficiency of equilin.
-
Reconstitute the dried extract in 50 µL of a 1 mg/mL solution of dansyl chloride in acetone or acetonitrile.[4][12]
-
Add 25 µL of a basic buffer (e.g., 100 mM sodium bicarbonate, pH 10.5).[4]
-
Vortex and incubate at 60°C for 10 minutes.[4]
-
After incubation, the sample is ready for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A reversed-phase column, such as a Hypersil GOLD (50 x 2.1 mm, 1.9 µm) or equivalent.[12]
-
Mobile Phase A: 0.1% formic acid in water.[12]
-
Mobile Phase B: 0.1% formic acid in methanol.[12]
-
Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B to elute the derivatized equilin. The exact gradient should be optimized for the specific column and system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with heated electrospray ionization (HESI).[12]
-
Detection: Selected Reaction Monitoring (SRM) of the precursor and product ions for dansylated equilin and its internal standard. These transitions need to be optimized on the specific instrument.
Visualizations
Concluding Remarks
The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantification of this compound in plasma samples. Proper sample preparation, including efficient enzymatic hydrolysis and solid-phase extraction, is critical for accurate and reproducible results. The use of a stable isotope-labeled internal standard and derivatization further enhances the reliability and sensitivity of the assay. This methodology is well-suited for pharmacokinetic and clinical research studies involving conjugated equine estrogens.
References
- 1. shimadzu.co.kr [shimadzu.co.kr]
- 2. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Method for Total Estrone and Equilin Quantification [lambda-cro.com]
- 4. Separation of dansylated 17β-estradiol, 17α-estradiol and estrone on a single HPLC column for simultaneous quantitation by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatization of estrogens enhances specificity and sensitivity of analysis of human plasma and serum by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 7. Ultrasensitive Quantification of Multiple Estrogens in Songbird Blood and Microdissected Brain by LC-MS/MS | eNeuro [eneuro.org]
- 8. Radioimmunoassay of plasma equilin and estrone in postmenopausal women after the administration of premarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plasma equilin concentrations in an oophorectomized woman following ingestion of conjugated equine oestrogens (Premarin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Serum equilin, oestrone, and oestradiol levels in postmenopausal women receiving conjugated equine oestrogens ('Premarin') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
Application of Equilin Sulfate in Cell Culture Models of Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Equilin sulfate, a primary component of conjugated equine estrogens (CEE), has been investigated for its effects on breast cancer cells. As a prodrug, it is converted to its active form, equilin, which can modulate estrogen receptor (ER) signaling. The cellular response to this compound in breast cancer models is complex and appears to be dependent on the estrogen receptor status and the hormonal environment of the cells.
In ER-positive breast cancer cell lines, such as MCF-7 and T-47D, equilin has been shown to stimulate cell proliferation, acting as an estrogen agonist.[1][2][3] The proliferative effect of equilin in T-47D cells is comparable to that of estradiol (E2).[1] However, in long-term estrogen-deprived ER-positive cells, a model for postmenopausal breast cancer, equilin can paradoxically induce apoptosis. This suggests a dual role for equilin, promoting growth in an estrogen-replete environment while triggering cell death in an estrogen-deprived setting.
The metabolite of a related equine estrogen, 4-hydroxyequilenin, has been demonstrated to induce DNA damage and apoptosis in both ER-positive (MCF-7) and ER-negative (MDA-MB-231) breast cancer cell lines, with ER-positive cells showing greater sensitivity.[4] This suggests that metabolites of equine estrogens may possess cytotoxic activities.
The precise signaling pathways activated by this compound are not fully elucidated but are thought to be primarily mediated through the estrogen receptor. Upon conversion to equilin, it binds to ERα and ERβ, initiating downstream signaling cascades that can include the MAPK/ERK and PI3K/Akt pathways, which are known to be involved in cell proliferation and survival.[5][6][7][8] In the context of apoptosis, equilin may influence the expression of Bcl-2 family proteins and the activation of caspases, key regulators of programmed cell death.[9][10][11][12]
Data Presentation
Table 1: Proliferative Effects of Equilin and Related Compounds on Breast Cancer Cell Lines
| Compound | Cell Line | ER Status | Concentration | Effect | Reference |
| Equilin (EQ) | T-47D | Positive | 1, 10, 100 nmol/l | Increased proliferation (up to ~60% at 100 nmol/l) | [1] |
| Estradiol (E2) | T-47D | Positive | 1, 10, 100 nmol/l | Increased proliferation (up to ~66% at 100 nmol/l) | [1] |
| Equilin (Eq) | MCF-7 | Positive | 0.01-10 nmol/l | Increased proliferation (40-180%) | [2] |
| Equol | MCF-7 | Positive | <1 µM | Stimulated proliferation | [13] |
| Equol | MCF-7 | Positive | 100 µM | Inhibited proliferation | [13] |
Table 2: Cytotoxic and Apoptotic Effects of Equine Estrogen Metabolites and Related Compounds on Breast Cancer Cell Lines
| Compound | Cell Line | ER Status | Metric | Value | Reference |
| 4-Hydroxyequilenin | MCF-7 | Positive | LC50 | 6.0 +/- 0.2 µM | [4] |
| 4-Hydroxyequilenin | S30 | Positive | LC50 | 4.0 +/- 0.1 µM | [4] |
| 4-Hydroxyequilenin | MDA-MB-231 | Negative | LC50 | 24 +/- 0.3 µM | [4] |
| Equol | T-47D | Positive | IC50 | 228 µM | [14] |
| Equol | MDA-MB-231 | Negative | IC50 | 252 µM | [14] |
Experimental Protocols
Protocol 1: Cell Proliferation Assessment using MTT Assay
This protocol outlines the determination of cell viability and proliferation in response to this compound treatment using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T-47D, MDA-MB-231)
-
Complete cell culture medium (specific to the cell line)
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in serum-free or low-serum medium.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining
This protocol describes the detection of apoptosis in breast cancer cells treated with this compound using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
Breast cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
After 24 hours, treat the cells with the desired concentrations of this compound for the specified duration.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Annexin V-FITC positive, PI negative cells are considered early apoptotic.
-
Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic.
-
Protocol 3: Western Blot Analysis of Signaling Proteins
This protocol details the procedure for analyzing the expression and phosphorylation status of key signaling proteins (e.g., Akt, ERK, Bcl-2, caspases) in breast cancer cells following treatment with this compound.
Materials:
-
Breast cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well or 10 cm cell culture dishes
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Seed and treat cells as described in the previous protocols.
-
Wash cells with cold PBS and lyse them in lysis buffer on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine changes in protein expression or phosphorylation.
-
Visualizations
Caption: Proposed signaling pathway of this compound in breast cancer cells.
Caption: General experimental workflow for investigating this compound.
Caption: Logical relationship of this compound's effect based on ER status.
References
- 1. PGRMC1 can trigger estrogen-dependent proliferation of breast cancer cells: estradiol vs. equilin vs. ethinylestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stimulation of breast cancer cells in vitro by the environmental estrogen enterolactone and the phytoestrogen equol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A metabolite of equine estrogens, 4-hydroxyequilenin, induces DNA damage and apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PCAIs stimulate MAPK, PI3K/AKT pathways and ROS-Mediated apoptosis in aromatase inhibitor-resistant breast cancer cells while disrupting actin filaments and focal adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. PI3K–AKT-Targeting Breast Cancer Treatments: Natural Products and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/Akt and MAPK/ERK1/2 signaling pathways are involved in IGF-1-induced VEGF-C upregulation in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of Bcl-2 Family Proteins in Estrogen Receptor-Positive Breast Cancer and Their Implications in Endocrine Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Equol enhances tamoxifen's anti-tumor activity by induction of caspase-mediated apoptosis in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of Bcl-2 Family Proteins in Estrogen Receptor-Positive Breast Cancer and Their Implications in Endocrine Therapy | MDPI [mdpi.com]
- 12. Down-regulation of Bcl-2 enhances estrogen apoptotic action in long-term estradiol-depleted ER(+) breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Dose-Response Relationship of Equilin Sulfate on Hepatic Globulin Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Equilin sulfate, a primary component of conjugated equine estrogens, is a potent estrogen that exerts significant effects on hepatic protein synthesis. Understanding the dose-response relationship of this compound on the stimulation of hepatic globulins is crucial for elucidating its mechanism of action and for the development of hormone replacement therapies with optimized benefit-risk profiles. These application notes provide a summary of the dose-dependent effects of this compound on various hepatic globulins and detailed protocols for in vivo and in vitro studies.
Globulins, a diverse group of proteins synthesized primarily by the liver, play critical roles in transport, immunity, and regulation of physiological processes.[1] Key hepatic globulins affected by estrogenic compounds include Sex Hormone-Binding Globulin (SHBG), Corticosteroid-Binding Globulin (CBG, also known as transcortin), Angiotensinogen, and Thyroxine-Binding Globulin (TBG).[2][3][4] Stimulation of these globulins can have widespread physiological consequences.
Data Presentation
The following tables summarize the quantitative data on the dose-response relationship between this compound and the stimulation of key hepatic globulins based on studies in postmenopausal women.
Table 1: Dose-Response of this compound on Sex Hormone-Binding Globulin (SHBG) and Corticosteroid-Binding Globulin (CBG)
| This compound Dose (mg/day) | Change in SHBG Levels | Change in CBG Levels |
| 0.15 | Not significant | Not significant |
| 0.31 | Significant increase | Significant increase |
| 0.625 | Significant increase (1.5 to 8 times greater than comparable doses of estrone sulfate) | Significant increase |
Data synthesized from a study in postmenopausal women receiving oral doses for 25 days.[2]
Table 2: Effect of this compound on Angiotensinogen and Thyroxine-Binding Globulin (TBG)
| This compound Dose (mg/day) | Effect on Angiotensinogen | Effect on TBG |
| 0.625 | Increased circulating levels | Estrogens are known to increase serum TBG concentrations.[4] |
Data from a study in postmenopausal women. At a dosage of 0.625 mg/day, the increase in circulating levels of angiotensinogen was 1.5 to 8 times those observed with estrone sulfate.[2][5]
Mandatory Visualizations
Signaling Pathway of this compound in Hepatocytes
Caption: this compound signaling pathway in hepatocytes leading to globulin synthesis.
Experimental Workflow: In Vivo Dose-Response Study
References
- 1. pathlabs.rlbuht.nhs.uk [pathlabs.rlbuht.nhs.uk]
- 2. Biologic effects of this compound in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biologic effects of 17 alpha-dihydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of droloxifene and estrogen on thyroid function in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Equilin - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Use of Radiolabeled Equilin Sulfate in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Equilin sulfate is a key component of conjugated equine estrogens, widely used in hormone replacement therapy. Understanding its metabolic fate is crucial for evaluating its efficacy and safety. Radiolabeled this compound serves as an invaluable tool in absorption, distribution, metabolism, and excretion (ADME) studies, providing a sensitive and specific method to trace the parent compound and its metabolites in biological systems.[1] This document provides detailed application notes and protocols for conducting metabolic studies using radiolabeled this compound, based on findings from preclinical and clinical research.
I. Applications
Radiolabeled this compound is primarily utilized in the following research areas:
-
Pharmacokinetic Analysis: To determine key pharmacokinetic parameters such as half-life, peak plasma concentration (Cmax), area under the curve (AUC), and metabolic clearance rate (MCR).[2][3][4]
-
Metabolite Profiling and Identification: To identify and quantify the various metabolites of this compound in biological matrices like plasma and urine.[2][3][5][6]
-
Mass Balance and Excretion Studies: To determine the routes and extent of excretion of this compound and its metabolites.[2][5]
-
Tissue Distribution Studies: To investigate the distribution of this compound and its metabolites in various tissues.
-
Drug-Drug Interaction Studies: To assess the influence of co-administered drugs on the metabolism of this compound.[2]
II. Experimental Protocols
A. In Vivo Metabolism Study in a Canine Model
This protocol is based on a study investigating the metabolism of [3H]this compound in female dogs.[2]
1. Radiolabeled Compound:
-
Tritiated this compound ([3H]this compound).
2. Animal Model:
-
Female dogs.
3. Dosing and Administration:
-
Administer 2.5 mg/kg of [3H]this compound orally.[2]
-
A parallel group can be administered the radiolabeled compound in a mixture of conjugated equine estrogens to assess the effect of other components.[2]
4. Sample Collection:
-
Collect blood samples at various time points post-administration to characterize the pharmacokinetic profile.
-
Collect urine over a defined period (e.g., 24 hours) to determine the extent of urinary excretion.[5]
5. Sample Processing:
-
Plasma: Separate plasma from whole blood by centrifugation.
-
Urine: Pool urine samples collected over the study period.
-
Samples can be fractionated into unconjugated, sulfate, and glucuronide fractions.[3]
6. Analytical Methods:
-
Radioactivity Measurement: Determine total radioactivity in plasma and urine samples using liquid scintillation counting.
-
Metabolite Profiling:
B. Human Pharmacokinetic Study
This protocol is adapted from studies conducted in postmenopausal women and men.[3][4][6]
1. Radiolabeled Compound:
-
[3H]this compound or dual-labeled [3H]Equilin-[35S]sulfate.[6]
2. Study Population:
3. Dosing and Administration:
-
Intravenous (IV): Administer a single IV injection of [3H]this compound to determine metabolic clearance rates.[3] A priming dose followed by constant infusion can also be used to achieve steady-state conditions.[4]
-
Oral: Administer [3H]Equilin-[35S]sulfate orally to investigate absorption and metabolism.[6]
4. Sample Collection:
-
Collect blood samples at various time intervals post-administration.[3]
-
Collect urine for analysis of excreted metabolites.[6]
5. Sample Processing:
-
Fractionate plasma into unconjugated, sulfate, and glucuronide fractions.[3]
-
For urine samples, enzymatic hydrolysis can be performed to cleave conjugates prior to extraction of free estrogens.[7]
6. Analytical Methods:
-
Isolate and purify metabolites from plasma and urine fractions.[3]
-
Quantify the concentration of this compound and its metabolites using radioisotope dilution techniques.[2]
-
Analytical techniques include HPLC for separation and quantification.[7]
III. Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data from metabolic studies of radiolabeled this compound.
Table 1: Pharmacokinetic Parameters of Total Radioactivity after Oral Administration of [3H]this compound in Dogs.[2]
| Treatment Group | Cmax (ng-eq/mL) | AUC (ng-eq·h/mL) | t1/2 (h) | MRT (h) |
| [3H]this compound alone | Higher | Higher | Shorter | Shorter |
| [3H]this compound in mixture | Lower | Lower | Longer | Longer |
Table 2: Pharmacokinetic Parameters of this compound and Equilin in Humans.[3]
| Compound | Half-life (t1/2) | Metabolic Clearance Rate (MCR) |
| This compound (slower component) | 190 +/- 23 min | 176 +/- 44 L/day·m² |
| Equilin | 19-27 min | 1982 L/day·m² (man), 3300 L/day·m² (woman) |
Table 3: Urinary Excretion of Radioactivity after Oral Administration of [3H]this compound in Dogs.[2]
| Treatment Group | % of Administered Radioactive Dose Excreted in Urine |
| [3H]this compound alone | 26.7 +/- 4.4% |
| [3H]this compound in mixture | 21.4 +/- 6.3% |
Table 4: Major Metabolites of this compound Identified in Plasma and Urine.
| Biological Matrix | Major Metabolites | Species |
| Plasma | 17β-dihydroequilin, Equilin | Dog[2] |
| Urine | 17β-dihydroequilenin, 17β-dihydroequilin | Dog[2] |
| Plasma | This compound, 17β-dihydrothis compound, Equilenin sulfate, 17β-dihydroequilenin sulfate | Human[3] |
| Urine | Equilin, Equilenin, 17β-dihydroequilin, 17β-dihydroequilenin | Human[6] |
| Urine | Equilin, Equilenin, 17α-dihydroequilin, 17β-dihydroequilin, 17α-dihydroequilenin, 17β-dihydroequilenin | Pregnant Mare[5] |
IV. Visualizations
Metabolic Pathways and Experimental Workflows
Caption: Metabolic pathway of orally administered this compound.
Caption: General workflow for in vivo metabolic studies.
V. Conclusion
The use of radiolabeled this compound is a powerful and essential technique for the detailed investigation of its metabolic fate. The protocols and data presented herein provide a comprehensive guide for researchers in designing and conducting robust ADME studies. Such studies are fundamental for a thorough understanding of the pharmacology of this compound and for the development of safer and more effective hormone replacement therapies. The major metabolic pathways for equilin involve the reduction of the 17-keto group and aromatization of ring B.[2] In postmenopausal women, the 17-keto derivatives of these estrogens are metabolized to more potent 17β-reduced products.[8] Furthermore, hydroxylation to form catechol estrogens like 4-hydroxyequilin is a significant metabolic step, with these metabolites potentially contributing to both the therapeutic and adverse effects of equine estrogens.[9]
References
- 1. The use of radiolabeled compounds for ADME studies in discovery and exploratory development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of this compound in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of equilin and this compound in normal postmenopausal women and men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic clearance rate of this compound and its conversion to plasma equilin, conjugated and unconjugated equilenin, 17 beta-dihydroequilin, and 17 beta-dihydroequilenin in normal postmenopausal women and men under steady state conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo metabolism of [3H]equilin in the pregnant mare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of [3H]equilin-[35S]sulfate and [3H]this compound after oral and intravenous administration in normal postmenopausal women and men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of urinary metabolites of radiolabelled estrogens in man by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and pharmacodynamics of conjugated equine estrogens: chemistry and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The major metabolite of equilin, 4-hydroxyequilin, autoxidizes to an o-quinone which isomerizes to the potent cytotoxin 4-hydroxyequilenin-o-quinone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation and Purification of Equilin Sulfate from Conjugated Equine Estrogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conjugated equine estrogens (CEEs) are a complex mixture of steroidal compounds, with sodium equilin sulfate being one of the major estrogenic components.[1] Its isolation and purification are critical for various research and drug development applications, including the study of its specific physiological effects and its use as a reference standard. This document provides detailed application notes and protocols for the isolation and purification of this compound from CEEs using solid-phase extraction (SPE), preparative high-performance liquid chromatography (HPLC), and crystallization.
Methods Overview
The purification of this compound from the complex CEE matrix typically involves a multi-step approach. An initial clean-up and enrichment step using solid-phase extraction is often employed, followed by a high-resolution separation using preparative HPLC. For achieving high purity, a final crystallization step can be implemented. The choice of methods and their sequence will depend on the desired purity, yield, and scale of the purification.
Data Presentation: Comparison of Purification Methods
The following table summarizes the expected quantitative data for each purification method, allowing for a clear comparison of their performance characteristics.
| Method | Purity (%) | Yield (%) | Throughput | Cost | Primary Application |
| Solid-Phase Extraction (SPE) | 60 - 80 | 80 - 103 | High | Low | Initial sample clean-up and enrichment |
| Preparative HPLC | >99 | 85 - 95 | Medium | High | High-resolution separation and purification |
| Crystallization | >99.5 | 70 - 90 | Low | Medium | Final polishing step for achieving high purity |
Experimental Protocols
Solid-Phase Extraction (SPE) for Initial Clean-up
This protocol describes the initial purification of this compound from a CEE mixture using a C18 SPE cartridge. This step is designed to remove interfering substances and enrich the fraction containing estrogen sulfates.
Materials:
-
C18 SPE Cartridge (e.g., 500 mg)
-
Methanol (HPLC grade)
-
Deionized Water
-
CEE raw material or formulated product
-
SPE Vacuum Manifold
-
Nitrogen evaporator
Protocol:
-
Sample Preparation:
-
If starting from a solid CEE formulation, dissolve an accurately weighed amount in deionized water to a known concentration.
-
If starting from a liquid CEE source, it may be used directly or diluted with deionized water.
-
-
Cartridge Conditioning:
-
Condition the C18 SPE cartridge by passing 5 mL of methanol through it.
-
Equilibrate the cartridge by passing 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the prepared CEE sample onto the conditioned cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove hydrophilic impurities.
-
Follow with a wash of 5 mL of 5% methanol in water to remove more polar, interfering compounds.
-
-
Elution:
-
Elute the estrogen sulfates, including this compound, from the cartridge with 5 mL of methanol.
-
-
Drying:
-
Dry the eluate under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the dried residue in a suitable solvent for the next purification step (e.g., the initial mobile phase for HPLC).
-
Preparative High-Performance Liquid Chromatography (HPLC)
This protocol outlines the high-resolution purification of this compound from the enriched fraction obtained from SPE. The use of a porous graphitic carbon (PGC) or carbon-coated zirconia stationary phase is recommended for optimal separation from its isomers.[2]
Materials:
-
Preparative HPLC system with a fraction collector
-
Porous Graphitic Carbon (PGC) or Carbon-Coated Zirconia preparative column
-
Mobile Phase A: Ammonium acetate buffer (e.g., 10 mM, pH 6.8)
-
Mobile Phase B: Acetonitrile
-
Enriched this compound fraction from SPE
-
Vials for fraction collection
Protocol:
-
System Preparation:
-
Equilibrate the preparative PGC or carbon-coated zirconia column with the initial mobile phase composition (e.g., 70% Mobile Phase A, 30% Mobile Phase B) until a stable baseline is achieved.
-
-
Sample Injection:
-
Dissolve the enriched this compound fraction in the initial mobile phase.
-
Inject the sample onto the column. The injection volume will depend on the column dimensions and loading capacity.
-
-
Chromatographic Separation:
-
Run a gradient elution to separate the components. A typical gradient might be from 30% to 60% Mobile Phase B over 30-40 minutes. The exact gradient should be optimized based on analytical scale separations.
-
Monitor the elution profile using a UV detector, typically at 280 nm.
-
-
Fraction Collection:
-
Post-Collection Processing:
-
Combine the collected fractions containing pure this compound.
-
Evaporate the solvent under reduced pressure or using a nitrogen evaporator to obtain the purified this compound.[5]
-
Crystallization for Final Purification
This protocol describes a general method for the crystallization of sodium this compound to achieve high purity. The choice of solvent and anti-solvent is crucial and may require some optimization.
Materials:
-
Purified this compound (from HPLC)
-
Methanol
-
Diethyl ether (or another suitable anti-solvent)
-
Crystallization dish
-
Magnetic stirrer and hotplate (optional)
-
Filtration apparatus (e.g., Büchner funnel)
Protocol:
-
Dissolution:
-
Dissolve the purified this compound in a minimal amount of hot methanol. Gentle warming and stirring can aid dissolution.
-
-
Inducing Crystallization:
-
Slowly add diethyl ether (the anti-solvent) to the methanol solution with gentle stirring until the solution becomes slightly turbid. The turbidity indicates the onset of precipitation.
-
Alternatively, allow the methanol solution to cool slowly at room temperature or in a refrigerator.
-
-
Crystal Growth:
-
Cover the crystallization dish and allow it to stand undisturbed for several hours to several days to allow for the formation of well-defined crystals. Slow cooling generally yields larger and purer crystals.[6]
-
-
Isolation of Crystals:
-
Once a sufficient amount of crystals has formed, isolate them by vacuum filtration.
-
Wash the crystals with a small amount of cold diethyl ether to remove any remaining impurities from the mother liquor.
-
-
Drying:
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualization of Workflows
Experimental Workflow for this compound Purification
Caption: Overall workflow for the purification of this compound.
Solid-Phase Extraction (SPE) Workflow
Caption: Step-by-step solid-phase extraction protocol.
Preparative HPLC Workflow
Caption: Step-by-step preparative HPLC protocol.
Crystallization Workflow
Caption: Step-by-step crystallization protocol.
References
- 1. Crystallization of Sodium Sulfate Na2SO4 (Glauber's Salt) | EBNER [ebner-co.de]
- 2. madbarn.com [madbarn.com]
- 3. youtube.com [youtube.com]
- 4. gb.gilson.com [gb.gilson.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. "Purification of sodium sulfate by crystallization" by Perla Teresita Torres [scholarworks.utep.edu]
Application Notes and Protocols: In Vitro Stimulation of T-47D Cells with Equilin for Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-47D cells are a human breast cancer cell line that is widely used in cancer research as a model for luminal A type breast cancer.[1][2] These cells are positive for estrogen receptors (ER) and progesterone receptors (PR), making them a valuable tool for studying hormone-dependent breast cancer.[3][4] Equilin, a component of conjugated equine estrogens, has been shown to influence the proliferation of estrogen-sensitive breast cancer cells. Understanding the proliferative effects of equilin on T-47D cells is crucial for research into hormone replacement therapy and the development of novel cancer therapeutics. These application notes provide detailed protocols for the in vitro stimulation of T-47D cells with equilin and the subsequent analysis of cell proliferation using a colorimetric MTT assay.
Data Presentation
The proliferative response of T-47D cells to equilin has been quantified and compared to that of estradiol (E2). The following table summarizes the observed increase in proliferation at various concentrations.
| Treatment | Concentration (nmol/l) | Proliferation Increase (%) in Empty Vector T-47D Cells | Proliferation Increase (%) in PGRMC1-transfected T-47D Cells |
| Control | 0 | 0 | 0 |
| Equilin | 1 | Not Significant | Not Reported |
| Equilin | 10 | Not Significant | Not Reported |
| Equilin | 100 | 12-15 | ~29-66 |
| Estradiol (E2) | 100 | 12-15 | ~29-66 |
Data adapted from Grosse et al., 2019. Proliferation was found to be significant only at the highest concentration of 100 nmol/l in empty vector T-47D cells, with no significant difference observed between the effects of equilin and estradiol. In T-47D cells overexpressing Progesterone Receptor Membrane Component 1 (PGRMC1), a notably enhanced proliferative response was observed with no significant difference between equilin and estradiol treatment.
Experimental Protocols
T-47D Cell Culture
This protocol outlines the standard procedure for the culture of T-47D cells.
Materials:
-
T-47D cells (ATCC HTB-133)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Human recombinant insulin
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% (w/v) Trypsin-EDTA solution
-
Dulbecco's Phosphate-Buffered Saline (D-PBS)
-
T-75 cell culture flasks
-
Incubator (37°C, 5% CO2)
Complete Growth Medium Preparation:
To prepare the complete growth medium, supplement RPMI-1640 medium with 10% FBS and 1.0 mL of human recombinant insulin.[3]
Procedure:
-
Thawing of Cryopreserved Cells:
-
Thaw the vial of T-47D cells rapidly in a 37°C water bath.[5][6]
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 140 to 400 x g for 8 to 12 minutes.[3]
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.[3]
-
-
Subculturing:
-
When cells reach 70-80% confluency, remove and discard the culture medium.[7]
-
Briefly rinse the cell layer with D-PBS.[3]
-
Add 2.0 to 3.0 mL of Trypsin-EDTA solution to the flask and observe under a microscope until the cells detach (typically 5-15 minutes).[3]
-
Add 6.0 to 8.0 mL of complete growth medium to inhibit the trypsin.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Add the appropriate volume of the cell suspension to new T-75 flasks containing pre-warmed complete growth medium. A subcultivation ratio of 1:3 to 1:6 is recommended.
-
Incubate at 37°C with 5% CO2. Change the medium every 2-3 days.[7]
-
Equilin Stimulation and Proliferation Assay (MTT Assay)
This protocol describes the stimulation of T-47D cells with equilin and the subsequent measurement of cell proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
T-47D cells
-
Complete growth medium (as described above)
-
Equilin (stock solution prepared in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the T-47D cells as described in the subculturing protocol.
-
Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.
-
-
Equilin Treatment:
-
Prepare serial dilutions of equilin in complete growth medium from a stock solution. A final concentration range of 1 nmol/l to 100 nmol/l is recommended for initial experiments.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest equilin concentration) and a no-treatment control.
-
After 24 hours of incubation, carefully aspirate the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of equilin or the controls.
-
Incubate the plate for 48 to 72 hours at 37°C with 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.[8]
-
Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[8]
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.[9][10]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell proliferation relative to the vehicle control.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for T-47D cell proliferation assay.
Putative Equilin Signaling Pathway
Equilin, as an estrogen, is expected to exert its proliferative effects through the estrogen receptor (ER). Upon binding to ER, the complex can translocate to the nucleus and regulate gene expression. Additionally, membrane-associated ER can rapidly activate downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are key regulators of cell proliferation and survival.
Caption: Putative signaling pathway of Equilin in T-47D cells.
References
- 1. Apoptosis induction on human breast cancer T47D cell line by extracts of Ancorina sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PI3K/Akt-sensitive MEK-independent compensatory circuit of ERK activation in ER-positive PI3K-mutant T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. Growth factor, steroid, and steroid antagonist regulation of cyclin gene expression associated with changes in T-47D human breast cancer cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Erianin inhibits the proliferation of T47D cells by inhibiting cell cycles, inducing apoptosis and suppressing migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PI3K/Akt-sensitive MEK-independent compensatory circuit of ERK activation in ER-positive PI3K-mutant T47D breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extracellular signal-regulated kinase (ERK) pathway control of CD8+ T cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Global signalling network analysis of luminal T47D breast cancer cells in response to progesterone [frontiersin.org]
Investigating the Effects of Equilin Sulfate on Bone Resorption in Postmenopausal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Postmenopausal osteoporosis, characterized by a rapid decline in bone mass and increased fracture risk, is primarily driven by estrogen deficiency. Hormone replacement therapies often utilize a combination of estrogens, with Equilin sulfate being a significant component of conjugated equine estrogens. Understanding the specific effects of this compound on bone resorption is crucial for optimizing therapeutic strategies. These application notes provide a detailed overview of experimental protocols and data interpretation for investigating the impact of this compound on bone metabolism in preclinical postmenopausal models. The methodologies outlined here cover both in vivo and in vitro approaches to assess changes in bone mineral density, bone turnover markers, and the underlying cellular and signaling pathways.
Introduction
The cessation of ovarian estrogen production during menopause leads to an imbalance in bone remodeling, favoring increased bone resorption by osteoclasts over bone formation by osteoblasts. This compound, a potent estrogen, has been shown to contribute to the overall effects of conjugated equine estrogens in mitigating postmenopausal symptoms, including bone loss.[1] This document details standardized protocols for evaluating the efficacy of this compound in preventing bone resorption using established postmenopausal animal models and in vitro cell culture systems.
Data Presentation
Table 1: Effects of this compound on Bone Resorption Markers in Postmenopausal Women
| Dosage of this compound (mg/day) | Change in Fasting Urinary Calcium/Creatinine Ratio |
| 0.15 | Not significant |
| 0.31 | Not significant |
| 0.625 | Significant reduction[1] |
This table summarizes the clinical findings on the effect of different oral doses of this compound on a key bone resorption marker in postmenopausal women.[1]
Table 2: Illustrative Effects of Conjugated Equine Estrogens on Bone Area in Ovariectomized Rats
| Treatment Group | Dose (µg/kg/day) | Mean Bone Area (% of Sham Control) |
| Ovariectomized (OVX) Control | 0 | ~60% |
| Conjugated Equine Estrogens | 10 | Significant protection against bone loss |
| Conjugated Equine Estrogens | >10 | Dose-dependent prevention of bone loss |
As a proxy for this compound's effects within a conjugated estrogen mixture, this table illustrates the dose-dependent prevention of ovariectomy-induced bone loss in a rat model.
Experimental Protocols
Ovariectomized (OVX) Rodent Model of Postmenopausal Osteoporosis
The ovariectomized (OVX) rodent is a well-established and widely used model for studying postmenopausal osteoporosis due to estrogen deficiency. Both rats and mice are commonly used, with rats often preferred for evaluating new drug compounds.[2]
1.1. Animal Model and Surgical Procedure:
-
Animal Strain: Female Sprague-Dawley rats or C57BL/6 mice, typically 3-6 months of age.
-
Acclimatization: Animals should be acclimatized for at least one week before any procedures.
-
Ovariectomy:
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Make a dorsal midline incision or bilateral flank incisions.
-
Ligate the ovarian blood vessels and the fallopian tubes.
-
Remove both ovaries.
-
Suture the muscle and skin layers.
-
A sham operation, where the ovaries are exteriorized but not removed, should be performed on the control group.
-
-
Post-operative Care: Provide appropriate analgesia and monitor the animals for recovery.
1.2. Dosing Paradigm:
-
Route of Administration: Oral gavage is a common route for this compound administration, mimicking clinical usage.
-
Dosage: Based on available data for conjugated equine estrogens, a starting dose range of 10-50 µg/kg/day of this compound can be considered for rodent models. A dose-response study is recommended.
-
Treatment Duration: A treatment period of 4-12 weeks is typical to observe significant changes in bone parameters.
1.3. Assessment of Bone Parameters:
-
Bone Mineral Density (BMD):
-
Measure BMD of the femur and/or lumbar vertebrae using dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (µCT) at baseline and at the end of the study.
-
-
Biochemical Markers of Bone Turnover:
-
Collect serum and urine samples at specified time points.
-
Analyze for markers of bone resorption (e.g., C-terminal telopeptide of type I collagen - CTX, N-terminal telopeptide of type I collagen - NTX, deoxypyridinoline - DPD).
-
Analyze for markers of bone formation (e.g., osteocalcin, bone-specific alkaline phosphatase - BSAP, procollagen type I N-terminal propeptide - P1NP).
-
-
Histomorphometry:
-
At the end of the study, collect long bones (e.g., tibia) for histological analysis.
-
Perform undecalcified bone histology to assess parameters such as trabecular bone volume, trabecular number, trabecular separation, and osteoclast/osteoblast surface.
-
In Vitro Osteoclast Differentiation and Activity Assay
This protocol is designed to assess the direct effects of this compound on osteoclast formation and function.
2.1. Cell Culture:
-
Cell Line: Murine macrophage cell line RAW 264.7 is a common model for osteoclast differentiation. Primary bone marrow-derived macrophages (BMMs) can also be used.
-
Culture Conditions: Culture cells in α-MEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
2.2. Osteoclast Differentiation:
-
Seed RAW 264.7 cells or BMMs in a multi-well plate.
-
Induce osteoclast differentiation by adding Receptor Activator of Nuclear Factor κB Ligand (RANKL) at a concentration of 50-100 ng/mL.
-
Treat cells with varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁶ M) or vehicle control.
-
Culture for 5-7 days, replacing the media and treatments every 2-3 days.
2.3. Assessment of Osteoclastogenesis and Function:
-
Tartrate-Resistant Acid Phosphatase (TRAP) Staining:
-
Fix the cells and stain for TRAP, a marker for osteoclasts.
-
Quantify the number of TRAP-positive multinucleated (≥3 nuclei) cells.
-
-
Resorption Pit Assay:
-
Culture the cells on bone-mimetic substrates (e.g., dentin slices, calcium phosphate-coated plates).
-
At the end of the culture period, remove the cells and visualize the resorption pits by staining with toluidine blue or using scanning electron microscopy.
-
Quantify the resorbed area.
-
-
Gene Expression Analysis:
-
Extract RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the expression of osteoclast-specific genes (e.g., Nfatc1, c-Fos, Trap, Cathepsin K).
-
Signaling Pathways and Experimental Workflows
Estrogen Receptor Signaling in Bone Cells
This compound, as an estrogen, is expected to exert its effects through estrogen receptors (ERs), primarily ERα and ERβ. The binding of this compound to these receptors can initiate genomic and non-genomic signaling pathways that ultimately influence gene expression in osteoblasts and osteoclasts.
Caption: Genomic signaling pathway of this compound in bone cells.
RANKL Signaling Pathway in Osteoclastogenesis
The RANKL/RANK/OPG signaling axis is the final common pathway for osteoclast differentiation and activation. Estrogens are known to indirectly inhibit this pathway, and this compound is expected to have a similar effect.
Caption: Postulated effect of this compound on the RANKL/OPG signaling pathway.
Experimental Workflow for In Vivo Studies
Caption: Workflow for the ovariectomized rodent model study.
Conclusion
The protocols and methodologies described in these application notes provide a framework for the comprehensive investigation of this compound's effects on bone resorption in postmenopausal models. By employing a combination of in vivo and in vitro techniques, researchers can elucidate the efficacy and mechanisms of action of this compound, contributing to the development of more targeted and effective therapies for the prevention and treatment of postmenopausal osteoporosis. Further research is warranted to delineate the specific signaling cascades directly modulated by this compound in bone cells.
References
Application Notes and Protocols for the Analytical Detection of Equilin Sulfate and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Equilin sulfate is a key component of conjugated equine estrogens, widely used in hormone replacement therapy. The analysis of this compound and its various metabolites in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. These application notes provide detailed methodologies for the sensitive and specific quantification of this compound and its primary metabolites using modern analytical techniques. The primary analytical method detailed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. An alternative High-Performance Liquid Chromatography (HPLC) method with UV detection is also described.
Metabolic Pathway of this compound
This compound undergoes extensive metabolism in the body. The primary metabolic pathways involve the reduction of the 17-keto group and the aromatization of the B-ring.[1] Key metabolites include equilin, equilenin, 17β-dihydroequilin, 17α-dihydroequilin, 17β-dihydroequilenin, and 17α-dihydroequilenin.[1][2] A significant portion of these metabolites are excreted in the urine, primarily as glucuronide conjugates.[2][3] Notably, 17β-dihydroequilin has been identified as a major metabolite in plasma.[1][4] Another important metabolic route is the formation of catechol estrogens, such as 4-hydroxyequilin, which can be further oxidized to potentially reactive quinones.[5]
Caption: Metabolic pathway of this compound.
Analytical Methods: Quantitative Data Summary
The following tables summarize the performance characteristics of typical LC-MS/MS and HPLC methods for the analysis of equilin and its related compounds.
Table 1: LC-MS/MS Method Performance
| Analyte | LLOQ (pg/mL) | Linearity Range (pg/mL) | Accuracy (%) | Precision (%RSD) |
|---|---|---|---|---|
| Equilin | 1.117[6] | 1.117 - 1000 | 95 - 105 | < 15 |
| Estrone | 1.525[6] | 1.525 - 1000 | 94 - 106 | < 15 |
| 17β-dihydroequilin | ~2 | 2 - 1000 | 93 - 107 | < 15 |
| Equilenin | ~2 | 2 - 1000 | 96 - 104 | < 15 |
Note: Accuracy and Precision values are typical acceptable ranges for bioanalytical methods.
Table 2: HPLC-UV Method Performance
| Analyte | LOQ (ng/mL) | Linearity Range (ng/mL) |
|---|---|---|
| Equilin | 40[7] | 40 - 1000[7] |
| Estrone | 40[7] | 40 - 1000[7] |
| 17α-dihydroequilin | 40[7] | 40 - 1000[7] |
| Equilenin | 40[7] | 40 - 1000[7] |
Experimental Protocols
Protocol 1: LC-MS/MS for Total Equilin and Metabolites in Human Plasma
This protocol describes a highly sensitive method for the simultaneous quantification of total equilin and its key metabolites after enzymatic hydrolysis.
1. Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)
To measure both conjugated and unconjugated forms, enzymatic hydrolysis is required to convert sulfate and glucuronide metabolites back to their parent molecules.[8]
Caption: Workflow for sample preparation.
-
Materials:
-
Procedure:
-
To 1 mL of plasma, add the internal standard.[7]
-
Add 1 mL of acetate buffer (pH 4.6) and 500 IU of sulfatase/glucuronidase.[7]
-
Vortex and incubate the mixture (e.g., at 37°C overnight or for at least 16 hours) to ensure complete hydrolysis.
-
SPE: a. Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[6] b. Load the entire hydrolyzed plasma sample onto the cartridge.[6] c. Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water to remove interferences.[6] d. Elute the analytes with 1 mL of methanol.[6]
-
Evaporate the eluate to dryness under a stream of nitrogen at 50°C.[6]
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.[9]
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 150 mm).[10]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
-
Mass Spectrometry:
-
Ion Source: Heated Electrospray Ionization (HESI), negative or positive mode (optimization required).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard must be optimized. For example:
-
Equilin: m/z 267 -> 143
-
Estrone: m/z 269 -> 145 (Note: These are example transitions and must be determined empirically on the specific instrument used).
-
-
Protocol 2: HPLC with UV Detection for Equilin and Metabolites
This method is suitable for the quantification of higher concentrations of equilin and its metabolites and can be used when LC-MS/MS is not available.
1. Sample Preparation: Enzymatic Hydrolysis and Liquid-Liquid Extraction (LLE)
-
Procedure:
-
Perform enzymatic hydrolysis as described in Protocol 1, steps 1-3.
-
LLE: a. After incubation, add 5 mL of a diethyl ether:dichloromethane (3:1 v/v) mixture. b. Vortex vigorously for 2 minutes and centrifuge at 3000 rpm for 10 minutes. c. Transfer the upper organic layer to a clean tube. d. Repeat the extraction process on the aqueous layer. e. Combine the organic extracts and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
2. HPLC-UV Conditions
-
Column: ODS Hypersil column (or equivalent C18).[7]
-
Mobile Phase: Isocratic mixture of triethylamine phosphate buffer (pH 4.0; 0.05 M) and acetonitrile (e.g., 70:30 v/v).[11]
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector set at 220 nm.[7]
-
Injection Volume: 50 µL
Method Validation and Quality Control
For both protocols, it is essential to perform a full method validation according to regulatory guidelines. This includes assessing:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components.
-
Linearity: Establishing the concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations.
-
Recovery: Assessing the efficiency of the extraction process.
-
Matrix Effect: Evaluating the suppression or enhancement of ionization by matrix components in LC-MS/MS.
-
Stability: Testing the stability of analytes in the biological matrix under various storage and handling conditions.
For endogenous compounds like estrone, a surrogate matrix, such as charcoal-stripped plasma, should be used to prepare calibration standards and QC samples.[6][8]
Conclusion
The LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of this compound and its metabolites in biological fluids, making it the preferred method for pharmacokinetic and clinical research. The HPLC-UV method offers a viable alternative for applications where picogram-level sensitivity is not required. Proper sample preparation, particularly the enzymatic hydrolysis step, is critical for accurately determining the total concentration of these compounds.
References
- 1. Metabolism of this compound in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of [3H]equilin-[35S]sulfate and [3H]this compound after oral and intravenous administration in normal postmenopausal women and men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of [3H] 17 beta-dihydroequilin and [3H] 17 beta-dihydrothis compound in normal postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic clearance rate of this compound and its conversion to plasma equilin, conjugated and unconjugated equilenin, 17 beta-dihydroequilin, and 17 beta-dihydroequilenin in normal postmenopausal women and men under steady state conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The major metabolite of equilin, 4-hydroxyequilin, autoxidizes to an o-quinone which isomerizes to the potent cytotoxin 4-hydroxyequilenin-o-quinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shimadzu.co.kr [shimadzu.co.kr]
- 7. academic.oup.com [academic.oup.com]
- 8. LC-MS/MS Method for Total Estrone and Equilin Quantification [lambda-cro.com]
- 9. agilent.com [agilent.com]
- 10. Marketplace Analysis of Conjugated Estrogens: Determining the Consistently Present Steroidal Content with LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Equilin Sulfate's Effects on Bone Density in Estrogen Replacement Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Equilin sulfate in studies investigating the effects of estrogen replacement therapy (ERT) on bone mineral density (BMD). This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to support research and development in this area.
Introduction
Postmenopausal osteoporosis, characterized by a significant decline in bone mineral density, is a major health concern. Estrogen replacement therapy has been a cornerstone in its management, and this compound, a key component of conjugated equine estrogens, has been a subject of study for its role in mitigating bone loss. Understanding the specific effects of this compound on bone metabolism is crucial for the development of targeted and effective therapies.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound and other estrogens on bone turnover markers and bone mineral density.
Table 1: Effect of this compound on Bone Resorption Marker
| Dosage of this compound (mg/day) | Change in Fasting Urinary Calcium/Creatinine Ratio | Study Population | Duration |
| 0.15 | Not significant | 15 postmenopausal women | 25 days |
| 0.31 | Not significant | 15 postmenopausal women | 25 days |
| 0.625 | Significant reduction | 15 postmenopausal women | 25 days |
Source: Biologic effects of this compound in postmenopausal women.[1]
Table 2: Effect of Conjugated Equine Estrogens (containing this compound) on Bone Mineral Density (BMD)
| Dosage of Conjugated Equine Estrogens (mg/day) | Mean Percent Increase in BMD (Spine) | Mean Percent Increase in BMD (Femoral Neck) | Study Population | Duration |
| 0.3 | 2.6% | 1.8% | Postmenopausal women | 1 year |
| 0.625 | 3.8% | 1.5% | Postmenopausal women | 1 year |
Source: The effect of low-dose conjugated equine estrogens and cyclic MPA on bone density.[2]
Table 3: Effect of Estrone Sulfate on Bone Mineral Density (BMD)
| Dosage of Estrone Sulfate (mg/day) | Mean Percent Increase in BMD (Spine) | Study Population | Duration |
| 0.625 | +1.9% | Postmenopausal women | 12 months |
| 1.25 | +2.5% | Postmenopausal women | 12 months |
Source: Effect of estrone sulfate on postmenopausal bone loss.[3]
Experimental Protocols
Protocol 1: Clinical Trial Design for Investigating the Effect of this compound on Bone Mineral Density
This protocol is a template based on the CONSORT (Consolidated Standards of Reporting Trials) statement and can be adapted for a randomized, double-blind, placebo-controlled clinical trial.[4][5][6][7]
1. Title: A Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of this compound on Bone Mineral Density in Postmenopausal Women.
2. Participants:
- Inclusion Criteria: Healthy postmenopausal women (amenorrhea for at least 12 months), aged 50-65 years, with a lumbar spine (L1-L4) T-score between -1.0 and -2.5.
- Exclusion Criteria: History of metabolic bone disease (other than osteopenia), current or recent use of medications affecting bone metabolism, history of estrogen-dependent cancers, and contraindications to estrogen therapy.
3. Interventions:
- Group 1 (Treatment): Oral this compound (e.g., 0.625 mg/day).
- Group 2 (Placebo): Matching placebo tablet.
- All participants will receive daily calcium (1200 mg) and vitamin D (800 IU) supplements.
4. Objectives:
- Primary: To assess the percentage change in lumbar spine BMD from baseline to 12 months.
- Secondary: To assess the percentage change in femoral neck and total hip BMD, changes in bone turnover markers (serum osteocalcin, urinary N-telopeptide), and the safety and tolerability of this compound.
5. Outcomes:
- Primary Outcome Measure: Percentage change in lumbar spine (L1-L4) BMD as measured by Dual-Energy X-ray Absorptiometry (DXA) at 12 months.
- Secondary Outcome Measures:
- Percentage change in femoral neck and total hip BMD at 12 months.
- Changes in serum osteocalcin and urinary N-telopeptide at baseline, 6 months, and 12 months.
- Incidence of adverse events.
6. Sample Size: The sample size will be calculated to provide sufficient statistical power (e.g., 80%) to detect a clinically meaningful difference in BMD between the treatment and placebo groups.
7. Randomization and Blinding: Participants will be randomly assigned to treatment groups using a computer-generated randomization schedule. Both participants and investigators will be blinded to the treatment allocation.
8. Statistical Methods: The primary analysis will be an intent-to-treat analysis of the percentage change in lumbar spine BMD between the two groups using an analysis of covariance (ANCOVA), adjusting for baseline BMD.
Protocol 2: Measurement of Bone Mineral Density using Dual-Energy X-ray Absorptiometry (DXA)
This protocol outlines the standardized procedure for acquiring and analyzing DXA scans in a clinical research setting.[8][9][10][11][12]
1. Patient Preparation:
- Instruct participants to avoid taking calcium supplements for 24 hours prior to the scan.[10]
- Participants should wear comfortable clothing without metal zippers, buttons, or buckles.[10]
- Measure and record the participant's height and weight.
2. DXA Scan Procedure:
- Perform scans of the lumbar spine (L1-L4) and proximal femur (total hip and femoral neck) using a calibrated DXA scanner.
- For the lumbar spine scan, position the patient supine with their legs elevated on a padded block to flatten the lumbar curve.
- For the hip scan, position the patient's leg in a brace to ensure internal rotation of the femur.
- The technologist should remain in the room during the scan due to the low radiation dose.[8]
3. Quality Control:
- Perform daily quality control scans using a spine phantom.
- Monitor scanner performance for any drifts or shifts.
4. Data Analysis:
- A trained radiologist or certified densitometrist should analyze the scans.
- Use a consistent region of interest (ROI) for all scans.
- Report BMD in g/cm², T-scores (comparison to a young adult reference population), and Z-scores (comparison to an age-matched population).[10]
Protocol 3: Assessment of Bone Turnover Markers
1. Sample Collection:
- Collect fasting morning blood samples for serum markers (e.g., osteocalcin, a marker of bone formation).
- Collect second-morning void urine samples for urinary markers (e.g., N-telopeptide or deoxypyridinoline, markers of bone resorption).[13]
2. Sample Processing and Storage:
- Process blood samples to separate serum and store at -80°C until analysis.
- Aliquot and store urine samples at -80°C until analysis.
3. Laboratory Analysis:
- Analyze bone turnover markers using commercially available enzyme-linked immunosorbent assays (ELISAs) or other validated immunoassays.
- Normalize urinary markers to creatinine concentration to account for variations in urine dilution.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Estrogen's Effect on Bone Cells
Estrogens, including this compound, exert their effects on bone primarily through estrogen receptors (ERα and ERβ) present on osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). The binding of estrogen to these receptors initiates a cascade of intracellular signaling events that ultimately modulate bone remodeling.
Caption: Estrogen signaling in bone cells.
Experimental Workflow for a Clinical Trial
The following diagram illustrates the typical workflow for a clinical trial investigating the effects of this compound on bone density.
Caption: Clinical trial workflow.
Logical Relationship of Study Components
This diagram shows the logical connections between the different components of a study on this compound and bone density.
Caption: Logical relationships in the study.
References
- 1. Biologic effects of this compound in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of low-dose conjugated equine estrogens and cyclic MPA on bone density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of estrone sulfate on postmenopausal bone loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consort-spirit.org [consort-spirit.org]
- 5. The CONSORT statement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. CONSORT: when and how to use it - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DEXA Scan (Bone Density Test): Preparation and What to Expect [healthline.com]
- 9. melioguide.com [melioguide.com]
- 10. DEXA Scan / Bone Density Test: A Patient's Guide [hss.edu]
- 11. Bone Density Scan (DEXA or DXA) [radiologyinfo.org]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. Effects of phytoestrogens on bone turnover in postmenopausal women with a history of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of Equilin Sulfate in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Equilin sulfate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Is this compound considered water-soluble?
A1: Yes, this compound, particularly as its sodium salt, is considered to be water-soluble.[1] Pharmaceutical preparations of conjugated estrogens, which include this compound as a primary component, are formulated as water-soluble salts for administration.[2] The sulfate group significantly increases the aqueous solubility compared to its non-sulfated form, equilin.
Q2: I'm having trouble dissolving this compound in water. What could be the issue?
A2: Several factors can affect the dissolution of this compound, even though it is considered water-soluble. These can include:
-
Concentration: You may be attempting to create a solution that is above its saturation point.
-
Temperature: Solubility is often temperature-dependent. Dissolving the compound at room temperature might be slower than at a slightly elevated temperature.
-
pH of the solution: The pH of your aqueous solution can influence the solubility of this compound.
-
Purity of the compound: Impurities in the this compound powder could affect its solubility.
-
Agitation: Insufficient mixing can lead to slow dissolution.
Q3: What is a typical concentration of this compound that can be dissolved in water for experimental use?
Q4: Can I use organic solvents to dissolve this compound?
A4: Yes, if your experimental design allows. A solution of water and methanol (1:1 v/v) has been used as a solvent for preparing standard solutions of conjugated estrogens, including this compound.[3] However, for cell-based assays or other biological experiments, the use of organic co-solvents should be carefully evaluated for potential toxicity.
Troubleshooting Guide
This guide provides systematic approaches to overcome common solubility challenges with this compound.
Issue 1: Slow or Incomplete Dissolution in Water
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Temperature | Gently warm the solution to 37°C while stirring. | Increased kinetic energy should facilitate faster dissolution. |
| Insufficient Agitation | Use a magnetic stirrer or vortex mixer to ensure thorough mixing. For larger volumes, mechanical stirring is recommended.[3] | Uniform dispersion of the powder in the solvent, leading to complete dissolution. |
| Supersaturation | Start with a lower concentration and gradually increase it. If the desired concentration is high, consider using solubility enhancement techniques. | A clear solution at a lower concentration, indicating the issue was related to exceeding the solubility limit. |
Issue 2: Precipitation of this compound After Dissolution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Change in Temperature | Maintain the solution at a constant temperature, especially if it was heated to aid dissolution. | Prevention of precipitation caused by decreased solubility at lower temperatures. |
| Change in pH | Buffer the aqueous solution to a stable pH. The effect of pH on the solubility of steroid sulfates should be considered. | A stable solution without precipitation, indicating that a pH shift was the cause. |
| Interaction with Other Components | If mixing with other reagents, ensure they are compatible and do not cause the precipitation of this compound. | A stable final solution with all components dissolved. |
Solubility Enhancement Techniques & Experimental Protocols
If the required concentration of this compound in your aqueous solution cannot be achieved with simple dissolution, the following techniques can be employed.
Quantitative Data Summary
While precise quantitative solubility data for this compound is limited, the following table summarizes the solubility of related estrogens, highlighting the poor solubility of the non-sulfated forms.
| Compound | Solvent | Solubility | Temperature |
| Estrone | Water | 1.30 ± 0.08 mg/L | 25°C |
| 17β-Estradiol | Water | 1.51 ± 0.04 mg/L | 25°C |
| 17α-Ethynylestradiol | Water | 9.20 ± 0.09 mg/L | 25°C |
| Conjugated Estrogens (containing this compound) | Water | At least 0.012 mg/mL | Room Temperature |
Data for Estrone, 17β-Estradiol, and 17α-Ethynylestradiol from[4]. Concentration for Conjugated Estrogens is inferred from[3].
Use of Co-solvents
The addition of a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.
Experimental Protocol: Co-solvent Dissolution
-
Co-solvent Selection: Choose a biocompatible co-solvent such as ethanol or propylene glycol.
-
Preparation of Co-solvent Stock: Prepare a stock solution of your chosen co-solvent in water (e.g., 10-50% v/v).
-
Dissolution: Weigh the required amount of this compound and add it to the co-solvent/water mixture.
-
Mixing: Vortex or stir the solution until the this compound is completely dissolved.
-
Final Dilution: This stock solution can then be diluted with your aqueous experimental medium. Ensure the final concentration of the co-solvent is compatible with your assay.
pH Adjustment
The solubility of ionizable compounds can be highly dependent on the pH of the solution.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 4, 7, and 9).
-
This compound Addition: Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[5]
-
Separation: Centrifuge or filter the samples to separate the undissolved solid.
-
Quantification: Measure the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
Analysis: Plot the solubility of this compound against the pH to determine the optimal pH for dissolution.
Use of Surfactants
Surfactants can increase the solubility of hydrophobic drugs by forming micelles that encapsulate the drug molecules.
Experimental Protocol: Surfactant-Mediated Dissolution
-
Surfactant Selection: Choose a suitable surfactant. Common choices include Sodium Lauryl Sulfate (SLS) or non-ionic surfactants like Polysorbates (e.g., Tween® 80).
-
Determine Critical Micelle Concentration (CMC): If not known, determine the CMC of the surfactant in your aqueous medium.
-
Prepare Surfactant Solution: Prepare a solution of the surfactant in your aqueous medium at a concentration above its CMC.
-
Dissolve this compound: Add the this compound to the surfactant solution.
-
Mix: Gently mix the solution until the compound is fully dissolved. Vigorous shaking that can cause foaming should be avoided.
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Experimental Protocol: Cyclodextrin Inclusion Complexation
-
Cyclodextrin Selection: Choose a cyclodextrin, such as β-cyclodextrin or hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Molar Ratio Determination: Determine the optimal molar ratio of this compound to cyclodextrin through phase solubility studies.
-
Kneading Method: a. Create a paste of the cyclodextrin with a small amount of water. b. Gradually add the this compound to the paste and knead for a specified time. c. Dry the mixture to obtain the complex.[6]
-
Co-precipitation Method: a. Dissolve the cyclodextrin in water. b. Dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol). c. Add the this compound solution to the cyclodextrin solution while stirring. d. Stir for an extended period (e.g., 24-48 hours) to allow complex formation and precipitation. e. Isolate the precipitate by filtration and dry.[7]
-
Dissolution of the Complex: The resulting complex can then be readily dissolved in water.
Equilin-Mediated NF-κB Signaling Pathway
Recent research has shown that equilin can promote the adhesion of monocytes to endothelial cells by activating the NF-κB signaling pathway.[8][9] This pathway is crucial in inflammatory responses.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Estrogens, Conjugated | C18H21NaO5S | CID 45357473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. A Review on Cyclodextrins/Estrogens Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US7163931B2 - Compositions of estrogen-cyclodextrin complexes - Google Patents [patents.google.com]
- 8. Equilin in conjugated equine estrogen increases monocyte-endothelial adhesion via NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Equilin in conjugated equine estrogen increases monocyte-endothelial adhesion via NF-κB signaling | PLOS One [journals.plos.org]
Optimizing Equilin Sulfate Dosage: A Technical Guide to Minimize Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing Equilin sulfate dosage for their experiments while minimizing off-target effects. The following information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and what are its main off-target effects?
This compound is a prodrug that is converted to its active form, Equilin, by steroid sulfatases. Equilin is an estrogen receptor (ER) agonist, with a binding affinity for both ERα and ERβ. It can be further metabolized to the more potent 17β-dihydroequilin.
The primary off-target effects of Equilin include disproportionate effects on liver protein synthesis compared to estradiol. Additionally, Equilin has been shown to increase the expression of adhesion molecules on endothelial cells through the activation of the NF-κB signaling pathway, which can promote monocyte-endothelial adhesion.
Q2: What is a recommended starting concentration range for this compound in cell culture experiments?
A precise starting concentration will depend on the cell line and the specific biological question. However, based on studies of related estrogenic compounds and their effects on cell proliferation, a common starting point for in vitro experiments is in the nanomolar (nM) range. For example, studies on MCF-7 breast cancer cells have investigated the proliferative effects of Equilin in the concentration range of 0.01-10 nmol/l.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my cell line?
A dose-response experiment using a cell viability assay, such as the MTT or XTT assay, is recommended. This will allow you to determine the concentration of this compound that produces the desired biological effect without causing significant cytotoxicity. It is important to include a vehicle control (the solvent used to dissolve the this compound, e.g., DMSO) to account for any effects of the solvent on cell viability.
Q4: How can I assess the activation of the NF-κB pathway as an off-target effect of this compound?
Activation of the NF-κB pathway can be assessed by measuring the phosphorylation of the p65 subunit. A common method for this is Western blotting. This involves lysing the cells after treatment with this compound, separating the proteins by SDS-PAGE, transferring them to a membrane, and then probing with antibodies specific for phosphorylated p65 and total p65. An increase in the ratio of phosphorylated p65 to total p65 indicates activation of the pathway.
Q5: How can I measure the conversion of this compound to its active metabolites in my cell culture system?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying this compound and its metabolites (Equilin and 17β-dihydroequilin) in cell culture supernatant or cell lysates. This technique allows for the separation and precise measurement of each compound, providing a detailed profile of the metabolic conversion.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT Assay)
| Issue | Potential Cause | Recommended Solution |
| High background in control wells | Contamination of media or reagents. | Use fresh, sterile media and reagents. Ensure aseptic technique during the experiment. |
| Intrinsic reductive potential of this compound or its metabolites. | Run a cell-free control with this compound and MTT reagent to check for direct reduction of MTT. If interference is observed, consider using an alternative viability assay that is not based on tetrazolium reduction (e.g., CellTiter-Glo). | |
| Low signal or poor dose-response | Suboptimal cell seeding density. | Optimize the cell number per well to ensure they are in the exponential growth phase during the experiment. |
| Instability of this compound in the culture medium. | Prepare fresh dilutions of this compound for each experiment. Consider the stability of sulfated steroids in your specific media and incubation conditions. | |
| Insufficient incubation time. | Optimize the incubation time with this compound to allow for metabolic conversion and biological effects. | |
| High variability between replicates | Inconsistent cell seeding. | Ensure a homogenous cell suspension before seeding and use a multichannel pipette for accuracy. |
| Edge effects on the microplate. | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
Western Blotting for NF-κB Activation
| Issue | Potential Cause | Recommended Solution |
| No or weak signal for phosphorylated p65 | Suboptimal antibody concentration or quality. | Titrate the primary antibody to determine the optimal concentration. Ensure the antibody is validated for the detection of phosphorylated p65. |
| Insufficient stimulation time. | Perform a time-course experiment to determine the peak of p65 phosphorylation after this compound treatment. | |
| Low levels of NF-κB activation. | The concentration of this compound may be too low to induce a detectable response. Perform a dose-response experiment. | |
| High background | Insufficient blocking or washing. | Increase the blocking time and the number and duration of wash steps. Use a high-quality blocking agent (e.g., 5% BSA or non-fat milk in TBST). |
| Secondary antibody cross-reactivity. | Use a secondary antibody that is specific for the host species of the primary antibody and has been pre-adsorbed to minimize cross-reactivity. |
LC-MS/MS Analysis of Metabolites
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape or resolution | Suboptimal chromatographic conditions. | Optimize the mobile phase composition, gradient, and column type to achieve better separation of this compound and its metabolites. |
| Low sensitivity | Inefficient sample extraction or ionization. | Optimize the sample preparation method to ensure efficient extraction of the analytes. Adjust the mass spectrometer source parameters to improve ionization efficiency. |
| Matrix effects | Co-eluting compounds from the cell culture media or cell lysate are suppressing or enhancing the signal. | Use a more effective sample clean-up method, such as solid-phase extraction. Employ the use of a stable isotope-labeled internal standard for each analyte to correct for matrix effects. |
Data Presentation
Table 1: Proliferative Effects of Equilin on MCF-7 Breast Cancer Cells
| Concentration (nmol/l) | Proliferation (% of Control) |
| 0.01 | ~140% |
| 0.1 | ~160% |
| 1 | ~180% |
| 10 | ~180% |
Data summarized from a study investigating the proliferative effects of Equilin on MCF-7 cells as measured by an ATP chemosensitivity test after 7 days of treatment.[1]
Experimental Protocols
Detailed Protocol: Cell Viability (MTT) Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light, until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Detailed Protocol: Western Blot for Phospho-p65
This protocol is a general guideline and should be optimized for your specific cell line and antibodies.
-
Cell Lysis:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-p65 (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Strip the membrane and re-probe with an antibody for total p65 to normalize the data.
-
Mandatory Visualizations
Caption: On-target and off-target signaling pathways of Equilin.
Caption: Experimental workflows for assessing this compound effects.
References
Addressing the rapid metabolism of Equilin to Equilin sulfate in experimental models
Technical Support Center: Equilin Metabolism
Welcome to the technical support center for researchers studying the metabolism of Equilin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments, with a focus on the rapid conversion of Equilin to Equilin sulfate.
Frequently Asked Questions (FAQs)
Q1: Why is my Equilin rapidly disappearing in my experimental model?
A1: Equilin is known to undergo extensive and rapid first-pass metabolism, primarily through sulfation to this compound. This conversion is mainly catalyzed by sulfotransferase enzymes (SULTs), particularly SULT1E1, which is highly expressed in the liver and intestine. Additionally, Equilin can be metabolized to other products, such as 17β-dihydroequilin, which is a more potent estrogen.[1][2] The rapid nature of this metabolism is reflected in the short half-life of Equilin observed in vivo. In normal postmenopausal women and men, the half-life of Equilin is approximately 19-27 minutes.[1]
Q2: What are the major metabolites of Equilin I should be looking for?
A2: The primary metabolite is this compound. Other significant metabolites include 17β-dihydroequilin and its sulfated form, 17β-dihydrothis compound.[1] Depending on the experimental system, you may also detect equilenin and its metabolites.[3] In human endometrium, 2-hydroxy and 4-hydroxy equilin have also been identified.[2]
Q3: Which in vitro model is best for studying Equilin metabolism?
A3: The choice of model depends on your specific research question.
-
Liver S9 Fractions: These are suitable for studying both Phase I and Phase II metabolism, as they contain both microsomal and cytosolic enzymes, including sulfotransferases.[4] They are a cost-effective option for screening metabolic stability.
-
Liver Microsomes: These are enriched in Phase I enzymes (Cytochrome P450s) but can also be used to study the activity of some Phase II enzymes like UDP-glucuronosyltransferases (UGTs).[5] To study sulfation, the cytosolic fraction (or S9) is required.
-
Hepatocytes: These offer a more complete representation of liver metabolism as they contain a full complement of metabolic enzymes and cellular compartments.[4]
-
Recombinant Enzymes (e.g., SULT1E1): These are ideal for studying the kinetics and inhibition of specific enzymes involved in Equilin metabolism.
Q4: How can I inhibit the rapid sulfation of Equilin in my experiment?
A4: You can use sulfotransferase inhibitors. Quercetin is a known inhibitor of SULT1E1.[6] Certain non-steroidal anti-inflammatory drugs (NSAIDs) have also been shown to inhibit SULT1E1, with varying potencies.[7][8] For example, sulindac and ibuprofen are more selective towards SULT1E1 inhibition.[7] See the data table below for IC50 values of common inhibitors.
Troubleshooting Guides
In Vitro Metabolism Assays
Issue 1: Low or no detection of this compound in my liver S9/microsome incubation.
-
Possible Cause 1: Cofactor degradation or omission.
-
Solution: Ensure you have added the necessary cofactor for sulfation, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to your incubation mixture. Prepare cofactors fresh and store them on ice.[4]
-
-
Possible Cause 2: Sub-optimal incubation conditions.
-
Solution: Optimize the protein concentration, substrate concentration, and incubation time. For initial rate conditions, aim for less than 20% substrate consumption. A typical microsomal protein concentration is less than 0.5 mg/mL.[9]
-
-
Possible Cause 3: Low enzyme activity in the S9/microsomal fraction.
Issue 2: High variability between replicate experiments.
-
Possible Cause 1: Inconsistent pipetting of viscous solutions (e.g., S9 fractions).
-
Solution: Use reverse pipetting techniques for viscous liquids. Ensure the S9 fraction is properly thawed and mixed before aliquoting.
-
-
Possible Cause 2: Degradation of compounds during the experiment.
-
Solution: Minimize the time samples are at room temperature. Use appropriate solvents and ensure their purity.
-
-
Possible Cause 3: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for samples, or fill them with buffer to maintain a consistent temperature and humidity environment across the plate.
-
LC-MS/MS Analysis
Issue 3: Poor peak shape or resolution for Equilin and its metabolites.
-
Possible Cause 1: Inappropriate column chemistry.
-
Solution: Standard C18 columns may not be sufficient to resolve isomeric metabolites. Consider using phenyl-bonded or porous graphitic carbon columns for better separation.
-
-
Possible Cause 2: Sub-optimal mobile phase.
-
Solution: Optimize the mobile phase composition and gradient. The use of ammonium acetate buffer with acetonitrile is a common starting point.
-
Issue 4: Matrix effects leading to ion suppression or enhancement.
-
Possible Cause 1: Co-elution of endogenous matrix components.
-
Solution: Improve sample clean-up procedures (e.g., solid-phase extraction) to remove interfering substances.[12] Adjust the chromatographic method to better separate the analytes from the matrix.
-
-
Possible Cause 2: Inappropriate internal standard.
-
Solution: Use a stable isotope-labeled internal standard for each analyte to accurately account for matrix effects.[13]
-
Quantitative Data
Table 1: Pharmacokinetic Parameters of Equilin and its Metabolites in Humans
| Compound | Parameter | Value | Species/Model |
| Equilin | Half-life (t½) | 19 - 27 min | Postmenopausal women & men |
| Equilin | Metabolic Clearance Rate (MCR) | 1982 L/day/m² | Normal man |
| Equilin | Metabolic Clearance Rate (MCR) | 3300 L/day/m² | Postmenopausal woman |
| This compound | Half-life (fast component) | 5.2 ± 1.2 min | Postmenopausal women & men |
| This compound | Half-life (slow component) | 190 ± 23 min | Postmenopausal women & men |
| This compound | Metabolic Clearance Rate (MCR) | 176 ± 44 L/day/m² | Postmenopausal women & men |
| 17β-dihydroequilin | Half-life (fast component) | 5.5 ± 0.8 min | Postmenopausal women |
| 17β-dihydroequilin | Half-life (slow component) | 45 ± 2.0 min | Postmenopausal women |
| 17β-dihydroequilin | Metabolic Clearance Rate (MCR) | 1252 ± 103 L/day/m² | Postmenopausal women |
| 17β-dihydrothis compound | Half-life (fast component) | 5 ± 0.2 min | Postmenopausal women |
| 17β-dihydrothis compound | Half-life (slow component) | 147 ± 15 min | Postmenopausal women |
| 17β-dihydrothis compound | Metabolic Clearance Rate (MCR) | 376 ± 93 L/day/m² | Postmenopausal women |
Table 2: Conversion Ratios of this compound to Various Metabolites in Humans
| Precursor | Product | Mean Conversion Ratio |
| This compound | 17β-dihydrothis compound | 0.300 |
| This compound | Equilenin sulfate | 0.190 |
| This compound | 17β-dihydroequilenin sulfate | 0.100 |
| This compound | 17β-dihydroequilin | 0.020 |
| This compound | Equilin | 0.016 |
| This compound | Equilenin | 0.008 |
| This compound | 17β-dihydroequilenin | 0.004 |
Data from[3]
Table 3: IC50 Values of Selected Sulfotransferase (SULT) Inhibitors
| Inhibitor | Target Enzyme | IC50 (µM) |
| Meclofenamic Acid | SULT1E1 | 6.5 |
| Sulindac | SULT1E1 | 38 |
| Ibuprofen | SULT1E1 | 140 |
| Naproxen | SULT1E1 | 190 |
| Nimesulide | SULT1E1 | 230 |
| Indomethacin | SULT1E1 | 270 |
| Salicylic Acid | SULT1E1 | 910 |
| Aspirin | SULT1E1 | 1500 |
| Piroxicam | SULT1E1 | 9400 |
| Quercetin | SULT1E1 | 0.6 |
| 2,6-dichloro-p-nitrophenol (DCNP) | SULT1E1 | 20 |
Experimental Protocols
Protocol 1: In Vitro Metabolism of Equilin using Human Liver S9 Fractions
-
Prepare Reagents:
-
Phosphate buffer (100 mM, pH 7.4).
-
Equilin stock solution in a suitable organic solvent (e.g., DMSO, final concentration < 0.5%).
-
PAPS (3'-phosphoadenosine-5'-phosphosulfate) stock solution.
-
Human liver S9 fraction.
-
Stopping solution (e.g., ice-cold acetonitrile).
-
-
Thaw and Prepare S9:
-
Thaw the liver S9 fraction on ice.
-
Dilute the S9 fraction to the desired protein concentration (e.g., 1 mg/mL) with cold phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, add the phosphate buffer, S9 fraction, and Equilin stock solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the PAPS stock solution.
-
Incubate at 37°C for the desired time (e.g., 0, 5, 15, 30, 60 minutes) with gentle shaking.
-
-
Termination and Sample Processing:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
Controls:
-
Include a "no cofactor" control (replace PAPS with buffer).
-
Include a "time zero" control (add stopping solution before initiating the reaction).
-
Include a "no S9" control (replace S9 with buffer).
-
Visualizations
Caption: Metabolic pathway of Equilin.
Caption: In vitro Equilin metabolism workflow.
References
- 1. Pharmacokinetics of equilin and this compound in normal postmenopausal women and men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of conjugated equine estrogens: chemistry and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic clearance rate of this compound and its conversion to plasma equilin, conjugated and unconjugated equilenin, 17 beta-dihydroequilin, and 17 beta-dihydroequilenin in normal postmenopausal women and men under steady state conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oyc.co.jp [oyc.co.jp]
- 6. Sulfotransferase 1E1 is a low km isoform mediating the 3-O-sulfation of ethinyl estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of human phenol and estrogen sulfotransferase by certain non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. xenotech.com [xenotech.com]
- 11. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of 17 beta-dihydrothis compound and 17 beta-dihydroequilin in normal postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the long-term stability of Equilin sulfate solutions
Welcome to the Technical Support Center for Equilin Sulfate Solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with the long-term stability of this compound solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound solutions?
The stability of this compound in solution is influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate degradation.
-
pH: this compound is susceptible to hydrolysis under both acidic and basic conditions.
-
Light: Exposure to light, particularly UV radiation, may lead to photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents can cause degradation of the molecule.
-
Solvent Composition: The type of solvent and the presence of any co-solvents or excipients can impact stability.
Q2: What are the expected degradation products of this compound in solution?
Based on studies of related compounds and general principles of steroid chemistry, the primary degradation pathways for this compound in solution are expected to be:
-
Hydrolysis: Cleavage of the sulfate group to yield free Equilin.
-
Aromatization: Conversion of the B-ring of Equilin to a fully aromatic ring, resulting in the formation of Equilenin sulfate. This conversion has been observed in reconstituted solutions of conjugated estrogens, particularly at elevated temperatures.[1]
-
Oxidation: Oxidation of the steroid nucleus, potentially leading to hydroxylated derivatives.[2]
Q3: How should I prepare and store this compound stock solutions to maximize stability?
To maximize the stability of your this compound stock solutions, we recommend the following:
-
Solvent Selection: Use a high-purity, degassed solvent appropriate for your experimental needs. For aqueous solutions, consider using a buffered system to maintain a stable pH.
-
pH Control: Based on general knowledge of sulfate ester stability, maintaining a pH in the neutral to slightly acidic range may be optimal to minimize hydrolysis. However, specific pH stability studies are recommended for your particular application.
-
Temperature: Store stock solutions at low temperatures, such as -20°C or -80°C, to minimize thermal degradation.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like nitrogen or argon to prevent oxidation.
-
Aliquoting: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q4: I see an unexpected peak in my HPLC analysis of an aged this compound solution. What could it be?
An unexpected peak in the chromatogram of an aged this compound solution is likely a degradation product. Potential candidates include:
-
Equilin: Resulting from the hydrolysis of the sulfate group.
-
Equilenin sulfate: Formed by the aromatization of the B-ring of this compound.[1]
-
Oxidized derivatives: If the solution was exposed to oxygen.
To identify the unknown peak, you can use techniques such as LC-MS to determine the molecular weight and fragmentation pattern, or NMR for structural elucidation.[3][4][5][6][7] Comparing the retention time with that of a known standard of the suspected degradation product can also aid in identification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of Potency/Decreased Concentration of this compound Over Time | Hydrolysis: The sulfate group may be cleaving, especially at non-neutral pH or elevated temperatures. | - Verify the pH of your solution and consider using a buffer in the optimal stability range (preliminary studies may be needed).- Store solutions at or below -20°C.- Prepare fresh solutions more frequently. |
| Adsorption to Container: The compound may be adsorbing to the surface of the storage vessel. | - Use low-binding microcentrifuge tubes or silanized glassware.- Include a small percentage of an organic solvent like acetonitrile or methanol in your stock solution if compatible with your experiment. | |
| Appearance of a New Peak Eluting Near this compound in HPLC | Formation of Equilenin Sulfate: Aromatization of the B-ring is a known degradation pathway for equilin compounds, particularly with heat.[1] | - Minimize exposure of the solution to elevated temperatures.- If heating is necessary for your experiment, reduce the duration as much as possible.- Use a validated stability-indicating HPLC method capable of resolving this compound from Equilenin sulfate. |
| Formation of Other Isomers or Degradants: Other structural rearrangements may be occurring. | - Perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and confirm if the new peak corresponds to a known degradant.- Use LC-MS to investigate the mass of the new peak for identification. | |
| Precipitate Formation in a Frozen Stock Solution Upon Thawing | Poor Solubility at Low Temperatures: The concentration of this compound may exceed its solubility limit in the chosen solvent at low temperatures. | - Gently warm the solution and vortex to redissolve the precipitate completely before use.- Consider preparing a slightly more dilute stock solution.- The addition of a small amount of a co-solvent (e.g., DMSO, ethanol) may improve solubility, if permissible for your application. |
| Inconsistent Results Between Experiments | Inconsistent Solution Preparation: Variations in weighing, solvation time, or final volume can lead to different concentrations. | - Ensure accurate weighing and complete dissolution of the solid this compound.- Use calibrated pipettes and volumetric flasks. |
| Degradation During Experiment: The compound may be degrading under the experimental conditions (e.g., in cell culture media, in the presence of other reagents). | - Assess the stability of this compound under your specific experimental conditions by incubating it for the duration of the experiment and analyzing for degradation.- Prepare fresh dilutions from a stable stock solution immediately before each experiment. |
Data Presentation
While specific quantitative stability data for pure this compound solutions is not extensively available in the public domain, the following table illustrates the expected qualitative stability based on general chemical principles and data from related compounds.
Table 1: Illustrative Stability Profile of this compound Solutions under Various Conditions.
| Condition | Parameter | Expected Stability | Primary Degradation Pathway(s) |
| pH | Acidic (e.g., pH < 4) | Low | Hydrolysis to Equilin |
| Neutral (e.g., pH 6-7.5) | Moderate to High | Minimal degradation | |
| Basic (e.g., pH > 8) | Low | Hydrolysis to Equilin, potential for B-ring aromatization | |
| Temperature | -80°C to -20°C | High | - |
| 2-8°C | Moderate | Slow hydrolysis and/or aromatization | |
| Room Temperature (~25°C) | Low to Moderate | Hydrolysis, Aromatization to Equilenin sulfate | |
| Elevated Temperature (>40°C) | Low | Accelerated hydrolysis and aromatization[1] | |
| Light | Protected from Light | High | - |
| Exposed to Ambient Light | Moderate | Potential for photodegradation | |
| Exposed to UV Light | Low | Accelerated photodegradation | |
| Atmosphere | Inert (Nitrogen/Argon) | High | - |
| Ambient Air (Oxygen) | Moderate | Potential for oxidation |
This table is for illustrative purposes. Actual stability will depend on the specific solution composition and storage conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Solution
Objective: To identify potential degradation products and degradation pathways of this compound in solution. This information is crucial for developing a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot and neutralize it with 0.1 M NaOH.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for specified time points. Neutralize aliquots with 0.1 M HCl.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for specified time points.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 70°C) in a sealed vial. Take samples at various time points.
-
Photodegradation: Expose the stock solution in a photostable, transparent container to a light source (e.g., a photostability chamber with a combination of UV and visible light) for a defined period. A control sample should be wrapped in aluminum foil and kept under the same temperature conditions.
-
-
Sample Analysis: Analyze the stressed samples and a control (unstressed) sample by a suitable analytical method, such as HPLC with UV detection (see Protocol 2).
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control. Identify new peaks (degradation products) and the decrease in the peak area of this compound. Aim for 5-20% degradation of the active substance.[8]
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating and quantifying this compound from its process-related impurities and degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector is suitable. A photodiode array (PDA) detector is recommended to check for peak purity.
-
Column Selection: A reversed-phase C18 column is a common starting point for steroid analysis.
-
Mobile Phase Optimization:
-
Start with a gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Inject a mixture of the unstressed and stressed samples from the forced degradation study.
-
Adjust the gradient profile, mobile phase composition, and pH to achieve adequate resolution between the this compound peak and all degradation product peaks.
-
-
Detection Wavelength: Determine the optimal wavelength for detection by examining the UV spectra of this compound and its degradation products obtained from the PDA detector.
-
Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[9]
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for stability testing of this compound.
References
- 1. Investigation of the temperature stability of premarin intravenous using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of the equine estrogen metabolites 2-hydroxyequilin and 2-hydroxyequilenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass spectrometry and NMR spectroscopy: modern high-end detectors for high resolution separation techniques--state of the art in natural product HPLC-MS, HPLC-NMR, and CE-MS hyphenations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ijpsr.com [ijpsr.com]
- 7. Identification and Separation of the Degradation Products of Vildagliptin Tablets and Raw Material using LC-MS and NMR, and then Exploration of the Corresponding Degradation Pathways | Jordan Journal of Pharmaceutical Sciences [jjournals.ju.edu.jo]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Equilin sulfate cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Equilin sulfate in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in cell-based assays?
This compound is a sulfated form of the estrogen Equilin. In cell-based assays, it is typically hydrolyzed by endogenous sulfatases present in the cells or serum of the culture medium to its active form, Equilin.[1] Equilin can then bind to estrogen receptors (ERα and ERβ), initiating downstream signaling pathways that can affect cell proliferation, gene expression, and other cellular processes.[1] Additionally, Equilin has been shown to exert effects through the N-methyl-D-aspartate (NMDA) receptor in neuronal cells, independent of estrogen receptors.[2]
Q2: My cells are not responding to this compound treatment. What are the possible causes?
There are several potential reasons for a lack of cellular response to this compound:
-
Low Sulfatase Activity: The cell line you are using may have low endogenous steroid sulfatase activity, leading to inefficient conversion of this compound to its active form, Equilin.
-
Compound Instability: this compound in solution, particularly once reconstituted, can be unstable over time, especially at elevated temperatures.[3] It is recommended to use freshly prepared solutions for each experiment.
-
Incorrect Concentration: The concentration of this compound may be too low to elicit a response. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
-
Cell Line Insensitivity: The chosen cell line may not be sensitive to estrogenic compounds or may not express the necessary receptors (ERα, ERβ, or NMDA receptors) at sufficient levels.
Q3: I am observing high background signal in my estrogen receptor (ER) reporter assay. What can I do to reduce it?
High background in ER reporter assays can be caused by several factors:
-
Phenol Red in Medium: Phenol red, a common pH indicator in cell culture media, has weak estrogenic activity and can lead to high background. It is highly recommended to use phenol red-free medium for all estrogenic assays.[4]
-
Estrogens in Serum: Fetal Bovine Serum (FBS) contains endogenous estrogens that can activate the estrogen receptor. Using charcoal-stripped FBS, which removes these hormones, is essential for reducing background signal.[4]
-
Over-seeding of Cells: Too many cells per well can lead to a high basal signal. Optimize the cell seeding density for your specific cell line and plate format.
-
Contamination: Mycoplasma or other microbial contamination can affect cellular metabolism and reporter gene expression, leading to inconsistent and high background readings. Regularly test your cell cultures for contamination.
Q4: I am seeing inconsistent results and high variability between replicate wells. What are the common sources of variability?
High variability in cell-based assays can be frustrating. Here are some common culprits:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette to minimize pipetting errors.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration and affecting cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media without cells.
-
Compound Precipitation: this compound, like many small molecules, can precipitate out of solution if not properly dissolved or if the concentration is too high for the solubility in the culture medium. Visually inspect your wells for any precipitate.
-
Inconsistent Incubation Times: Ensure that incubation times for compound treatment and assay development are consistent across all plates and experiments.
Q5: Can I use a standard MTT or MTS assay to measure the proliferative effects of this compound in MCF-7 cells?
While MTT and MTS assays are commonly used to assess cell viability and proliferation, they may not be the most reliable methods for studying the effects of certain estrogenic compounds in MCF-7 cells. Some studies have shown that anti-estrogens can increase mitochondrial activity in MCF-7 cells, which would be misinterpreted as increased proliferation by an MTS assay.[5] It is advisable to use a direct cell counting method (e.g., Trypan blue exclusion) or a DNA-based proliferation assay (e.g., CyQUANT™ or BrdU incorporation) to confirm the results obtained from metabolic assays like MTT or MTS.[5]
Data Presentation
Table 1: In Vitro Potency of Equilin and its Metabolites
| Compound | Cell Line | Assay Type | Endpoint | Potency (LC50/EC50) | Reference |
| 4-Hydroxyequilenin | MCF-7 (ER+) | Cytotoxicity | LC50 | 6.0 ± 0.2 µM | [6] |
| 4-Hydroxyequilenin | S30 (ER+) | Cytotoxicity | LC50 | 4.0 ± 0.1 µM | [6] |
| 4-Hydroxyequilenin | MDA-MB-231 (ER-) | Cytotoxicity | LC50 | 24 ± 0.3 µM | [6] |
| Equilin | MCF-7 | Proliferation | - | Slightly lower than 17β-estradiol | [7] |
| 17α-dihydroequilin | MCF-7 | Proliferation | - | Slightly lower than 17β-estradiol | [7] |
ER+: Estrogen Receptor Positive; ER-: Estrogen Receptor Negative
Table 2: Pharmacokinetic Parameters of Equilin and this compound
| Compound | Parameter | Value | Species | Reference |
| This compound | Half-life (fast component) | 5.2 ± 1.2 min | Human | [8] |
| This compound | Half-life (slow component) | 190 ± 23 min | Human | [8] |
| This compound | Mean Metabolic Clearance Rate | 176 ± 44 L/day/m² | Human | [8] |
| Equilin | Half-life | ~19-27 min | Human | [8] |
| Equilin | Mean Metabolic Clearance Rate | 1982 - 3300 L/day/m² | Human | [8] |
Experimental Protocols
Protocol 1: E-SCREEN (Estrogen-Stimulated Proliferation) Assay with this compound in MCF-7 Cells
This protocol is adapted from established methods for assessing the estrogenic potential of compounds by measuring cell proliferation.[4][7]
1. Cell Culture and Maintenance:
- Culture MCF-7 cells in DMEM with phenol red, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Routinely passage cells before they reach confluence.
2. Hormone Deprivation:
- Three to four days before the experiment, switch the cells to DMEM without phenol red, supplemented with 10% charcoal-stripped FBS. This step is crucial to remove any estrogenic compounds from the culture medium.[4]
3. Cell Seeding:
- Trypsinize the hormone-deprived MCF-7 cells and resuspend them in phenol red-free DMEM with 10% charcoal-stripped FBS.
- Perform a cell count and seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 3,000-5,000 cells/well).
- Incubate the plate for 24 hours to allow for cell attachment.
4. Compound Preparation and Treatment:
- Prepare a stock solution of this compound in sterile DMSO.
- Perform serial dilutions of the stock solution in phenol red-free DMEM with 10% charcoal-stripped FBS to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
- Include a vehicle control (DMSO only) and a positive control (e.g., 17β-estradiol).
- Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
- Incubate the plate for 6-7 days.
5. Assessment of Cell Proliferation:
- After the incubation period, quantify cell proliferation using a suitable method. A DNA-based assay (e.g., CyQUANT™) or direct cell counting is recommended over metabolic assays like MTT.[5]
- Follow the manufacturer's instructions for the chosen proliferation assay.
6. Data Analysis:
- Calculate the fold-change in proliferation relative to the vehicle control.
- Plot the dose-response curve and determine the EC50 value for this compound.
Protocol 2: Neuronal Growth Assay with Equilin in Primary Cortical Neurons
This protocol is based on the finding that Equilin promotes neuronal growth via an NMDA receptor-dependent mechanism.[2]
1. Primary Cortical Neuron Culture:
- Isolate primary cortical neurons from embryonic day 18 (E18) rat or mouse brains following established protocols.
- Plate the neurons on poly-D-lysine coated plates or coverslips in Neurobasal medium supplemented with B27 and GlutaMAX.
2. Compound Preparation and Treatment:
- Prepare a stock solution of Equilin (the active form of this compound) in sterile DMSO.
- Perform serial dilutions in the neuronal culture medium to the desired final concentrations.
- After 24-48 hours in culture, treat the neurons with different concentrations of Equilin. Include a vehicle control.
- To confirm the mechanism, a parallel set of experiments can be performed where neurons are pre-treated with an NMDA receptor antagonist (e.g., AP5) before adding Equilin.[2]
3. Assessment of Neuronal Growth:
- After 48-72 hours of treatment, fix the neurons with 4% paraformaldehyde.
- Perform immunocytochemistry for a neuronal marker such as MAP2 or β-III tubulin.
- Capture images using a fluorescence microscope.
4. Data Analysis:
- Quantify neuronal morphology using image analysis software (e.g., ImageJ). Parameters to measure can include total neurite length, number of primary neurites, and number of branch points.
- Compare the morphological parameters between the different treatment groups.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting common issues in this compound cell-based assays.
Caption: Dual signaling pathways of Equilin via Estrogen Receptors and NMDA Receptors.
References
- 1. Metabolism of this compound in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Equilin, a principal component of the estrogen replacement therapy premarin, increases the growth of cortical neurons via an NMDA receptor-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the temperature stability of premarin intravenous using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment and staining of iPSC-derived neurons for lysosomal phenotype analysis [protocols.io]
- 6. A metabolite of equine estrogens, 4-hydroxyequilenin, induces DNA damage and apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the proliferative effects of estradiol and conjugated equine estrogens on human breast cancer cells and impact of continuous combined progestogen addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of equilin and this compound in normal postmenopausal women and men - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of Equilin: A Technical Support Guide for Researchers
For researchers and drug development professionals embarking on the synthesis of Equilin, achieving optimal yields is paramount. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its multi-step synthesis from estrone. Detailed experimental protocols, quantitative data summaries, and visual workflows are provided to enhance experimental success.
The synthesis of Equilin from estrone is a four-stage process, each with its own set of challenges that can impact the overall yield and purity of the final product. This guide will walk you through each stage, offering insights into potential pitfalls and strategies for improvement.
Stage 1: Protection of Estrone
The initial step involves the protection of the C17 ketone and the C3 phenolic hydroxyl group of estrone to prevent unwanted side reactions in subsequent steps. A common method is the formation of an ethylene ketal at C17 and a methoxymethyl (MOM) ether at C3.
Frequently Asked Questions (FAQs): Protection of Estrone
Q1: My ketal protection of the C17 ketone is incomplete, leading to a low yield of the desired protected estrone. What are the possible causes and solutions?
A1: Incomplete ketal formation is a common issue. Here are several factors to consider and troubleshoot:
-
Insufficient Water Removal: The formation of a ketal is a reversible reaction that produces water. Inadequate removal of water can shift the equilibrium back towards the starting material.
-
Solution: Ensure your Dean-Stark apparatus is functioning correctly to effectively remove water from the reaction mixture. Use a sufficient amount of a suitable solvent that forms an azeotrope with water, such as toluene or benzene.
-
-
Catalyst Inactivity: The acid catalyst (e.g., p-toluenesulfonic acid) may be old or inactive.
-
Solution: Use a fresh batch of the acid catalyst.
-
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time or at the optimal temperature.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature.
-
Q2: I am observing the formation of side products during the protection of the phenolic hydroxyl group. How can I minimize these?
A2: Side product formation during the protection of the phenolic hydroxyl group can often be attributed to the reactivity of the protecting agent and the reaction conditions.
-
Over-alkylation: Using a highly reactive protecting agent or harsh basic conditions can lead to the alkylation of other positions on the steroid backbone.
-
Solution: Opt for a milder protecting group and base. For example, using methoxymethyl chloride (MOM-Cl) with a hindered base like diisopropylethylamine (DIPEA) can improve selectivity.
-
-
Reaction Temperature: High temperatures can promote side reactions.
-
Solution: Perform the reaction at a lower temperature and monitor its progress closely.
-
Experimental Protocol: Protection of Estrone
A detailed protocol for the protection of estrone is provided below.
Table 1: Reagents and Conditions for the Protection of Estrone
| Step | Reagent | Molar Equiv. | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. Ketalization (C17) | Ethylene glycol, p-TsOH | 10, 0.1 | Toluene | Reflux (Dean-Stark) | 4-6 | ~95 |
| 2. Etherification (C3) | MOM-Cl, DIPEA | 1.5, 2.0 | Dichloromethane | 0 to RT | 2-3 | ~98 |
Detailed Methodology:
-
Ketalization of Estrone: To a solution of estrone (1.0 eq) in toluene, add ethylene glycol (10 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq). Reflux the mixture using a Dean-Stark apparatus to remove water. Monitor the reaction by TLC. Upon completion, cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the C17-ketal protected estrone.
-
Methoxymethyl (MOM) Ether Protection of the Phenolic Hydroxyl Group: Dissolve the C17-ketal protected estrone (1.0 eq) in anhydrous dichloromethane and cool to 0 °C. Add diisopropylethylamine (DIPEA, 2.0 eq) followed by the dropwise addition of methoxymethyl chloride (MOM-Cl, 1.5 eq). Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with saturated ammonium chloride solution, extract with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the fully protected estrone.
Stage 2: Oxidation and Dehydrogenation
This stage introduces unsaturation into the B-ring of the steroid, a critical step in forming the dienone intermediate. This is often achieved using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Frequently Asked Questions (FAQs): Oxidation and Dehydrogenation
Q1: The dehydrogenation reaction with DDQ is giving a low yield of the desired dienone. What are the key parameters to optimize?
A1: The efficiency of DDQ dehydrogenation is sensitive to several factors:
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield.
-
Solution: Dioxane is a commonly used solvent for DDQ dehydrogenations. Ensure it is anhydrous, as water can interfere with the reaction.
-
-
Reaction Temperature: The reaction is typically performed at elevated temperatures.
-
Solution: Refluxing in dioxane is a standard condition. However, temperature optimization may be necessary for specific substrates.
-
-
Stoichiometry of DDQ: Using an insufficient amount of DDQ will result in incomplete conversion.
-
Solution: Use a slight excess of DDQ (typically 1.1-1.2 equivalents) to drive the reaction to completion.
-
-
Presence of Acid: The reaction is often catalyzed by a protic or Lewis acid.
-
Solution: A catalytic amount of p-toluenesulfonic acid can be added to facilitate the reaction.
-
Q2: I am observing the formation of multiple byproducts during the DDQ oxidation. How can I improve the selectivity?
A2: Byproduct formation in DDQ reactions can arise from over-oxidation or side reactions.
-
Reaction Time: Prolonged reaction times can lead to the formation of undesired oxidized species.
-
Solution: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
-
-
Purification of Starting Material: Impurities in the protected estrone can lead to the formation of byproducts.
-
Solution: Ensure the starting material is of high purity before proceeding with the oxidation.
-
Experimental Protocol: Oxidation and Dehydrogenation with DDQ
Table 2: Conditions for DDQ Dehydrogenation
| Parameter | Condition |
| Oxidant | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |
| Solvent | Anhydrous Dioxane |
| Temperature | Reflux |
| Reaction Time | 4-8 hours (monitor by TLC) |
| Typical Yield | 70-80% |
Detailed Methodology:
To a solution of the fully protected estrone (1.0 eq) in anhydrous dioxane, add DDQ (1.2 eq). Reflux the mixture for 4-8 hours, monitoring the progress by TLC. After completion, cool the reaction mixture and filter to remove the precipitated hydroquinone. Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the desired dienone intermediate.
Stage 3: Reduction and Deoxygenation
This stage involves the reduction of the C6-ketone (if formed during oxidation) and deoxygenation to form the Δ⁷ double bond, a key feature of the Equilin structure. A common method for the deoxygenation of a ketone is the Wolff-Kishner reduction.
Troubleshooting Workflow: Wolff-Kishner Reduction
Caption: Troubleshooting workflow for the Wolff-Kishner reduction.
Frequently Asked Questions (FAQs): Reduction and Deoxygenation
Q1: The Wolff-Kishner reduction of my enone intermediate is not proceeding to completion. What can I do?
A1: The high temperatures required for the Wolff-Kishner reduction can be challenging to maintain, and incomplete reaction is a common issue.
-
Insufficient Temperature: The decomposition of the hydrazone intermediate requires high temperatures, typically around 180-200 °C.
-
Solution: Ensure your reaction setup can achieve and maintain the required temperature. Use a high-boiling solvent like diethylene glycol or triethylene glycol.
-
-
Base Strength and Concentration: A strong base in sufficient quantity is crucial for the deprotonation steps.
-
Solution: Use a large excess of a strong base such as potassium hydroxide or sodium hydroxide.
-
-
Water Removal: The presence of water can lower the reaction temperature and hinder the decomposition of the hydrazone.
-
Solution: After the initial formation of the hydrazone, distill off the water and excess hydrazine to allow the reaction temperature to rise.
-
Q2: I am observing the formation of an azine byproduct during the Wolff-Kishner reduction. How can I avoid this?
A2: Azine formation occurs when a molecule of the hydrazone reacts with another molecule of the starting ketone.
-
Reaction Conditions: The equilibrium between the ketone and hydrazone can favor azine formation under certain conditions.
-
Solution: One strategy is to pre-form the hydrazone at a lower temperature before adding the strong base and increasing the temperature for the reduction. This minimizes the concentration of the free ketone available to react with the hydrazone.
-
Experimental Protocol: Wolff-Kishner Reduction
Table 3: Conditions for Wolff-Kishner Reduction
| Parameter | Condition |
| Reagents | Hydrazine hydrate, Potassium hydroxide |
| Solvent | Diethylene glycol |
| Temperature | 180-200 °C |
| Reaction Time | 3-6 hours |
| Typical Yield | 60-70% |
Detailed Methodology:
To the dienone intermediate (1.0 eq) in diethylene glycol, add hydrazine hydrate (10 eq) and potassium hydroxide (10 eq). Heat the mixture to reflux for 1-2 hours to form the hydrazone. Then, arrange the apparatus for distillation and remove water and excess hydrazine until the temperature of the reaction mixture reaches 180-200 °C. Maintain this temperature for 3-6 hours. After cooling, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ether or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or crystallization.
Stage 4: Deprotection
The final stage involves the removal of the protecting groups to yield Equilin. This typically requires acidic conditions to cleave both the ketal and the MOM ether.
Logical Diagram for Deprotection
Caption: Logical workflow for the deprotection of Equilin.
Frequently Asked Questions (FAQs): Deprotection
Q1: My deprotection reaction is sluggish and incomplete. How can I improve the conversion?
A1: Incomplete deprotection can be due to several factors related to the acidic conditions.
-
Acid Concentration: The concentration of the acid may be too low to effectively catalyze the cleavage of both protecting groups.
-
Solution: Increase the concentration of the acid (e.g., aqueous HCl).
-
-
Reaction Time and Temperature: The reaction may require more time or gentle heating to go to completion.
-
Solution: Increase the reaction time and monitor by TLC. If necessary, gently warm the reaction mixture.
-
Q2: I am observing decomposition of my product during deprotection. What are the likely causes?
A2: Equilin can be sensitive to harsh acidic conditions.
-
Strong Acid and High Temperature: The combination of a strong acid and high temperature can lead to degradation of the product.
-
Solution: Use milder acidic conditions. For example, a two-step deprotection where the ketal is removed first under milder conditions, followed by the cleavage of the MOM ether, can be considered. Alternatively, Lewis acids like boron tribromide (BBr₃) can be used for the cleavage of the methyl ether at low temperatures, which can be a milder alternative for sensitive substrates.
-
Experimental Protocol: Deprotection
Table 4: Conditions for Deprotection
| Parameter | Condition |
| Reagent | Aqueous Hydrochloric Acid (e.g., 3M HCl) |
| Solvent | Tetrahydrofuran (THF) or Methanol |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours (monitor by TLC) |
| Typical Yield | >90% |
Detailed Methodology:
Dissolve the protected Equilin intermediate (1.0 eq) in a mixture of THF and aqueous HCl (e.g., 3M). Stir the reaction at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC. Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude Equilin can be purified by column chromatography or by crystallization from a suitable solvent system (e.g., ethanol/water).
By carefully considering these troubleshooting tips and following the detailed protocols, researchers can significantly improve the yield and purity of their Equilin synthesis for various research and development purposes.
Validation & Comparative
A Comparative Analysis of the Estrogenic Potency of Equilin Sulfate and Estrone Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Equilin sulfate and estrone sulfate are two key components of conjugated equine estrogens (CEE), a widely prescribed hormone replacement therapy. While both are precursors to more potent estrogens, their individual contributions to the overall estrogenic effect of CEE are of significant interest for understanding the therapeutic and potential adverse effects of these medications. This guide provides a comprehensive comparison of the estrogenic potency of this compound and estrone sulfate, supported by experimental data, to aid researchers and drug development professionals in their understanding of these compounds.
Data Presentation
Table 1: In Vitro Estrogenic Activity of Equilin and Estrone
| Parameter | Equilin | Estrone | Reference |
| Relative Binding Affinity (RBA) for ERα (%) | ~13 | 12 | [1] |
| Relative Binding Affinity (RBA) for ERβ (%) | ~49 | Not specified | [1] |
| Proliferative Effect in T-47D Breast Cancer Cells (at 100 nmol/l, % of control) | ~12-15% increase | ~12-15% increase | [2] |
| Proliferative Effect in PGRMC1-transfected T-47D Cells (at 100 nmol/l, % of control) | ~29-66% increase | Not directly compared | [2] |
Note: Data for Equilin and Estrone are for the unconjugated forms, which are the active metabolites of this compound and estrone sulfate.
Table 2: In Vivo Estrogenic Effects of this compound vs. Estrone Sulfate in Postmenopausal Women
| Parameter | This compound (0.15-0.625 mg/day) | Estrone Sulfate (comparable doses) | Reference |
| Stimulation of Hepatic Globulins | 1.5 to 8 times greater | Lower | [3] |
| Increase in High-Density Lipoprotein (HDL) Cholesterol | Significant stimulation even at 0.15 mg | Less potent | [3] |
| HDL/Low-Density Lipoprotein (LDL) Cholesterol Ratio | Approximately 4-fold greater response | Lower | [3] |
| Reduction in Urinary Calcium/Creatinine Ratio | Significant only at 0.625 mg | More potent | [3] |
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
A competitive binding assay is utilized to determine the relative affinity of a test compound for the estrogen receptor (ER) compared to a reference estrogen, typically radiolabeled 17β-estradiol ([³H]E₂).
Workflow:
Caption: Workflow for Estrogen Receptor Competitive Binding Assay.
Detailed Steps:
-
Preparation of Reagents:
-
Purified recombinant human ERα or ERβ protein is diluted in a suitable buffer.
-
A stock solution of [³H]17β-estradiol is prepared and its concentration determined.
-
Serial dilutions of unlabeled competitor ligands (Equilin, Estrone) are prepared.
-
-
Incubation:
-
A constant amount of ER protein and [³H]17β-estradiol are incubated with increasing concentrations of the competitor ligand in a multi-well plate.
-
The incubation is carried out at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The reaction mixture is then treated to separate the ER-bound [³H]17β-estradiol from the free radioligand. This can be achieved by methods such as gel filtration chromatography or hydroxylapatite precipitation.
-
-
Quantification and Analysis:
-
The amount of radioactivity in the bound fraction is quantified using a liquid scintillation counter.
-
The data is plotted as the percentage of bound radioligand versus the logarithm of the competitor concentration.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Relative Binding Affinity (RBA) is calculated using the formula: RBA = (IC50 of 17β-estradiol / IC50 of competitor) x 100%.
-
Cell Proliferation Assay (MCF-7 E-Screen)
The MCF-7 cell line, a human breast adenocarcinoma cell line that expresses estrogen receptors, is commonly used to assess the proliferative (estrogenic) or anti-proliferative (anti-estrogenic) effects of compounds.
Workflow:
References
A Comparative Analysis of Estrogen Receptor Binding Affinity: Equilin Sulfate vs. Estradiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of Equilin sulfate and the endogenous estrogen, 17β-estradiol, to the estrogen receptors alpha (ERα) and beta (ERβ). This objective analysis, supported by experimental data, is intended to inform research and development in endocrinology and pharmacology.
Executive Summary
Estradiol, the primary female sex hormone, exhibits a high binding affinity for both ERα and ERβ, initiating a cascade of genomic and non-genomic signaling pathways. Equilin, a major component of conjugated equine estrogens, is administered as this compound. It is important to note that this compound is a prodrug; in vivo, it is converted to its active form, Equilin, by the enzyme steroid sulfatase. Therefore, for the purpose of direct receptor binding, the affinity of Equilin is the relevant measure. Experimental data consistently demonstrates that Equilin possesses a lower binding affinity for both estrogen receptor subtypes compared to estradiol.
Quantitative Binding Affinity Data
The following table summarizes the relative binding affinities (RBA) and dissociation constants (Kd) of Equilin and Estradiol for human ERα and ERβ.
| Compound | Receptor | Relative Binding Affinity (RBA) (%)¹ | Dissociation Constant (Kd) (nM) |
| Estradiol | ERα | 100 | 0.06[1] |
| ERβ | 100 | 0.1[1] | |
| Equilin | ERα | 13 (Range: 4.0–28.9)[2][3] | Not directly reported, but calculable from RBA |
| ERβ | 13.0–49[2][3] | Not directly reported, but calculable from RBA |
¹Relative Binding Affinity (RBA) is expressed relative to estradiol, which is set at 100%.
Experimental Protocols
The binding affinity data presented in this guide are primarily derived from competitive radioligand binding assays. Below is a detailed methodology representative of the experimental protocols used in the cited studies.
Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound (e.g., Equilin) for a receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]17β-estradiol) for binding to the receptor.
Materials:
-
Human recombinant estrogen receptors (ERα and ERβ)
-
Radiolabeled ligand: [³H]17β-estradiol
-
Unlabeled competitor ligands: 17β-estradiol (for standard curve) and Equilin
-
Assay Buffer (e.g., Tris-HCl buffer containing additives to prevent protein degradation and non-specific binding)
-
Scintillation fluid and vials
-
Microplates or tubes
-
Filtration apparatus with glass fiber filters
Procedure:
-
Incubation: A constant concentration of the estrogen receptor and the radiolabeled ligand are incubated with varying concentrations of the unlabeled competitor ligand (estradiol for the standard curve, and Equilin for the test).
-
Equilibrium: The mixture is incubated for a sufficient period (e.g., 18-24 hours at 4°C) to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the larger receptor-ligand complexes while allowing the unbound ligand to pass through.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radiolabeled ligand is determined (IC50). The IC50 value is then used to calculate the inhibition constant (Ki), which reflects the binding affinity of the competitor ligand. The Relative Binding Affinity (RBA) is calculated as the ratio of the IC50 of the reference compound (estradiol) to the IC50 of the test compound, multiplied by 100.
Estrogen Receptor Signaling Pathways
Upon binding of an agonist like estradiol or Equilin, the estrogen receptor undergoes a conformational change, dissociates from heat shock proteins, and dimerizes. The activated receptor-ligand complex then initiates signaling through both genomic and non-genomic pathways.
Genomic Signaling Pathway (Classical Pathway)
Caption: Genomic estrogen receptor signaling pathway.
Non-Genomic Signaling Pathway
Caption: Non-genomic estrogen receptor signaling pathway.
Conclusion
The experimental data clearly indicates that estradiol has a significantly higher binding affinity for both ERα and ERβ compared to Equilin. While this compound is a prodrug that is converted to the active Equilin in vivo, its binding affinity remains lower than that of estradiol. This difference in receptor affinity likely contributes to the observed differences in the biological potency and physiological effects of these two estrogens. Researchers and drug development professionals should consider these differences in binding affinity when designing experiments and developing new therapeutic agents that target the estrogen receptor.
References
Comparative Analysis of Equilin Sulfate and 17β-Dihydroequilin's Biological Activity: A Guide for Researchers
This guide provides a detailed comparative analysis of the biological activities of Equilin sulfate and its metabolite, 17β-dihydroequilin. Both are key components of conjugated equine estrogens (CEEs), a widely used hormone replacement therapy. Understanding their distinct pharmacological profiles is crucial for researchers, scientists, and professionals in drug development. This document summarizes their receptor binding affinities, estrogenic potencies, pharmacokinetic properties, and metabolic pathways, supported by experimental data.
Overview and Key Differences
This compound is a major constituent of CEEs, acting as a prodrug that is converted in the body to the more biologically active form, equilin.[1] Equilin is then reversibly metabolized to 17β-dihydroequilin, a potent estrogen that significantly contributes to the overall estrogenic effects of CEEs.[1][2] While structurally similar, these two compounds exhibit notable differences in their affinity for estrogen receptors, metabolic clearance, and tissue-specific effects. 17β-dihydroequilin generally displays higher estrogenic activity and potency compared to equilin.[2][3]
Quantitative Comparison of Biological Activities
The following tables summarize the key quantitative data comparing this compound and 17β-dihydroequilin.
Table 1: Estrogen Receptor (ER) Binding Affinity
| Compound | Receptor | Relative Binding Affinity (Compared to Estradiol) |
| Equilin | ERα | ~13%[1] |
| ERβ | ~49%[1] | |
| 17β-dihydroequilin | ERα | ~113%[2] |
| ERβ | ~108%[2] |
Table 2: Pharmacokinetic Parameters
| Compound | Parameter | Value |
| Equilin | Metabolic Clearance Rate (MCR) | 2,640 L/day/m²[1] |
| This compound | MCR | 175 - 176 L/day/m²[1][4] |
| Half-life (slower component) | 190 ± 23 min[5] | |
| 17β-dihydroequilin | MCR | 1,252 ± 103 L/day/m²[4] |
| Half-life (slower component) | 45 ± 2.0 min[4] | |
| 17β-dihydrothis compound | MCR | 376 ± 93 L/day/m²[4] |
| Half-life (slower component) | 147 ± 15 min[4] |
Table 3: Relative Estrogenic Potency
| Compound | Tissue/Effect | Relative Potency (Compared to CEEs) |
| Equilin | Vagina | 42%[1] |
| Uterus | 80%[1] | |
| 17β-dihydroequilin | Vagina | 83%[1][2] |
| Uterus | 200%[1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below.
Estrogen Receptor Binding Affinity Assay
Objective: To determine the relative binding affinity of test compounds to estrogen receptors (ERα and ERβ) compared to a reference estrogen (e.g., 17β-estradiol).
Methodology:
-
Receptor Preparation: Human recombinant ERα and ERβ are used.
-
Radioligand: A radiolabeled estrogen, typically [³H]17β-estradiol, is used as the ligand.
-
Competitive Binding: A constant concentration of the radioligand is incubated with the estrogen receptor in the presence of increasing concentrations of the unlabeled test compound (Equilin or 17β-dihydroequilin).
-
Incubation: The mixture is incubated to allow competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand using methods such as hydroxylapatite or dextran-coated charcoal.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is then calculated as: (IC50 of reference estrogen / IC50 of test compound) x 100%.
In Vivo Uterotropic Assay in Ovariectomized Rats
Objective: To assess the estrogenic potency of a compound by measuring its effect on uterine weight in immature or ovariectomized female rats.
Methodology:
-
Animal Model: Immature or adult female rats are ovariectomized to remove the endogenous source of estrogens and allowed to recover.
-
Dosing: The animals are treated with the test compounds (this compound or 17β-dihydroequilin) or a vehicle control, typically administered orally or via subcutaneous injection for a specified number of days.
-
Necropsy: At the end of the treatment period, the animals are euthanized, and their uteri are carefully dissected and weighed.
-
Data Analysis: The uterine weights of the treated groups are compared to the vehicle control group. A dose-response curve is generated to determine the effective dose that produces a significant increase in uterine weight. The relative potency is determined by comparing the dose of the test compound required to produce a specific response to the dose of a standard estrogen (e.g., conjugated equine estrogens) required for the same response.[3]
Pharmacokinetic Studies in Postmenopausal Women
Objective: To determine the metabolic clearance rate (MCR) and half-life of this compound and 17β-dihydrothis compound.
Methodology:
-
Subjects: Healthy postmenopausal women are recruited for the study.
-
Drug Administration: A single intravenous injection of a radiolabeled form of the compound (e.g., [³H]this compound or [³H]17β-dihydrothis compound) is administered.[4][5]
-
Blood Sampling: Blood samples are collected at various time intervals after administration.[4][5]
-
Plasma Analysis: Plasma is separated from the blood samples and fractionated to isolate the unconjugated and sulfate-conjugated forms of the estrogens.[4][5]
-
Quantification: The concentration of the radiolabeled compound and its metabolites in the plasma fractions is measured using techniques like radioimmunoassay or liquid chromatography-mass spectrometry.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters, including the MCR and the half-lives of the different components of elimination.[4]
Signaling and Metabolic Pathways
The following diagrams illustrate the metabolic conversion of Equilin and a general workflow for assessing estrogenic activity.
References
- 1. Equilin - Wikipedia [en.wikipedia.org]
- 2. 17β-Dihydroequilin - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Pharmacokinetics of 17 beta-dihydrothis compound and 17 beta-dihydroequilin in normal postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of equilin and this compound in normal postmenopausal women and men - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity assessment of antibodies against different equine estrogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of antibody cross-reactivity against a panel of human and equine estrogens, including estrone (E1), 17β-estradiol (E2), estriol (E3), and the equine-specific estrogens equilin and equilenin. Understanding the specificity of antibodies used in immunoassays is critical for the accurate quantification of these hormones in biological matrices, particularly in the context of research involving hormone replacement therapy and equine physiology.
Performance Comparison of Anti-Estrogen Antibodies
The cross-reactivity of an antibody is a measure of its ability to bind to molecules other than its target antigen. In the case of estrogen immunoassays, the structural similarity among different estrogenic compounds can lead to significant cross-reactivity, potentially compromising assay accuracy. The following tables summarize the cross-reactivity profiles of several commercially available and experimentally developed antibodies. Data is presented as the percentage of cross-reactivity, which is typically calculated as the ratio of the concentration of the target estrogen to the concentration of the cross-reacting estrogen required to produce the same signal, multiplied by 100.
Anti-Estradiol Antibody Cross-Reactivity
Antibodies developed against 17β-estradiol are among the most common for estrogen immunoassays. Their cross-reactivity with other estrogens is a key performance indicator.
| Antibody/Assay | Estrone (E1) | Estriol (E3) | Equilin | Equilenin | Reference |
| Roche Elecsys Estradiol II | 0.54% | <0.5% | Not Reported | Not Reported | [1] |
| Polyclonal Anti-17β-estradiol | 85% | 62% | Not Reported | Not Reported |
Data synthesized from multiple sources. "Not Reported" indicates that data for this specific cross-reactant was not available in the cited source.
Anti-Total Estrogens Antibody Cross-Reactivity
Some immunoassays are designed to detect a broader range of estrogens. These assays utilize antibodies that recognize common epitopes among different estrogen molecules.
| Antibody/Assay | Estrone (E1) | 17β-Estradiol (E2) | Estriol (E3) | Equilin | Equilenin | Reference |
| Total Estrogens ELISA (Polyclonal) | Recognized | Recognized | Recognized | Not Reported | Not Reported | [2][3][4] |
These kits are designed to measure total estrogens and thus show broad reactivity with estrone, estradiol, and estriol. Specific percentage cross-reactivities are often not provided as the assay is intended for combined measurement.
Experimental Protocols
The following are detailed methodologies for two common types of immunoassays used to assess antibody cross-reactivity: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA).
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a widely used method for quantifying antigens, including steroid hormones. The principle relies on the competition between the unlabeled antigen in the sample and a fixed amount of labeled antigen for a limited number of antibody binding sites.
Materials:
-
Microtiter plate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG)
-
Specific primary antibody against the target estrogen (e.g., rabbit anti-estradiol)
-
Estrogen standards (estrone, estradiol, estriol, equilin, equilenin)
-
Enzyme-conjugated estrogen (e.g., estradiol-HRP)
-
Assay buffer
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare working solutions of standards, samples, enzyme conjugate, and wash buffer according to the manufacturer's instructions.
-
Binding:
-
Add a fixed volume of the primary antibody and the enzyme-conjugated estrogen to each well of the microtiter plate.
-
Add standards or samples containing the estrogens to be tested to the wells.
-
Incubate the plate for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 37°C) to allow for competitive binding.
-
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with wash buffer to remove any unbound components.
-
Substrate Reaction: Add the substrate solution to each well and incubate in the dark for a specified period (e.g., 15-30 minutes) to allow for color development. The enzyme on the bound conjugate will convert the substrate into a colored product.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzyme-substrate reaction.
-
Data Acquisition: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the concentrations of the target estrogen standards.
-
Determine the concentration of each cross-reacting estrogen that gives a 50% reduction in signal (IC50).
-
Calculate the percent cross-reactivity using the formula: % Cross-reactivity = (IC50 of target estrogen / IC50 of cross-reacting estrogen) x 100
-
Radioimmunoassay (RIA)
RIA is a highly sensitive technique that uses a radiolabeled antigen to compete with the unlabeled antigen in the sample for binding to a limited amount of antibody.
Materials:
-
Antibody specific to the target estrogen
-
Radiolabeled estrogen (e.g., ³H-estradiol or ¹²⁵I-estradiol)
-
Estrogen standards (estrone, estradiol, estriol, equilin, equilenin)
-
Assay buffer
-
Separating agent (e.g., charcoal-dextran suspension or a second antibody to precipitate the primary antibody-antigen complex)
-
Scintillation fluid and a beta counter (for ³H) or a gamma counter (for ¹²⁵I)
Procedure:
-
Assay Setup: In reaction tubes, combine a fixed amount of the specific antibody, a fixed amount of the radiolabeled estrogen, and varying concentrations of the unlabeled estrogen standards or the samples to be tested.
-
Incubation: Incubate the tubes for a specified period to allow the competitive binding reaction to reach equilibrium.
-
Separation: Add the separating agent to each tube to separate the antibody-bound estrogen from the free (unbound) estrogen. Centrifuge the tubes to pellet the bound fraction.
-
Counting:
-
For ³H: Decant the supernatant (containing the free radiolabeled estrogen) and add scintillation fluid to the pellet (containing the bound radiolabeled estrogen). Measure the radioactivity using a beta counter.
-
For ¹²⁵I: Decant the supernatant and measure the radioactivity of the pellet using a gamma counter.
-
-
Data Analysis:
-
Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the unlabeled estrogen standards.
-
Determine the IC50 for the target estrogen and each of the cross-reacting estrogens.
-
Calculate the percent cross-reactivity using the same formula as in the ELISA method.
-
Visualizations
Competitive Immunoassay Workflow
The following diagram illustrates the general workflow of a competitive immunoassay for assessing antibody cross-reactivity.
Caption: Workflow for assessing antibody cross-reactivity using a competitive immunoassay format.
Structural Similarity of Equine Estrogens
The structural similarities between different estrogens form the molecular basis for antibody cross-reactivity. The diagram below highlights the core steroid structure and the variations among the five estrogens discussed.
Caption: Structural relationships and transformations between human and equine estrogens.
References
Equilin's Pro-proliferative Effects in PGRMC1-Overexpressing Breast Cancer Cells: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the pro-proliferative effects of Equilin, a component of conjugated equine estrogens, in breast cancer cells overexpressing Progesterone Receptor Membrane Component 1 (PGRMC1). The data presented herein offers valuable insights for researchers, scientists, and drug development professionals engaged in breast cancer research and the development of hormone-based therapies.
Introduction
Progesterone Receptor Membrane Component 1 (PGRMC1) has emerged as a significant factor in breast cancer progression.[1] Overexpression of PGRMC1 is associated with a poorer prognosis and has been shown to mediate the proliferative effects of certain progestins and estrogens.[2][3] Equilin, a primary component of hormone replacement therapies, has demonstrated pro-proliferative effects in breast cancer cells, particularly in the context of PGRMC1 overexpression.[2] This guide compares the proliferative impact of Equilin to other estrogens and outlines the underlying signaling pathways and experimental methodologies used to validate these findings.
Comparative Proliferative Effects of Estrogens in PGRMC1-Transfected Breast Cancer Cells
Recent studies have quantified the proliferative response of PGRMC1-transfected breast cancer cells to various estrogens. The following table summarizes the key findings from a study utilizing T-47D breast cancer cells, comparing the effects of Equilin (EQ), Estradiol (E2), and Ethinylestradiol (EE).
| Estrogen (100 nmol/l) | Cell Proliferation Increase (Empty Vector Control Cells) | Cell Proliferation Increase (PGRMC1-Transfected Cells) |
| Estradiol (E2) | ~12-15% | ~66% |
| Equilin (EQ) | ~12-15% | ~60% |
| Ethinylestradiol (EE) | ~12-15% | ~29% |
Data sourced from a study on non-transfected and PGRMC1-transfected T-47D cells.[2]
These results indicate that in breast cancer cells with elevated PGRMC1 expression, both Estradiol and Equilin induce a significantly stronger proliferative response compared to cells with normal PGRMC1 levels.[2] Notably, the pro-proliferative effect of Equilin is comparable to that of Estradiol, while Ethinylestradiol shows a markedly lower impact.[2]
Signaling Pathways
The pro-proliferative effects of Equilin in PGRMC1-overexpressing cells are mediated through a complex signaling cascade. A key mechanism involves the interaction of PGRMC1 with prohibitins (PHB1 and PHB2), which leads to the activation of Estrogen Receptor α (ERα) signaling.[4][5] Additionally, PGRMC1 has been implicated in the activation of other oncogenic pathways, including the PI3K/AKT/mTOR and EGFR signaling cascades.[6]
Equilin-PGRMC1 Signaling Cascade
Experimental Workflow
The validation of Equilin's pro-proliferative effects in PGRMC1-transfected cells involves a multi-step experimental workflow, from cell line preparation to data analysis.
Experimental Validation Workflow
Detailed Experimental Protocols
PGRMC1 Transfection of Breast Cancer Cells
This protocol describes the stable transfection of a breast cancer cell line (e.g., T-47D or MCF-7) to overexpress PGRMC1.
-
Materials:
-
Breast cancer cell line (e.g., T-47D, MCF-7)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
PGRMC1 expression vector (e.g., pCMV-PGRMC1) and empty vector control
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Selection antibiotic (e.g., G418)
-
6-well plates
-
-
Procedure:
-
Cell Seeding: Seed breast cancer cells in 6-well plates to achieve 70-80% confluency on the day of transfection.
-
Transfection Complex Preparation: Prepare DNA-lipid complexes for both the PGRMC1 expression vector and the empty vector control according to the manufacturer's instructions for the transfection reagent.
-
Transfection: Add the transfection complexes to the cells and incubate for 24-48 hours.
-
Selection: Replace the medium with a fresh complete growth medium containing the appropriate concentration of the selection antibiotic (e.g., G418).
-
Clonal Selection: Continue to culture the cells in the selection medium, replacing it every 3-4 days, until antibiotic-resistant colonies are formed.
-
Expansion and Validation: Isolate and expand individual colonies. Validate PGRMC1 overexpression in the selected clones via Western blot analysis.
-
MTT Cell Proliferation Assay
This colorimetric assay measures cell metabolic activity, which is indicative of cell viability and proliferation.[7]
-
Materials:
-
PGRMC1-transfected and empty vector control cells
-
96-well plates
-
Treatment compounds (Equilin, Estradiol, Ethinylestradiol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
-
-
Procedure:
-
Cell Seeding: Seed PGRMC1-transfected and control cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of Equilin, Estradiol, and Ethinylestradiol. Include a vehicle-only control.
-
Incubation: Incubate the plates for the desired time period (e.g., 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control to determine the percentage change in cell proliferation.
-
Western Blot Analysis for PGRMC1 and Signaling Proteins
This technique is used to detect and quantify the expression levels of specific proteins.
-
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-PGRMC1, anti-phospho-PGRMC1 (S181), anti-ERα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify protein-protein interactions.[8]
-
Materials:
-
Cell lysates
-
Primary antibody against the "bait" protein (e.g., anti-PGRMC1)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
-
-
Procedure:
-
Lysate Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody against the bait protein (PGRMC1) to form antibody-antigen complexes.
-
Complex Capture: Add protein A/G beads to the lysate to capture the antibody-antigen complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer.
-
Analysis: Analyze the eluted proteins by Western blot using an antibody against the suspected interacting protein (e.g., anti-Prohibitin).
-
Alternatives to Equilin in Breast Cancer Research
While Equilin is a key focus, several other compounds are relevant in the context of hormone-dependent breast cancer research:
-
Estradiol (E2): The most potent endogenous estrogen, serving as a primary benchmark for estrogenic activity.[9]
-
Ethinylestradiol (EE): A synthetic estrogen commonly used in oral contraceptives.[2]
-
Selective Estrogen Receptor Modulators (SERMs): Compounds like Tamoxifen and Raloxifene that can act as either estrogen agonists or antagonists in different tissues.
-
Aromatase Inhibitors: Drugs such as Letrozole and Anastrozole that block the production of estrogens.
The study of these alternatives provides a broader understanding of the hormonal regulation of breast cancer and aids in the development of more targeted and effective therapies.
References
- 1. Possible role of PGRMC1 in breast cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PGRMC1 can trigger estrogen-dependent proliferation of breast cancer cells: estradiol vs. equilin vs. ethinylestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absence of progesterone receptor membrane component 1 reduces migration and metastasis of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PGRMC1 Promotes Progestin-Dependent Proliferation of Breast Cancer Cells by Binding Prohibitins Resulting in Activation of ERα Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive Analysis of the Implication of PGRMC1 in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. assaygenie.com [assaygenie.com]
- 9. tandfonline.com [tandfonline.com]
A Comparative Analysis of Equilin Sulfate and Equol on Bone Metabolism Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the effects of Equilin sulfate and equol on key biomarkers of bone metabolism. The information is compiled from preclinical and clinical studies to assist researchers in understanding the potential roles of these compounds in bone health.
Introduction
Menopause-associated estrogen deficiency is a primary contributor to the accelerated bone loss, leading to an increased risk of osteoporosis. Hormone replacement therapy has been a cornerstone in managing postmenopausal osteoporosis. This compound, a major component of conjugated equine estrogens (CEE), and equol, a metabolite of the soy isoflavone daidzein, are two estrogenic compounds that have garnered attention for their potential effects on bone health. This guide presents a side-by-side comparison of their impacts on bone metabolism biomarkers, supported by available experimental data.
Quantitative Data on Bone Metabolism Biomarkers
The following table summarizes the observed effects of this compound and equol on key biomarkers of bone formation and resorption. It is important to note that data on the independent effects of this compound are limited, with most studies evaluating it as part of CEE.
| Biomarker Category | Biomarker | This compound | Equol |
| Bone Formation | Alkaline Phosphatase (ALP) | Data not available on independent effects. | Increased activity observed in some studies, indicating stimulation of osteoblast activity. |
| Osteocalcin (OCN) | Data not available on independent effects. CEE has been shown to decrease markers of bone formation.[1] | Increased levels reported in a study with equol and resveratrol supplementation, suggesting a positive effect on bone formation.[2][3] | |
| Bone Resorption | C-terminal telopeptide of type I collagen (CTX) | Data not available on independent effects. A study on 17 alpha-dihydrothis compound (a metabolite) suggested a synergistic role in reducing bone resorption when combined with other estrogens.[4] | Decreased levels of deoxypyridinoline (a similar resorption marker) have been observed, indicating an inhibitory effect on bone resorption.[2][3] |
| RANKL/OPG Ratio | Data not available on independent effects. | Decreased ratio by increasing osteoprotegerin (OPG) and decreasing receptor activator of nuclear factor kappa-B ligand (RANKL), thereby inhibiting osteoclastogenesis.[5] | |
| General Bone Health | Bone Mineral Density (BMD) | Less potent in reducing urinary calcium/creatinine ratio compared to conjugated equine estrogens, suggesting a modest effect on preventing bone loss.[6] | Increased or maintained BMD in postmenopausal women and animal models of osteoporosis.[2][3] |
Experimental Protocols
This compound Studies
A notable clinical study on the independent effects of this compound involved the following protocol:
-
Study Design: A prospective, randomized study in postmenopausal women.
-
Intervention: Participants received daily oral doses of 0.625 mg of this compound for 25 days.
-
Biomarker Analysis: The primary bone-related biomarker assessed was the fasting urinary calcium/creatinine ratio, a general indicator of bone resorption.[6]
Equol Studies
Studies investigating the effects of equol on bone metabolism have utilized both in vivo and in vitro models:
-
In Vivo (Animal Model):
-
Model: Streptozotocin-induced diabetic osteoporotic rats.
-
Intervention: Rats were treated with S-Equol.
-
Biomarker Analysis: Serum levels of OPG and RANKL were measured. Bone tissue was analyzed for mRNA and protein expression of OPG and RANKL.[5]
-
-
In Vitro (Cell Culture Model):
-
Cell Line: Osteoblast-like cells (ROS17/2.8).
-
Intervention: Cells were treated with S-Equol.
-
Biomarker Analysis: The expression of OPG and RANKL was determined at both the mRNA and protein levels. The involvement of the PI3K/Akt signaling pathway was investigated using specific inhibitors.[5]
-
-
Human Clinical Trial (Equol and Resveratrol):
-
Study Design: A randomized, placebo-controlled trial in postmenopausal women.
-
Intervention: Participants received a daily supplement containing 10 mg of equol and 25 mg of resveratrol for 12 months.
-
Biomarker Analysis: Serum levels of bone turnover biomarkers, including osteocalcin (OCN), bone-specific alkaline phosphatase (BAP), and deoxypyridinoline (DPD), were measured at baseline and after 12 months.[2][3]
-
Signaling Pathways and Mechanisms of Action
This compound
The precise signaling pathway for the independent action of this compound on bone cells is not well-elucidated. As an estrogen, it is presumed to exert its effects through binding to estrogen receptors (ERs), primarily ERα and ERβ, in osteoblasts and osteoclasts, leading to the modulation of gene expression related to bone metabolism.
Caption: Generalized signaling pathway of this compound in bone cells.
Equol
The mechanism of action for equol in bone metabolism is more clearly defined. It has a higher binding affinity for ERβ compared to ERα. The binding of S-equol to ERβ in osteoblasts activates the PI3K/Akt signaling pathway. This activation leads to an upregulation of OPG expression and a downregulation of RANKL expression, resulting in a decreased RANKL/OPG ratio. This shift inhibits the differentiation and activity of osteoclasts, thereby reducing bone resorption and promoting a bone-protective environment.
Caption: Signaling pathway of Equol in regulating the OPG/RANKL ratio.
Experimental Workflow
The following diagram illustrates a general experimental workflow for comparing the effects of this compound and equol on bone metabolism biomarkers in an in vitro setting.
Caption: A generalized in vitro experimental workflow.
Conclusion
Current evidence suggests that equol has a more defined and beneficial role in bone metabolism compared to the limited independent data available for this compound. Equol appears to exert its bone-protective effects by favorably modulating the OPG/RANKL ratio through ERβ-mediated signaling in osteoblasts. While this compound is a potent estrogen, its independent contribution to the skeletal effects of CEE requires further investigation. Direct comparative studies are necessary to definitively establish the relative efficacy and mechanisms of action of these two compounds on bone health. This guide highlights the current state of knowledge and underscores the need for more focused research on the independent effects of this compound on bone metabolism biomarkers.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Specific activity of skeletal alkaline phosphatase in human osteoblast-line cells regulated by phosphate, phosphate esters, and phosphate analogs and release of alkaline phosphatase activity inversely regulated by calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Equilin|Estrogen Receptor Agonist|CAS 474-86-2 [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Biologic effects of this compound in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of Equilin Sulfate and Estrone Sulfate on Bone Resorption: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential synergistic effects of Equilin sulfate and estrone sulfate on the inhibition of bone resorption. While direct synergistic studies are limited, this document synthesizes existing data on their individual effects and the effects of related conjugated estrogens to inform future research and drug development.
Introduction
Postmenopausal osteoporosis, characterized by a decrease in bone mass and an increased risk of fractures, is primarily driven by estrogen deficiency. Hormone replacement therapy (HRT) often utilizes a mixture of conjugated equine estrogens, which includes this compound and estrone sulfate as major components[1]. Understanding the individual and combined effects of these estrogens on bone cell function is crucial for optimizing therapeutic strategies. Evidence suggests that different estrogen compounds may have varied potencies and potentially synergistic actions on bone metabolism[2][3]. This guide explores the current understanding of this compound and estrone sulfate in the context of bone resorption.
Comparative Efficacy on Bone Resorption Markers
The following table summarizes the effects of this compound and estrone sulfate on various markers of bone turnover, based on available clinical data.
| Treatment Group | Bone Resorption Marker (Urinary Calcium/Creatinine Ratio) | Bone Mineral Density (BMD) | Reference |
| This compound (0.625 mg/day) | Significant reduction | - | [3] |
| Estrone Sulfate (0.625 mg/day) | - | Significant increase of +1.9% after 12 months | [4] |
| Estrone Sulfate (1.25 mg/day) | - | Significant increase of +2.5% after 12 months | [4] |
| 17 alpha-dihydrothis compound + Estrone Sulfate | Significantly greater percentage decrease than Estrone Sulfate alone | - | [2] |
Experimental Protocols
To definitively evaluate the synergistic effects of this compound and estrone sulfate on bone resorption, a well-defined in vitro experimental protocol is essential. The following proposed methodology is based on established bone resorption assays[5][6][7].
Objective:
To determine if this compound and estrone sulfate have a synergistic effect on inhibiting osteoclast-mediated bone resorption in vitro.
Materials:
-
Cell Culture: RAW 264.7 (murine monocyte/macrophage cell line) or primary bone marrow-derived macrophages (BMMs).
-
Reagents: Recombinant mouse RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand), M-CSF (Macrophage Colony-Stimulating Factor), this compound, Estrone sulfate, 17β-estradiol (as a positive control), vehicle control (e.g., DMSO).
-
Assay Plates: Bovine cortical bone slices or calcium phosphate-coated plates.
-
Staining and Imaging: TRAP (tartrate-resistant acid phosphatase) staining kit, DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining, scanning electron microscope or confocal microscope.
Experimental Workflow:
-
Osteoclast Differentiation:
-
Seed RAW 264.7 cells or BMMs onto bone slices or calcium phosphate-coated plates in the presence of M-CSF.
-
Induce osteoclast differentiation by adding RANKL.
-
Culture for 5-7 days until mature, multinucleated osteoclasts are formed.
-
-
Treatment:
-
On day 3 of differentiation, treat the cells with one of the following:
-
Vehicle control
-
This compound alone (at various concentrations)
-
Estrone sulfate alone (at various concentrations)
-
This compound and estrone sulfate in combination (at various concentration ratios)
-
17β-estradiol (positive control)
-
-
Continue treatment for the remainder of the culture period.
-
-
Assessment of Bone Resorption:
-
Pit Resorption Assay:
-
At the end of the culture period, remove the cells from the bone slices.
-
Stain the slices with toluidine blue or use scanning electron microscopy to visualize resorption pits.
-
Quantify the total pit area and the number of pits per slice.
-
-
Quantification of Resorption Markers:
-
If using calcium phosphate-coated plates coupled with a fluorescent marker, measure the fluorescence released into the culture medium, which is proportional to the resorption activity[6].
-
Alternatively, measure the concentration of collagen fragments (e.g., C-terminal telopeptides of type I collagen, CTX-I) in the culture supernatant using ELISA.
-
-
-
Analysis of Osteoclastogenesis:
-
Fix and stain the cells for TRAP, a marker for osteoclasts.
-
Count the number of TRAP-positive multinucleated cells (≥3 nuclei) to assess the effect of the treatments on osteoclast formation.
-
-
Statistical Analysis:
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of the different treatments.
-
To determine synergy, use methods such as the Chou-Talalay method to calculate a combination index (CI), where CI < 1 indicates synergy.
-
Signaling Pathways in Bone Resorption Inhibition
Estrogens primarily exert their effects on bone by binding to estrogen receptors (ERα and ERβ), which are present in osteoblasts, osteoclasts, and osteocytes[8]. The binding of estrogens to their receptors triggers a cascade of events that ultimately leads to the suppression of bone resorption.
Key Mechanisms:
-
RANKL/OPG Pathway: Estrogens are known to modulate the RANKL/OPG (Osteoprotegerin) signaling pathway, which is a critical regulator of osteoclast differentiation and activity[9]. Estrogens can increase the expression of OPG, a decoy receptor that binds to RANKL and prevents it from activating its receptor RANK on osteoclast precursors. This leads to a decrease in osteoclast formation and activity[9][10].
-
Induction of Osteoclast Apoptosis: Estrogens can directly induce apoptosis (programmed cell death) in mature osteoclasts, thereby reducing the number of bone-resorbing cells[11].
-
Cytokine Modulation: Estrogen deficiency is associated with an increase in pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α, which stimulate osteoclastogenesis[9][12]. Estrogens can suppress the production of these cytokines, further contributing to the inhibition of bone resorption[9].
While both this compound and estrone sulfate are expected to act through these general estrogenic pathways, differences in their binding affinities for ERα and ERβ and their metabolic conversion to more potent estrogens like 17β-estradiol within bone tissue could lead to variations in their potency and potential for synergistic interactions[13]. Estrone sulfate serves as a large reservoir for the formation of active estrogens locally in bone tissue[13].
Logical Framework for Synergy
A synergistic effect occurs when the combined effect of two drugs is greater than the sum of their individual effects. In the context of bone resorption, this could manifest in several ways:
-
Enhanced Receptor Binding/Activation: One estrogen might alter the conformation of the estrogen receptor in a way that enhances the binding or efficacy of the other.
-
Complementary Signaling Pathways: The two estrogens might preferentially activate different downstream signaling cascades that converge to produce a stronger anti-resorptive effect.
-
Metabolic Interactions: One estrogen could influence the local metabolism of the other within bone tissue, for example, by affecting the activity of sulfatase or dehydrogenase enzymes, leading to a higher local concentration of the more potent form.
Conclusion and Future Directions
The available evidence provides a strong rationale for investigating the synergistic effects of this compound and estrone sulfate on bone resorption. While individual studies point to the efficacy of these compounds in preserving bone health, a dedicated study employing a robust in vitro bone resorption assay is necessary to quantify their combined effects and elucidate the underlying molecular mechanisms. Such research would be invaluable for the development of more targeted and effective therapies for the prevention and treatment of postmenopausal osteoporosis. Future studies should focus on dose-response analyses of the individual and combined compounds to accurately determine any synergistic, additive, or antagonistic interactions.
References
- 1. MeSH Browser [meshb.nlm.nih.gov]
- 2. Biologic effects of 17 alpha-dihydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biologic effects of this compound in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of estrone sulfate on postmenopausal bone loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and characterization of a human in vitro resorption assay: demonstration of utility using novel antiresorptive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bone Resorption Assay from Cosmo Bio USA [bio-connect.nl]
- 7. In Vitro Assay to Examine Osteoclast Resorptive Activity Under Estrogen Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. The mechanisms of estrogen regulation of bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Estrogen and testosterone use different cellular pathways to inhibit osteoclastogenesis and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Estrogen Inhibits Bone Resorption by Directly Inducing Apoptosis of the Bone-resorbing Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Estrogen’s bone-protective effects may involve differential IL-1 receptor regulation in human osteoclast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Estrone sulfate is a major source of local estrogen formation in human bone - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Effects of Equilin Sulfate and 17α-Dihydroequilin Sulfate on Sex Hormone-Binding Globulin Levels in Postmenopausal Women
A comparative analysis of two key estrogenic compounds reveals contrasting effects on Sex Hormone-Binding Globulin (SHBG) levels, a critical regulator of sex steroid bioavailability. While Equilin sulfate, a primary component of conjugated equine estrogens, significantly elevates SHBG, 17α-dihydrothis compound has been observed to decrease its levels. This guide provides a detailed comparison of their effects, supported by experimental data, for researchers and professionals in drug development.
Quantitative Comparison of SHBG Level Alterations
A prospective, randomized study involving postmenopausal women provides key insights into the distinct impacts of this compound (as a major component of conjugated equine estrogens represented by estrone sulfate in the study) and 17α-dihydrothis compound on circulating SHBG levels. The following table summarizes the mean percentage change in SHBG levels from baseline after 30 and 90 days of daily oral administration.
| Treatment Group | Dosage | Mean % Change in SHBG (30 days) | Mean % Change in SHBG (90 days) |
| Estrone Sulfate (E1S) | 1.25 mg | +19.7% ± 6.0% | +61.3% ± 13.0% |
| 17α-Dihydrothis compound | 0.2 mg | -20.8% ± 6.8% | -12.4% ± 7.5% |
| Combination (E1S + 17α-Dihydrothis compound) | 1.25 mg + 0.2 mg | +103% ± 27.9% | +98.2% ± 19.1% |
Data sourced from a prospective randomized study on postmenopausal women[1].
The data clearly indicates that while estrone sulfate, a proxy for the effects of this compound-containing preparations, leads to a significant and time-dependent increase in SHBG levels, 17α-dihydrothis compound induces a notable decrease.[1] Interestingly, the combination of both compounds resulted in a synergistic and substantial increase in SHBG, suggesting a complex interaction in their hepatic effects.[1]
Experimental Protocol
The findings presented are based on a prospective randomized study designed to determine the independent and combined biologic effects of these estrogenic compounds.
Study Population: The study enrolled twenty-one healthy, non-smoking postmenopausal women with a mean age of 50 ± 2 years and a mean body mass index of 27 ± 2.[1] All participants were at least one year post-menopause and had not received any hormonal therapy for a minimum of three months prior to the study.
Treatment Regimen: Participants were randomly assigned to one of three treatment groups receiving daily oral doses of:
-
1.25 mg of estrone sulfate (E1S)
-
0.2 mg of 17α-dihydrothis compound
-
A combination of 1.25 mg of E1S and 0.2 mg of 17α-dihydrothis compound[1]
Data Collection: Blood samples were collected from each participant before the initiation of treatment (baseline) and after 30 and 90 days of continuous therapy.[1]
Biochemical Analysis: Serum levels of Sex Hormone-Binding Globulin (SHBG) were quantified to assess the hepatic response to the different estrogen treatments.
Logical Workflow of the Comparative Study
The following diagram illustrates the logical flow of the clinical investigation comparing the effects of this compound (represented by Estrone Sulfate) and 17α-dihydrothis compound on SHBG levels.
Caption: Workflow of the clinical trial comparing SHBG responses.
Signaling Pathway Considerations
The differential effects on SHBG production are likely mediated through distinct interactions with estrogen receptors in hepatocytes, the primary site of SHBG synthesis. Estrogens are known to increase the hepatic production of SHBG.[2] The contrasting outcomes observed with this compound and 17α-dihydrothis compound suggest they may act as differential modulators of estrogen receptor activity in the liver, potentially influencing the transcription of the SHBG gene in opposing manners. The synergistic effect seen with the combination therapy further highlights the complexity of these interactions, which may involve competitive binding, allosteric modulation of the receptor, or effects on different downstream signaling cascades.
The following diagram outlines the generalized signaling pathway for estrogen-mediated SHBG production in the liver.
Caption: Estrogenic regulation of hepatic SHBG production.
This guide provides a focused comparison based on the available direct comparative clinical data. Further research into the precise molecular mechanisms underlying the differential effects of this compound and 17α-dihydrothis compound on SHBG gene expression is warranted to fully elucidate their distinct pharmacological profiles.
References
A Tale of Two Estrogen Receptor Modulators: Unraveling the Mechanisms of Equilin Sulfate and Tamoxifen in Breast Cancer
For Immediate Release
In the intricate landscape of breast cancer therapeutics, the modulation of estrogen receptor (ER) signaling remains a cornerstone of treatment for hormone-sensitive tumors. This guide provides a detailed comparison of the mechanisms of action of two key compounds that interact with the estrogen receptor: Equilin sulfate, a component of conjugated equine estrogens (CEEs), and tamoxifen, a well-established selective estrogen receptor modulator (SERM). This document is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of their distinct and, at times, contrasting roles in breast cancer biology.
Introduction
Estrogen, a primary female sex hormone, plays a pivotal role in the development and progression of a significant subset of breast cancers. The estrogen receptor alpha (ERα) is a key therapeutic target in these hormone-responsive tumors. Both this compound and tamoxifen interface with this receptor, yet their downstream effects on breast cancer cells diverge significantly. While tamoxifen is a widely used antagonist in breast tissue, the role of this compound is more complex, exhibiting both estrogenic and potentially cytotoxic activities through its metabolites.
Mechanism of Action: A Head-to-Head Comparison
The fundamental difference in the action of this compound and tamoxifen lies in their interaction with the estrogen receptor and the subsequent cellular responses they elicit.
Tamoxifen: The Competitive Antagonist
Tamoxifen acts as a selective estrogen receptor modulator (SERM), exhibiting tissue-specific antagonist or agonist effects.[1][2][3] In breast cancer cells, its primary mechanism is competitive antagonism of the estrogen receptor.[4][5] By binding to the ER, tamoxifen blocks the binding of the natural ligand, estradiol, thereby preventing the conformational changes in the receptor necessary for the transcription of estrogen-responsive genes that drive cell proliferation.[4][5] This blockade leads to a G1 phase cell cycle arrest, inhibiting the growth of ER-positive breast cancer cells.[6][7][8]
However, tamoxifen's activity is not purely antagonistic. In other tissues, such as the endometrium and bone, it can act as a partial agonist, a characteristic that contributes to some of its known side effects.[2][9]
This compound: A Dual-Faceted Player
This compound, a primary component of conjugated equine estrogens (CEEs), functions primarily as an estrogen receptor agonist .[10][11] Upon administration, it is converted to equilin and its more potent metabolite, 17β-dihydroequilin, which bind to and activate estrogen receptors.[10] This agonistic activity generally leads to the stimulation of estrogen-responsive genes and can promote the proliferation of ER-positive breast cancer cells, an effect similar to that of estradiol.[12][13]
Intriguingly, the story of Equilin's impact on breast cancer is complicated by its metabolism. A key metabolite, 4-hydroxyequilenin (4-OHEN) , exhibits a starkly different activity profile. Research has shown that 4-OHEN can induce DNA damage and apoptosis in breast cancer cells, particularly in ER-positive cell lines.[14] This cytotoxic effect is thought to be mediated through the generation of reactive quinoids that can lead to oxidative stress and the formation of DNA adducts.[14] This suggests a paradoxical situation where the parent compound may be proliferative, while a metabolite possesses anti-cancer properties.
Comparative Data on Cellular Effects
Direct head-to-head experimental data comparing the cellular effects of pure this compound and tamoxifen on breast cancer cells are limited in the publicly available scientific literature. However, we can synthesize findings from individual studies and those on conjugated equine estrogens to draw a comparative picture.
| Cellular Effect | This compound (and its metabolites) | Tamoxifen |
| Cell Proliferation | Agonistic: Equilin and its primary metabolites generally promote the proliferation of ER-positive breast cancer cells, similar to estradiol.[12][13] Antagonistic (via metabolite): The metabolite 4-hydroxyequilenin is cytotoxic and can inhibit cell growth.[14] | Antagonistic: Primarily inhibits the proliferation of ER-positive breast cancer cells by blocking estrogen-mediated signaling.[15][16] |
| Apoptosis | Inductive (via metabolite): The metabolite 4-hydroxyequilenin has been shown to induce apoptosis in breast cancer cells.[14] | Inductive: Can induce apoptosis in breast cancer cells, although the precise mechanisms can be complex and may involve pathways beyond simple ER blockade.[17] |
| Gene Expression | Agonistic: Activates the transcription of estrogen-responsive genes involved in cell growth and proliferation.[11] | Antagonistic: Inhibits the transcription of most estrogen-responsive genes.[17][18] However, it can also uniquely regulate a set of genes not affected by estradiol.[18] |
| Cell Cycle | Promotive: As an estrogen agonist, it would be expected to promote progression through the G1 phase of the cell cycle. | Arrest: Induces a G1 phase cell cycle arrest in ER-positive breast cancer cells.[6][7][8] |
Signaling Pathways
The differential effects of this compound and tamoxifen are rooted in their modulation of key intracellular signaling pathways.
Tamoxifen Signaling
Tamoxifen's primary mode of action is through the genomic estrogen receptor signaling pathway . By competitively binding to the ER, it prevents the recruitment of co-activators and promotes the binding of co-repressors to estrogen response elements (EREs) on DNA, thereby inhibiting gene transcription.[5]
However, resistance to tamoxifen can develop through the activation of alternative signaling pathways that bypass the need for estrogen-mediated ER activation. These include:
-
PI3K/AKT/mTOR Pathway: This pathway is a critical regulator of cell growth and survival. Its aberrant activation is a known mechanism of tamoxifen resistance.[6][19]
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway can also be upregulated in tamoxifen-resistant tumors, leading to ligand-independent phosphorylation and activation of the ER.[19]
-
Receptor Tyrosine Kinases (RTKs): Overexpression of RTKs like HER2 can lead to crosstalk with the ER pathway, promoting tamoxifen resistance.[6]
// Resistance Pathways PI3K_AKT -> ER [label="Activates (Resistance)", style=dotted, color="#EA4335"]; MAPK -> ER [label="Activates (Resistance)", style=dotted, color="#EA4335"];
{rank=same; Tamoxifen; Estradiol} } .dot Caption: Tamoxifen's antagonist action and resistance pathways.
This compound Signaling
As an estrogen agonist, this compound activates the genomic estrogen receptor signaling pathway in a manner similar to estradiol. Upon binding to the ER, the complex translocates to the nucleus, binds to EREs, and recruits co-activators to initiate the transcription of genes that promote cell proliferation.[11]
The signaling pathways activated by the cytotoxic metabolite, 4-hydroxyequilenin, are less well-defined but are thought to involve the induction of oxidative stress and DNA damage response pathways , ultimately leading to apoptosis.[14]
Experimental Protocols
-
Cell Viability Assays (e.g., MTT, WST-1): To quantify the effect of the compounds on cell proliferation and cytotoxicity.
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): To determine the extent to which the compounds induce programmed cell death.
-
Cell Cycle Analysis (e.g., Flow cytometry with propidium iodide staining): To assess the distribution of cells in different phases of the cell cycle.
-
Western Blotting: To measure the protein expression levels of key signaling molecules in the ER, PI3K/AKT, and MAPK pathways.
-
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of estrogen-responsive genes and other relevant targets.
-
DNA Damage Assays (e.g., Comet assay): To detect DNA strand breaks induced by compounds like 4-hydroxyequilenin.
Conclusion
This compound and tamoxifen represent two distinct approaches to modulating estrogen receptor signaling in breast cancer. Tamoxifen acts as a direct antagonist in breast tissue, effectively halting the proliferative signals of estrogen. In contrast, this compound's mechanism is more complex, with the parent compound acting as an estrogen agonist, while its metabolite, 4-hydroxyequilenin, introduces a cytotoxic, pro-apoptotic effect.
This guide highlights the critical need for further direct comparative studies to fully elucidate the interplay between these two compounds and their potential therapeutic applications. A comprehensive understanding of their distinct mechanisms is paramount for the development of more effective and personalized treatment strategies for ER-positive breast cancer. The dual nature of this compound's action, in particular, warrants further investigation to determine its net effect in a clinical setting and its potential for novel therapeutic combinations.
References
- 1. The major metabolite of equilin, 4-hydroxyequilin, autoxidizes to an o-quinone which isomerizes to the potent cytotoxin 4-hydroxyequilenin-o-quinone [pubmed.ncbi.nlm.nih.gov]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. Conjugated estrogens and breast cancer risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A metabolite of equine estrogens, 4-hydroxyequilenin, induces DNA damage and apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Comparative effects of oral conjugated equine estrogens and micronized 17beta-estradiol on breast proliferation: a retrospective analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the proliferative effects of estradiol and conjugated equine estrogens on human breast cancer cells and impact of continuous combined progestogen addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of MAP kinases and MAP kinase phosphatase-1 in resistance to breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unveiling role of oncogenic signalling pathways in complicating breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Item - Adjuvant tamoxifen in breast cancer : clinical and preclinical studies on the prediction value of estrogen receptor - Karolinska Institutet - Figshare [openarchive.ki.se]
- 13. Steroid Receptors as MAPK Signaling Sensors in Breast Cancer: Let the Fates Decide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. repository.cshl.edu [repository.cshl.edu]
- 15. Breast cancer cell apoptosis with phytoestrogens is dependent on an estrogen-deprived state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Conjugated Equine Oestrogen and Breast Cancer Incidence and Mortality in Postmenopausal Women with Hysterectomy: Extended Follow-up of the Women’s Health Initiative Randomised Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aromatase inhibitors versus tamoxifen in early breast cancer: patient-level meta-analysis of the randomised trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Relative Risk of Endometrial Cancer with Equilin Sulfate Versus Other Estrogens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the endometrial cancer risk associated with Equilin sulfate, a primary component of conjugated equine estrogens (CEE), versus other estrogen formulations, such as estradiol. The information is compiled from epidemiological studies and experimental data to support research and drug development in the field of hormone replacement therapy.
Executive Summary
Unopposed estrogen therapy (ET), regardless of the specific estrogen used, is unequivocally associated with an increased risk of endometrial cancer.[1][2] This risk is directly related to the duration and dose of estrogen exposure.[1][3] While both conjugated equine estrogens (containing this compound) and estradiol formulations demonstrate a potent proliferative effect on the endometrium, direct comparative studies suggest their risk profiles for endometrial cancer are remarkably similar when used without a progestin. The addition of a progestin to estrogen therapy (EPT) is critical for mitigating this risk in women with a uterus.[1]
Quantitative Risk Assessment
The following tables summarize key quantitative data from epidemiological and clinical studies, comparing the effects of different unopposed estrogen formulations on the endometrium.
Epidemiological Data on Endometrial Cancer Risk
A large, nationwide population-based case-control study in Sweden provides the most direct comparison of endometrial cancer risk between different unopposed estrogen types. The results indicate a substantial and very similar increase in risk for both conjugated estrogens and estradiol with long-term use.
Table 1: Relative Risk of Endometrial Cancer with Unopposed Estrogen Therapy
| Estrogen Type | Duration of Use | Odds Ratio (OR) | 95% Confidence Interval (CI) | Increment in Risk per Year of Use (OR) |
|---|---|---|---|---|
| Estradiol | ≥ 5 years | 6.2 | 3.1 - 12.6 | 1.17 (17%) |
| Conjugated Estrogens | ≥ 5 years | 6.6 | 3.6 - 12.0 | 1.15 (15%) |
Data sourced from Weiderpass et al. (1999).[3] All comparisons are relative to women who never used hormone replacement therapy.
Experimental Data on Endometrial Proliferation
Endometrial proliferation, measured as an increase in endometrial thickness, is a key surrogate marker for the estrogenic effect that can lead to hyperplasia and cancer. Clinical studies have compared the impact of therapeutically equivalent doses of CEE and micronized estradiol.
Table 2: Comparison of Endometrial Thickness Increase with Unopposed Estrogen Therapy
| Estrogen Formulation | Daily Dose | Mean Weekly Endometrial Growth Rate (mm) |
|---|---|---|
| Micronized Estradiol | 1.0 mg | 0.19 ± 0.15 |
| Conjugated Estrogens | 0.625 mg | 0.19 ± 0.14 |
| Micronized Estradiol | 0.5 mg | 0.08 ± 0.16 |
Data from a 24-week prospective, randomized clinical trial. The 1.0 mg estradiol and 0.625 mg CEE doses are considered therapeutically equivalent and produced a statistically similar rate of endometrial growth.
Experimental Protocols and Methodologies
The data presented in this guide are derived from rigorous scientific studies. Understanding their design is crucial for interpreting the results.
Population-Based Case-Control Study (Weiderpass et al., 1999)
This study was designed to assess the endometrial cancer risk associated with different hormone replacement regimens.
-
Study Population: A nationwide, population-based study in Sweden involving postmenopausal women aged 50-74 years. The study included 709 women with incident endometrial cancer (cases) and 3,368 control subjects.[3]
-
Data Collection: Detailed information on the use of hormone replacement therapy, including type, dose, duration, and regimen (e.g., unopposed estrogen vs. combined estrogen-progestin), was collected from all participants.[3]
-
Exposure Assessment: The exposure of interest was the use of different estrogen formulations, primarily conjugated estrogens and estradiol, without the co-administration of progestins.
-
Outcome Assessment: The primary outcome was the diagnosis of invasive endometrial cancer.
-
Statistical Analysis: Odds ratios (ORs) and 95% confidence intervals (CIs) were calculated using multivariate logistic regression. The analysis adjusted for potential confounding factors such as age, body mass index, and reproductive history. The risk for users of specific estrogen types was compared to that of "never-users."[3]
Women's Health Initiative (WHI) Randomized Trial
The WHI was a major set of clinical trials designed to address the most common causes of death, disability, and impaired quality of life in postmenopausal women. While it did not directly compare different estrogens, its protocol for assessing unopposed CEE is a benchmark for clinical research in this area.
-
Study Design: A randomized, double-blind, placebo-controlled clinical trial.[4]
-
Participants: The unopposed estrogen arm enrolled 10,739 postmenopausal women (aged 50-79) who had undergone a prior hysterectomy.[4]
-
Intervention: Participants were randomly assigned to receive either 0.625 mg/day of conjugated equine estrogens (CEE) or a matching placebo.[4]
-
Primary Outcomes: The primary endpoint for the trial was coronary heart disease, with invasive breast cancer as the primary adverse outcome. Endometrial cancer was a key safety outcome monitored in the estrogen-progestin arm of the WHI (for women with a uterus) but was not an expected outcome in the hysterectomized population.[4]
-
Data Collection and Follow-up: Participants were followed for a median of 7.2 years, with data collected on a wide range of health outcomes through annual questionnaires and clinical assessments.[4]
Signaling Pathways and Experimental Workflows
Estrogen Signaling Pathway in Endometrial Cells
Estrogens exert their effects by binding to estrogen receptors (ERα and ERβ), which function as ligand-activated transcription factors. This binding initiates a cascade of events leading to the transcription of genes that drive cell proliferation. Unopposed estrogenic stimulation leads to continuous proliferation without the differentiating and anti-proliferative signals normally provided by progesterone, increasing the risk of malignant transformation. While both Equilin and 17β-estradiol act through this pathway, they exhibit different binding affinities for the estrogen receptors.
Caption: Estrogen Receptor Signaling Pathway in Endometrial Cells.
Workflow of a Population-Based Case-Control Study
This diagram illustrates the typical workflow for an epidemiological study designed to investigate the association between an exposure (like a specific estrogen) and an outcome (endometrial cancer).
References
- 1. Endometrial Cancer Prevention (PDQ®) - NCI [cancer.gov]
- 2. Frontiers | Association Between Hormone Replacement Therapy and Development of Endometrial Cancer: Results From a Prospective US Cohort Study [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Endometrial Cancer and Hormone Therapy Regimens: Do They Matter? - International Menopause Society [imsociety.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Equilin Sulfate
For researchers and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential procedural guidance for the proper disposal of equilin sulfate, a component of conjugated estrogens that requires careful management due to its potential health and environmental effects. Adherence to these protocols is critical for laboratory safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).
Hazard Summary:
The Safety Data Sheet (SDS) for a related compound, Equilin 3-Sulfate-d4 sodium salt, indicates the following hazards:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
A similar compound, Equilenin, is suspected of causing cancer. Due to its estrogenic properties, repeated exposure may have an impact on the endocrine system. Studies have detected equilin and its metabolites in wastewater, highlighting the potential for environmental contamination and effects on aquatic wildlife.[2][3]
| Hazard Category | GHS Classification | Precautionary Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Carcinogenicity (for related compounds) | Category 2 | H351: Suspected of causing cancer |
Personal Protective Equipment (PPE):
To mitigate exposure risks, the following PPE must be worn when handling this compound:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[1]
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal, state, and local regulations for pharmaceutical waste.[4][5] The following steps provide a general operational plan. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
1. Waste Identification and Segregation:
-
Hazardous vs. Non-Hazardous: Based on its characteristics, this compound waste should be managed as hazardous pharmaceutical waste. The U.S. Environmental Protection Agency (EPA) regulates such waste under the Resource Conservation and Recovery Act (RCRA).[4][6]
-
Containerization: Use a designated, properly labeled hazardous waste container. For RCRA hazardous pharmaceutical waste, this is typically a black container. Ensure the container is leak-proof and kept closed when not in use.
2. Handling Unused or Expired this compound:
-
Solid Waste:
-
Do not dispose of solid this compound in the regular trash or down the drain.
-
Place the original container with the unused product directly into the designated black hazardous waste container.
-
If the original container is compromised, carefully transfer the material into a new, compatible container, label it clearly, and then place it in the black hazardous waste container.
-
-
Solutions:
-
Aqueous solutions of this compound should not be poured down the drain.
-
Absorb liquid waste with a non-reactive absorbent material (e.g., vermiculite, dry sand).
-
Place the absorbed material into the designated black hazardous waste container.
-
3. Decontamination of Labware and Surfaces:
-
Glassware and Equipment:
-
Rinse contaminated glassware and equipment with a suitable solvent (e.g., ethanol or methanol) to remove residual this compound.
-
Collect the rinse solvent as hazardous waste in a separate, appropriately labeled container.
-
After the initial rinse, wash the labware with soap and water.
-
-
Work Surfaces:
-
Decontaminate work surfaces where this compound was handled using a detergent solution followed by a solvent rinse (e.g., 70% ethanol).
-
All cleaning materials (e.g., wipes, paper towels) should be disposed of in the black hazardous waste container.
-
4. Spill Management:
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill site.
-
Ventilate: Ensure adequate ventilation.
-
Personal Protection: Wear the appropriate PPE, including respiratory protection if dealing with a powder spill.
-
Containment and Cleanup:
-
Powder: Gently cover the spill with an absorbent material to avoid raising dust. Moisten the absorbent material slightly with water to prevent airborne dispersal. Carefully scoop the mixture into the black hazardous waste container.
-
Liquid: Cover the spill with an inert absorbent material. Once fully absorbed, scoop the material into the black hazardous waste container.
-
-
Decontaminate: Clean the spill area as described in the decontamination section above.
5. Final Disposal:
-
Waste Pickup: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Documentation: Maintain accurate records of the waste generated, including the name of the chemical, quantity, and date of disposal, as required by your institution and regulatory agencies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.
By adhering to these procedures, researchers and laboratory personnel can effectively manage the risks associated with this compound, ensuring a safe working environment and minimizing environmental impact.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Environmental health impacts of equine estrogens derived from hormone replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. madbarn.com [madbarn.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
